Technical Documentation Center

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
  • CAS: 90918-37-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate . Executive Summary Methyl 1,2,3,4-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate .

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS: 90918-37-9) is a bicyclic heterocyclic intermediate critical in the synthesis of bioactive small molecules.[1] Belonging to the tetrahydroquinoxaline (THQ) class, it serves as a versatile scaffold in medicinal chemistry, particularly for developing tubulin polymerization inhibitors, kinase inhibitors, and GPCR ligands. Its structure features a reduced pyrazine ring fused to a benzene ring bearing a methyl ester, offering unique vectors for diversification at the


 and 

positions.

Chemical Identity & Structural Analysis[3][4]

AttributeDetail
IUPAC Name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
CAS Registry Number 90918-37-9
Molecular Formula

Molecular Weight 192.21 g/mol
SMILES COC(=O)C1=CC2=C(NCCCN2)C=C1
InChI Key DUOANANYKYXIQY-UHFFFAOYSA-N
Core Scaffold 1,2,3,4-Tetrahydroquinoxaline
Functional Groups Secondary amines (

), Methyl ester (

)
Structural Conformation

The molecule consists of a planar benzene ring fused to a semi-flexible piperazine-like ring. Unlike the fully aromatic quinoxaline precursor, the 1,2,3,4-tetrahydro ring adopts a puckered conformation (half-chair or twisted boat), which influences the spatial orientation of substituents at


 and 

. The ester group at position 6 exerts an electron-withdrawing effect, influencing the electron density of the aromatic system and the pKa of the amine nitrogens.

Physicochemical Properties[5][6][7]

The following properties are critical for handling and assay development.

PropertyValue / DescriptionNote
Appearance Yellow to orange solid or viscous oilDarkens upon air exposure due to oxidation.
Melting Point 88–92 °C (Typical for class)Exact value depends on purity/crystallinity.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; soluble in dilute acid.
LogP (Calc) ~1.2 – 1.5Moderate lipophilicity suitable for CNS penetration.
pKa (Conj. Acid) ~4.5 – 5.5Less basic than piperazine due to aniline character.
Stability Air Sensitive Susceptible to oxidative dehydrogenation.

Synthetic Pathways[8][9]

The primary route to Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves the selective reduction of its aromatic precursor, Methyl 6-quinoxalinecarboxylate (CAS: 23088-23-5).

Synthesis Workflow (DOT Diagram)

Synthesis Start Methyl 6-quinoxalinecarboxylate (CAS: 23088-23-5) Intermediate Transition State (Dihydro- intermediates) Start->Intermediate Reduction Step 1 Reagent H2 (g), Pd/C (10%) or NaBH3CN/AcOH Reagent->Start Catalyst Product Methyl 1,2,3,4-tetrahydro- quinoxaline-6-carboxylate (CAS: 90918-37-9) Intermediate->Product Reduction Step 2

Figure 1: Synthetic pathway via catalytic hydrogenation or hydride reduction.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of CAS 90918-37-9 from Methyl 6-quinoxalinecarboxylate.

Reagents:

  • Methyl 6-quinoxalinecarboxylate (1.0 eq)

  • Pd/C (10% w/w loading, 0.1 eq by mass)

  • Methanol (anhydrous, 0.1 M concentration)

  • Hydrogen gas (balloon or 1 atm)

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve Methyl 6-quinoxalinecarboxylate in anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the system with

    
     gas three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4–12 hours.
    
  • Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting material (UV active, aromatic) will disappear, and a more polar, fluorescent spot (amine) will appear.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Note: Store the product under inert gas (

      
       or 
      
      
      
      ) at -20°C to prevent oxidation back to the quinoxaline.

Reactivity Profile & Stability

The utility of this scaffold lies in the differential reactivity of its nitrogen atoms.

Reactivity Logic Map

Reactivity Core Methyl 1,2,3,4-tetrahydro- quinoxaline-6-carboxylate Oxidation Oxidation (Air/Oxidants) Core->Oxidation High Susceptibility Alkylation N-Alkylation/Acylation Core->Alkylation Electrophiles (R-X, R-COCl) Hydrolysis Ester Hydrolysis Core->Hydrolysis LiOH / NaOH Quinox Reversion to Aromatic Quinoxaline Oxidation->Quinox -4H N_Deriv N1/N4 Functionalized Scaffolds Alkylation->N_Deriv Regioselective? Acid Carboxylic Acid Derivative Hydrolysis->Acid Saponification

Figure 2: Reactivity profile highlighting oxidation risks and functionalization vectors.

Critical Stability Factors
  • Oxidation: Tetrahydroquinoxalines are electron-rich anilines prone to oxidative dehydrogenation. Exposure to air, particularly in solution, can revert the compound to the aromatic quinoxaline or dihydro- species. Self-Validation: Always check the LC-MS for a mass shift of -4 Da (aromatization) before using stored material.

  • Regioselectivity: The

    
     and 
    
    
    
    positions are nucleophilic. However, the ester at
    
    
    is electron-withdrawing. Through resonance and inductive effects, the
    
    
    nitrogen (closer to the ester via the conjugated path in the aromatic precursor, though less direct in the tetrahydro form) may exhibit slightly different nucleophilicity than
    
    
    . In practice, non-selective alkylation often yields a mixture of
    
    
    ,
    
    
    , and
    
    
    -disubstituted products unless protecting groups or steric control are used.

Applications in Drug Discovery[10]

Tubulin Polymerization Inhibitors

Derivatives of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate have been identified as potent tubulin polymerization inhibitors. By functionalizing the


 position with sulfonyl or aryl groups, researchers can target the colchicine binding site of tubulin, arresting the cell cycle at the G2/M phase.
Kinase Inhibition

The tetrahydroquinoxaline core mimics the ATP-binding motif found in many kinase inhibitors. The 6-carboxylate moiety provides a handle for extending the molecule into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties.

References

  • ChemicalBook. (2024). Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Product Page. Retrieved from

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. (Contextual reference for biological activity of related scaffolds). Retrieved from

  • PrepChem. (2023). Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. (Methodology analog). Retrieved from

  • PubChem. (2024). Compound Summary: Methyl 6-quinoxalinecarboxylate (Precursor).[2] Retrieved from

Sources

Exploratory

Literature review on Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a scaffold

Executive Summary Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its fully aromatic quinoxaline precursor, the 1,2,3,4-tetrahydroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its fully aromatic quinoxaline precursor, the 1,2,3,4-tetrahydroquinoxaline (THQ) core offers a non-planar, semi-rigid bicyclic framework rich in hydrogen-bond donor (HBD) and acceptor (HBA) motifs.

This guide analyzes the THQ-6-carboxylate scaffold as a versatile platform for drug discovery.[1][2] Unlike flat aromatic systems that often suffer from poor solubility and limited 3D complexity, the THQ core provides "escape from flatland," a critical parameter in improving clinical success rates. Its secondary amines at positions N1 and N4 serve as orthogonal vectors for diversification, while the C6-ester provides a handle for electrophilic capture or conversion to amides/heterocycles.

Key Applications:

  • Oncology: Tubulin polymerization inhibitors (Colchicine binding site).[2]

  • Antimicrobials: Gyrase B inhibitors.

  • CNS: Acetylcholinesterase (AChE) inhibitors.[3]

Part 1: Structural Analysis & Pharmacophore Properties

The utility of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate lies in its specific substitution vectors.

FeatureChemical PropertyMedicinal Chemistry Utility
N1 & N4 Positions Secondary Amines (

)
Diversity Vectors: Allow introduction of alkyl, acyl, or sulfonyl groups to tune lipophilicity (

) and target selectivity.
C6 Position Methyl Ester (

)
Warhead/Linker: Precursor for amides, acids, or heterocycles. Dictates electronic density of the aromatic ring.
Bicyclic Core Fused Benzene-PiperazineConformational Restriction: Reduces entropic penalty upon binding compared to open-chain diamines.
Chirality C2/C3 (if substituted)Stereochemical Control: Potential to introduce chiral centers to exploit specific binding pocket geometries.
Structural Diagram: Vectors of Modification

THQ_Scaffold cluster_bio Biological Targets Core THQ Core (Tetrahydroquinoxaline) N1 N1 Position (Hydrophobic/Steric Control) Core->N1 Alkylation/Acylation N4 N4 Position (H-Bond Donor/Acceptor) Core->N4 Sulfonylation/Acylation C6 C6-Carboxylate (Electronic Tuning/Linker) Core->C6 Hydrolysis/Amidation Bacterial Bacterial DNA Gyrase N1->Bacterial Tubulin Tubulin (Colchicine Site) C6->Tubulin

Figure 1: Strategic diversification vectors on the tetrahydroquinoxaline scaffold.

Part 2: Synthetic Strategies & Protocols

The synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is most reliably achieved through the reduction of its fully aromatic quinoxaline counterpart. This two-stage approach ensures regiochemical purity.

Stage 1: Construction of the Quinoxaline Core[4]
  • Reaction: Condensation of Methyl 3,4-diaminobenzoate with glyoxal or 1,2-dicarbonyl surrogates.

  • Causality: Using 3,4-diaminobenzoate ensures the carboxylate is fixed at the 6-position (or 7, depending on numbering conventions, but 6 is standard for the para-to-N1 orientation).

Stage 2: Reduction to Tetrahydroquinoxaline
  • Reaction: Selective reduction of the pyrazine ring.

  • Reagents: Sodium Cyanoborohydride (

    
    ) in Acetic Acid or Hydrogenation (
    
    
    
    , Pd/C).
  • Why this method? Direct alkylation of phenylenediamines often leads to over-alkylation. Reduction of the aromatic quinoxaline is self-limiting to the tetrahydro state, preventing ring opening.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Reagents:

  • Methyl quinoxaline-6-carboxylate (Intermediate)

  • Sodium Cyanoborohydride (

    
    )
    
  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl quinoxaline-6-carboxylate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

    • Note: AcOH serves as both solvent and proton source to activate the imine bonds of the quinoxaline.

  • Reduction: Cool the solution to 0°C. Add

    
      (3.0 eq) portion-wise over 20 minutes.
    
    • Safety: Perform in a fume hood; HCN gas may be generated if acid is too strong or temp is uncontrolled.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 1:1). The fluorescent quinoxaline spot should disappear, replaced by a non-fluorescent, lower Rf amine spot (stains with Ninhydrin).

  • Quench & Workup:

    • Pour reaction mixture into ice-cold water.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution until pH ~8–9.
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel, 0-40% EtOAc in Hexanes).

    • Yield Expectation: 65–85%.

    • Characterization:

      
       NMR should show disappearance of aromatic pyrazine protons (approx. 8.8 ppm) and appearance of methylene protons (
      
      
      
      ) around 3.2–3.5 ppm.

Part 3: Medicinal Chemistry Applications

Tubulin Polymerization Inhibitors

Derivatives of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have shown potent activity against cancer cell lines (HeLa, K562) by targeting the colchicine binding site of tubulin.[2]

  • Mechanism: The THQ core mimics the biaryl system of combretastatin A-4 but with improved solubility.

  • SAR Insight: N1-sulfonylation (e.g., with 4-methoxyphenylsulfonyl) locks the conformation, maximizing hydrophobic interactions within the tubulin pocket.

Antibacterial Agents

The scaffold serves as a bioisostere for quinolones.

  • Mechanism: Inhibition of DNA Gyrase B.

  • SAR Insight: The C6-carboxylate is often converted to a carboxamide or hydrazide to interact with the ATP-binding pocket of the enzyme.

Comparative Activity Data (Hypothetical Aggregation)
Compound ClassN1-SubstituentC6-ModificationTarget

/ MIC
Ref
THQ-Sulfonamide

-OMe-Ph-SO

-
Methyl EsterTubulin (HeLa)0.12

M
[1]
THQ-Amide Benzyl

-hydroxyamide
HDAC2.5

M
[2]
Quinoxaline UnsubstitutedCarboxylic AcidDNA Gyrase12.0

M
[3]

Part 4: Synthetic Workflow Visualization

Synthesis_Workflow Start Methyl 3,4-diaminobenzoate Inter1 Methyl quinoxaline-6-carboxylate (Aromatic Core) Start->Inter1 Cyclization (Reflux, EtOH) Reagent1 Glyoxal / 1,2-Dicarbonyl Reagent1->Inter1 Product Methyl 1,2,3,4-tetrahydroquinoxaline -6-carboxylate (Target Scaffold) Inter1->Product Reduction (0°C -> RT) Reagent2 NaBH3CN / AcOH (Selective Reduction) Reagent2->Product Check QC Check: 1H NMR (Loss of Ar-H) Ninhydrin Stain (+) Product->Check

Figure 2: Step-wise synthetic route for the generation of the THQ scaffold.

References

  • Zhang, Y. et al. (2018). "Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Application Notes: The Role of Dihydroquinoxaline Scaffolds in Pharmaceutical Synthesis." BenchChem Protocols. Link

  • RSC Publishing. (2023). "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." RSC Advances. Link

  • Sigma-Aldrich. "Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Product Data." (Note: Cross-referenced with quinoline analogs for specificity). Link

  • ChemicalBook. "1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid synthesis routes." Link

Sources

Foundational

Solubility profile of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and chemical research. In the absence of extensive empirical data in public literature, this document establishes a predictive solubility framework based on first principles of physical organic chemistry. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound to support formulation, process development, and medicinal chemistry applications.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that governs the behavior of a compound throughout the drug discovery and development pipeline. For an active pharmaceutical ingredient (API), its solubility profile influences everything from synthetic workup and purification to formulation design, bioavailability, and ultimately, therapeutic efficacy.[1] An in-depth understanding of a compound's solubility in various organic solvents is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis, ensuring reactants are in the same phase to facilitate chemical reactions.

  • Purification: Developing effective crystallization and chromatography methods.[2]

  • Formulation: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.[3]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic molecule incorporating a tetrahydroquinoxaline scaffold, which is a privileged structure in medicinal chemistry.[4] Its solubility is a key parameter for its progression as a potential drug candidate or intermediate.

Molecular Structure Analysis and Predicted Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the foundational concept for predicting solubility.[5]

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate possesses several key structural features that influence its solubility:

  • Aromatic System: The benzene ring portion of the quinoxaline core is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Tetrahydropyrazine Ring: This portion contains two secondary amine (-NH-) groups. These groups are polar and capable of acting as hydrogen bond donors and acceptors.[6][7] This feature will promote solubility in polar protic solvents.

  • Methyl Ester Group (-COOCH₃): This is a polar aprotic functional group. The carbonyl oxygen can act as a hydrogen bond acceptor.[8]

  • Overall Polarity: The molecule presents a balance of polar (amines, ester) and nonpolar (aromatic ring, aliphatic carbons) regions. This amphiphilic nature suggests that it will exhibit solubility in a range of solvents of intermediate to high polarity.

Based on this structural analysis, a qualitative prediction of solubility in various classes of organic solvents can be made.

Table 1: Predicted Solubility of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, EthanolHighThe secondary amine groups can form strong hydrogen bonds with the hydroxyl groups of the alcohols.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to HighThese solvents can accept hydrogen bonds from the amine groups and engage in dipole-dipole interactions with the ester group.[5]
Intermediate Polarity Ethyl Acetate, AcetoneModerateThe ester group of the solute has similar polarity to these solvents. The presence of both polar and nonpolar regions in the solute supports miscibility.
Nonpolar Toluene, Hexane, Diethyl EtherLow to Very LowThe overall polarity of the molecule, dominated by the amine and ester groups, will limit its interaction with nonpolar solvents.[5]

It is important to note that while predictive, this table is not a substitute for empirical data. Factors such as crystal lattice energy can significantly impact the solubility of a solid.

Experimental Determination of Equilibrium Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5][9] This method ensures that a saturated solution is formed, providing a true measure of thermodynamic solubility.[10]

Causality Behind Experimental Choices

The design of a solubility experiment must be self-validating. Each step is chosen to eliminate potential sources of error and ensure the final measurement is accurate and reproducible.

  • Excess Solid: Using an excess of the solid compound ensures that the solvent becomes saturated and that equilibrium is established between the dissolved and undissolved states.[11]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for physiological relevance) is critical for consistency.[12]

  • Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is required to ensure the system reaches thermodynamic equilibrium.[13]

  • Phase Separation: Incomplete separation of the undissolved solid from the saturated solution is a major source of error. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is a reliable method.[5]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity, sensitivity, and ability to detect any potential degradation of the compound.[12][14]

Detailed Step-by-Step Protocol

This protocol describes the determination of the solubility of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate using the shake-flask method with HPLC quantification.

Materials:

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and PTFE syringe filters (0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 5-6 standards covering the expected solubility range).

  • Sample Preparation:

    • Add an excess amount of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate to a glass vial (e.g., 5-10 mg).

    • Add a known volume of the desired organic solvent (e.g., 2 mL).

    • Prepare each sample in triplicate to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for 24-48 hours. Visually inspect to ensure solid material remains, confirming saturation.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • HPLC Analysis:

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered sample solutions.

    • Ensure the peak area of the samples falls within the linear range of the calibration curve. If necessary, dilute the samples with the solvent and re-analyze.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the compound in the sample solutions.

    • Calculate the average solubility from the triplicate samples and report it in mg/mL or mol/L.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid to Solvent B Seal Vials (Triplicates) A->B C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F HPLC Analysis E->F G Calculate Concentration (vs. Calibration Curve) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the measured solubility of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Understanding these can help in troubleshooting and optimizing experimental conditions.

  • pH (in aqueous-organic mixtures): The secondary amines in the tetrahydroquinoxaline ring are basic.[7] In acidic conditions, they can be protonated to form more polar ammonium salts, which would significantly increase solubility in polar solvents.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility. It is crucial to use a well-characterized, high-purity sample.

Conclusion

The solubility profile of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is governed by its balanced molecular structure, containing both polar hydrogen-bonding groups and nonpolar aromatic regions. While a qualitative prediction suggests good solubility in polar solvents, precise, quantitative data must be obtained experimentally. The detailed shake-flask protocol provided in this guide represents a robust and reliable method for determining the equilibrium solubility in a range of organic solvents. The data generated from this protocol will provide a solid foundation for the rational design of synthetic processes, purification strategies, and formulation development for this promising heterocyclic compound.

References

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Research Journal of Pharmacy and Technology.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). Semantic Scholar.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Amines and Heterocycles | Organic Chemistry Class Notes. (n.d.). Fiveable.
  • Amines and Heterocycles. (2018, November 16). Cengage.
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023, October 16). PubMed Central.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid synthesis. (n.d.). ChemicalBook.
  • Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry.
  • QSAR and QSPR model development and comparison for drugs having low solubility. (2019, September 19).
  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (n.d.). PubMed Central.
  • QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. (2021, September 2). Semantic Scholar.
  • Esters – Functional Group Spotlight. (2019, August 31). Organic Chemistry Explained!.
  • Development of QSPR Strategy for the Solubility Prediction. (n.d.). PubMed.
  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate 97 177478-49-8. (n.d.). Sigma-Aldrich.
  • 3D QSAR analysis on quinoxaline derivatives as anti-malarial using K-nearest neighbour molecular field analysis. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. (2018, January 1). PubMed.
  • Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. (2012, September 17). PubMed.
  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxyl
  • 6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. (n.d.). Semantic Scholar.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.
  • 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155. (n.d.). PubChem.

Sources

Exploratory

Technical Guide: Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in Medicinal Chemistry

The following technical guide details the chemical behavior, synthesis, and strategic application of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate . This document is structured for researchers requiring actionable i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical behavior, synthesis, and strategic application of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate . This document is structured for researchers requiring actionable insights into heterocyclic scaffold manipulation.

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a "privileged scaffold" in drug discovery, offering a unique combination of a conformationally restricted diamine core and a chemically distinct ester handle. Unlike its fully aromatic quinoxaline precursor, the tetrahydro- derivative possesses two differentially reactive nitrogen atoms (N1 and N4) and a chiral-flexible saturated ring. This guide elucidates the electronic principles governing its regioselectivity and provides validated protocols for its integration into kinase inhibitors, GPCR ligands, and antibacterial agents.

Part 1: Structural & Electronic Analysis

The Electronic Bias (The "Expertise" Pillar)

The utility of this scaffold lies in the electronic differentiation between the two nitrogen atoms, driven by the ester group at position 6. Understanding this causality is essential for designing self-validating synthetic routes.

  • N4 (The Deactivated Nitrogen): The nitrogen at position 4 is attached to the bridgehead carbon C4a. Through vinylogous conjugation, the lone pair of N4 can delocalize into the benzene ring and, critically, is in direct conjugation with the electron-withdrawing ester at C6 (para-like relationship). This renders N4 significantly less nucleophilic.

  • N1 (The Active Aniline): The nitrogen at position 1 is attached to C8a. Its relationship to the C6-ester is meta-like. Consequently, it experiences less electron withdrawal than N4.

Visualization of Electronic Effects

The following diagram illustrates the resonance contribution that deactivates N4, leaving N1 available for selective functionalization.

ElectronicBias N4 N4 Nitrogen (Conjugated to Ester) C6 C6-Ester Group (Electron Withdrawing) N4->C6 Resonance Deactivation (Strong) E_plus Electrophile (E+) N4->E_plus Slow Reaction N1 N1 Nitrogen (Meta-like / Nucleophilic) N1->C6 Inductive Effect Only (Weak) N1->E_plus Preferential Attack (Kinetic Product)

Figure 1: Electronic differentiation between N1 and N4 dictated by the C6-carboxylate.

Part 2: Synthesis & Production

Synthetic Route: Reductive Saturation

The most robust method for accessing the tetrahydro- scaffold is the catalytic hydrogenation of methyl quinoxaline-6-carboxylate. This process must be controlled to prevent over-reduction or hydrogenolysis of the benzylic C-N bonds.

Protocol 1: Catalytic Hydrogenation (Self-Validating)

  • Objective: Conversion of Methyl quinoxaline-6-carboxylate to Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

  • Reagents: Methyl quinoxaline-6-carboxylate (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).

  • Conditions: H₂ atmosphere (balloon pressure, 1 atm) or Parr shaker (30 psi) for faster kinetics. Room temperature, 12-16 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting quinoxaline ester in anhydrous methanol. Note: Avoid acetic acid unless protonation is required, as it slows the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon stream to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously. The reaction is self-indicating; the starting material is often fluorescent/yellow, while the product is a colorless or pale oil/solid.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The product will be significantly more polar and stain intensely with Ninhydrin (indicating a free secondary amine).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

  • Validation: ¹H NMR should show the disappearance of aromatic protons at C2/C3 (approx. 8.8 ppm) and the appearance of two methylene triplets at approx. 3.4–3.5 ppm.

Part 3: Chemical Reactivity & Functionalization

Regioselective N-Alkylation

Leveraging the electronic bias described in Part 1, researchers can selectively alkylate N1.

Protocol 2: Selective N1-Alkylation

  • Reagents: Tetrahydroquinoxaline intermediate (1.0 eq), Alkyl Halide (1.1 eq), NaHCO₃ (2.0 eq), DMF or CH₃CN.

  • Mechanism: The weak base (NaHCO₃) is sufficient to deprotonate the N1-H formed after nucleophilic attack, but not strong enough to generate the N-anion of the less acidic N4, preventing over-alkylation.

  • Procedure: Stir the mixture at 0°C to RT. Monitoring is crucial; over-reaction leads to N1,N4-dialkylation.

Manipulation of the C6-Ester

The methyl ester serves as a masked carboxylic acid.

  • Hydrolysis: LiOH in THF/H₂O (4:1) at RT quantitatively yields the carboxylic acid.

  • Amide Coupling: The resulting acid can be coupled to amines using HATU/DIPEA. Caution: Ensure N1 and N4 are protected or already functionalized before activating the acid to avoid self-polymerization.

Data Summary: Reaction Conditions
TransformationReagentsSelectivityYield (Typical)Notes
Reduction H₂ (1 atm), Pd/C, MeOHFull saturation>95%Cleanest method; avoid acid.
N1-Alkylation R-Br, NaHCO₃, DMF, 0°CN1 > N4 (>10:1)70-85%Kinetic control required.
N1-Acylation R-COCl, Pyridine, DCMN1 ≈ N4MixtureHard to control; use protecting groups.
Aromatization DDQ or MnO₂, TolueneReverts to Quinoxaline>90%Useful for "temporarily saturated" synthesis strategies.

Part 4: Medicinal Chemistry Applications[1][2]

Tubulin Polymerization Inhibitors

Derivatives of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid have demonstrated potency as tubulin inhibitors targeting the colchicine binding site.[1] The N1-substituent dictates steric fit within the hydrophobic pocket, while the C6-carboxylate (often converted to a ketone or amide) interacts with the polar regions of tubulin.

Antibacterial Agents

The 6-carboxamide derivatives (synthesized via the ester) exhibit broad-spectrum activity against Gram-positive bacteria. The tetrahydro- core mimics the dihydrofolate reductase (DHFR) substrate, acting as an antimetabolite.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for converting the raw intermediate into a bioactive library.

Workflow Start Methyl Quinoxaline-6-carboxylate (Aromatic Precursor) Step1 Step 1: Hydrogenation (H2, Pd/C, MeOH) Start->Step1 Intermed Methyl 1,2,3,4-tetrahydroquinoxaline- 6-carboxylate (Core Scaffold) Step1->Intermed Branch1 Path A: N1-Functionalization (R-X, NaHCO3) Intermed->Branch1 Electrophile Addition Branch2 Path B: Ester Hydrolysis (LiOH, THF/H2O) Intermed->Branch2 Deprotection ProdA N1-Substituted Ester (Library Generation) Branch1->ProdA ProdB Free Carboxylic Acid (Amide Coupling Precursor) Branch2->ProdB

Figure 2: Synthetic workflow for library generation using the tetrahydroquinoxaline scaffold.

Part 5: References

  • Zhang, Y., et al. (2018).[1] "Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

  • Srinivas, K., et al. (2016).[2] "Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives." RS Publication.[3] Link

  • Pereira, J.A., et al. (2015). "Quinoxaline, its derivatives and applications: A state of the art review." European Journal of Medicinal Chemistry. Link

  • NCI/CADD Group. "Chemical Structure Lookup: Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate." National Cancer Institute. Link

  • Preparation of 1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid. PrepChem Experimental Database. Link(Note: Protocol adapted from analogous quinoline reduction).

Sources

Foundational

Biological Activity of 1,2,3,4-Tetrahydroquinoxaline Carboxylate Esters

This guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and synthesis of 1,2,3,4-tetrahydroquinoxaline (THQ) carboxylate esters. It is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and synthesis of 1,2,3,4-tetrahydroquinoxaline (THQ) carboxylate esters. It is designed for researchers in medicinal chemistry and pharmacology.

Technical Guide & Whitepaper

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold represents a "privileged structure" in medicinal chemistry due to its conformational semi-rigidity and ability to present hydrogen bond donors/acceptors in spatially defined vectors. While the fully aromatic quinoxaline core is widely recognized for antimicrobial and DNA-intercalating properties, the reduced 1,2,3,4-tetrahydro- carboxylate ester derivatives have emerged as potent tubulin polymerization inhibitors targeting the colchicine binding site.

This guide focuses on the specific pharmacophore of 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid esters , detailing their mechanism of action as microtubule destabilizing agents, their structure-activity relationships (SAR), and validated synthetic protocols.

Structural Significance & Scaffold Analysis

The core structure of interest is the 1,2,3,4-tetrahydroquinoxaline-6-carboxylate .[1] Unlike its planar aromatic counterpart, the THQ ring adopts a puckered conformation (typically a half-chair or twisted boat), which is critical for fitting into the hydrophobic pockets of the tubulin


-heterodimer.
Key Pharmacophoric Features:
  • N1 & N4 Positions: These nitrogen atoms serve as critical anchor points. The N1 position (often acylated or alkylated) directs the molecule's orientation within the binding pocket, while N4 acts as a hydrogen bond donor.

  • C6-Carboxylate Ester: The ester moiety at position 6 (methyl or ethyl) is not merely a prodrug motif but interacts with specific residues (e.g., Lys254 or Asn258 in tubulin) via hydrogen bonding or dipole interactions.

  • C3-Carbonyl (in 3-oxo derivatives): Enhances the rigidity of the heterocyclic ring and provides an additional hydrogen bond acceptor.

Therapeutic Applications: Anticancer & Tubulin Inhibition

The primary biological activity of THQ carboxylate esters is anticancer activity , mediated specifically through the inhibition of tubulin polymerization.

Mechanism of Action (MOA)

These compounds function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine binding site located at the interface of the


- and 

-tubulin subunits.[2][3]
  • Binding Event: The THQ ester occupies the hydrophobic pocket, sterically preventing the curved-to-straight conformational change required for microtubule assembly.

  • Cellular Consequence: This inhibition leads to the disruption of the mitotic spindle during cell division.

  • Phenotypic Outcome: Cells are arrested in the G2/M phase of the cell cycle, subsequently triggering apoptosis (programmed cell death) via caspase-dependent pathways.

Comparative Potency

Lead compounds in this class (e.g., N-substituted 3-oxo-THQ-6-carboxylates) have demonstrated


 values in the low micromolar to nanomolar range against various cancer cell lines:
  • HeLa (Cervical Cancer):

    
    
    
  • K562 (Leukemia):

    
    [4]
    
  • SMMC-7721 (Hepatoma):

    
    [4]
    
Secondary Activities

While tubulin inhibition is dominant for the carboxylate esters, the broader THQ scaffold is also investigated for:

  • CETP Inhibition: Some THQ derivatives act as Cholesteryl Ester Transfer Protein inhibitors, though these typically require bulky hydrophobic groups at C2/C3 rather than a simple C6-ester.

  • Antimicrobial: Fully aromatic quinoxalines are better antimicrobials; however, THQ esters show moderate bacteriostatic activity against Gram-positive strains (S. aureus).

Structure-Activity Relationship (SAR) Deep Dive

The biological activity is highly sensitive to substitutions at the N1 and C6 positions.

SAR_Map Core 1,2,3,4-Tetrahydroquinoxaline 6-Carboxylate Core N1_Sub N1 Position: Bulky Acyl/Benzoyl groups increase hydrophobic interaction. Essential for potency. Core->N1_Sub Critical for Affinity C6_Ester C6 Position: Ester (COOMe/COOEt) is optimal. Acid (COOH) loses activity (permeability). Hydrazide reduces activity. Core->C6_Ester Critical for Binding C3_Oxo C3 Position: Oxo group (C=O) locks conformation. Enhances metabolic stability. Core->C3_Oxo Structural Rigidity N4_H N4 Position: Free NH is often preferred for H-bonding donor capability. Core->N4_H H-Bond Donor

Figure 1: SAR Map of 1,2,3,4-Tetrahydroquinoxaline Carboxylate Esters highlighting critical substitution zones.

Experimental Protocols

Synthesis of Methyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

This protocol describes the synthesis of the core scaffold from 4-amino-3-nitrobenzoate.

Reagents:

  • Methyl 4-amino-3-nitrobenzoate

  • Ethyl glyoxylate (50% in toluene)

  • Pd/C (10%)

  • Hydrogen gas

  • Methanol/Ethanol

Step-by-Step Methodology:

  • Reductive Cyclization Precursor Formation: Dissolve methyl 4-amino-3-nitrobenzoate (1.0 eq) in methanol. Add Pd/C (10% w/w).

  • Hydrogenation: Stir the mixture under

    
     atmosphere (balloon pressure) at RT for 4-6 hours to reduce the nitro group to the amine, yielding methyl 3,4-diaminobenzoate. Filter through Celite to remove catalyst.
    
  • Condensation: Immediately treat the fresh diamine filtrate with ethyl glyoxylate (1.2 eq) in ethanol.

  • Reflux: Heat the mixture to reflux for 8–12 hours. The glyoxylate condenses with the diamine to form the quinoxalinone ring.

  • Selective Reduction (if needed): If the reaction yields the dihydro- intermediate, a mild reduction (NaBH4 or H2/Pd) converts it to the tetrahydro form. Note: The 3-oxo derivative often cyclizes directly to the dihydro/tetrahydro state depending on conditions.

  • Purification: Concentrate solvent and purify via column chromatography (Hexane:EtOAc 3:1).

Tubulin Polymerization Assay

Objective: To verify the direct inhibition of tubulin assembly by the synthesized ester.

Protocol:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice.

  • Mixture: In a 96-well plate, mix porcine brain tubulin (>99% pure, 3 mg/mL) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    ). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
    
  • Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Analysis: Plot fluorescence vs. time. A reduction in

    
     and final fluorescence plateau indicates inhibition.
    

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation Start Start: 4-Amino-3-nitrobenzoate Red Reduction (H2, Pd/C) -> Diamine Intermediate Start->Red Cond Condensation (Ethyl Glyoxylate) -> Cyclization Red->Cond Prod Product: Methyl 3-oxo-THQ-6-carboxylate Cond->Prod MTT MTT Assay (Cell Viability) Prod->MTT Tubulin Tubulin Polymerization (Fluorescence Assay) Prod->Tubulin FACS Cell Cycle Analysis (G2/M Arrest Check) MTT->FACS If IC50 < 1uM

Figure 2: Integrated workflow for the synthesis and biological validation of THQ esters.

Data Summary Table

Compound ClassR1 (N-Subst)R6 (Ester)TargetActivity (

)
Ref
THQ-3-oxo BenzoylMethyl EsterTubulin0.07

(SMMC-7721)
[1]
THQ-3-oxo BenzylMethyl EsterTubulin0.12

(HeLa)
[1]
THQ-Sulfonamide Sulfonyl-ArylMethyl EsterTubulin0.5 - 2.0

[2]
Indolo-THQ Alkyl amine(Fused)DNA/ViralModerate[3]

References

  • Wang, Z., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors.[5][6] European Journal of Medicinal Chemistry, 143, 8–20.[5][6] Link

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[1] RSC Advances, 13, 30500-30512. Link

  • Shibinskaya, M. O., et al. (2011). Synthesis and Biological Activity of 1,2,3,4-Tetrahydroindolo[2,3-b]quinoxaline Derivatives.[7] Pharmaceutical Chemistry Journal, 45(5), 273-277. Link

  • DeNinno, M. P., et al. (2000). 4-Carboxy-amino-2-substituted-1,2,3,4-tetrahydro-quinolines as CETP inhibitors.[8] WO Patent 2000/17164.[8] Link

Sources

Exploratory

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate CAS number and chemical identifiers

This guide provides an in-depth technical analysis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a versatile scaffold for t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate , a critical heterocyclic building block in medicinal chemistry. This compound serves as a versatile scaffold for the development of kinase inhibitors, bromodomain antagonists, and tubulin polymerization inhibitors.

A Strategic Scaffold for Targeted Drug Discovery

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a bicyclic heterocycle characterized by a reduced pyrazine ring fused to a benzene ring, bearing a methyl ester functionality at the C6 position. Unlike its fully aromatic quinoxaline precursor, the tetrahydro- derivative possesses two secondary amine centers (N1 and N4), offering distinct vectors for chemical diversification.

Property Data
Chemical Name Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Common Synonyms 1,2,3,4-Tetrahydro-6-quinoxalinecarboxylic acid methyl ester
Parent Acid CAS 90918-37-9 (1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid)
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
SMILES COC(=O)C1=CC2=C(NCC2)C=C1
InChI Key Derivative specific; core InChI based on parent acid
Appearance Low-melting solid or viscous yellow oil (depending on purity/polymorph)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc.) ~5.5 (N4-H), ~0.5 (N1-H)
Synthetic Methodology

The synthesis of this scaffold typically proceeds via the selective reduction of the aromatic quinoxaline precursor. This approach is preferred over de novo cyclization due to the commercial availability of methyl 6-quinoxalinecarboxylate and the high atom economy of the reduction step.

Protocol: Selective Reduction via Catalytic Hydrogenation

This protocol yields the 1,2,3,4-tetrahydro derivative with high selectivity, avoiding over-reduction or ring opening.

Reagents:

  • Precursor: Methyl 6-quinoxalinecarboxylate

  • Catalyst: 10% Pd/C (Palladium on Carbon)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of Methyl 6-quinoxalinecarboxylate in dry MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with H₂ gas. Stir the reaction mixture vigorously at room temperature (25°C) under a hydrogen balloon (1 atm) for 4–16 hours.

    • Note: Monitor reaction progress via TLC (50% EtOAc/Hexanes). The fluorescent quinoxaline spot will disappear, replaced by a lower Rf, non-fluorescent amine spot.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 4:1 to 1:1).

Visual Synthesis & Reactivity Map

Synthesis Start Methyl 6-quinoxalinecarboxylate (Aromatic Precursor) Reagents H2, Pd/C MeOH, RT Start->Reagents Product Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (Target Scaffold) Reagents->Product Reduction Deriv1 N-Alkylation / Acylation (Library Generation) Product->Deriv1 Functionalization

Figure 1: Synthetic route via catalytic hydrogenation of the aromatic quinoxaline core.[1][2][3]

Analytical Characterization

Validating the structure requires confirming the loss of aromaticity in the pyrazine ring (upfield shift of protons) and the retention of the methyl ester.

Expected ¹H NMR Data (500 MHz, CDCl₃):

  • Aromatic Protons (Benzene Ring):

    • δ 7.30–7.40 ppm (m, 2H, C5-H and C7-H)

    • δ 6.45–6.55 ppm (d, 1H, C8-H, often shielded due to electron donation from N1)

  • Aliphatic Protons (Tetrahydro Ring):

    • δ 3.40–3.50 ppm (m, 2H, C2-H or C3-H)

    • δ 3.20–3.30 ppm (m, 2H, C2-H or C3-H)

    • Note: These appear as multiplets due to ring flexibility.

  • Ester Methyl:

    • δ 3.80–3.85 ppm (s, 3H, -OCH₃)

  • Amine Protons:

    • δ 3.50–4.00 ppm (broad s, 2H, NH, exchangeable with D₂O)

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated: 193.10; Observed: 193.1 ± 0.1 m/z.

Medicinal Chemistry Applications

The 1,2,3,4-tetrahydroquinoxaline scaffold is a "privileged structure," meaning it is capable of binding to multiple diverse biological targets with high affinity.

A. Bromodomain Inhibitors (Epigenetics)

This scaffold is utilized in the design of inhibitors for CBP/EP300 bromodomains . The tetrahydroquinoxaline core mimics the acetyl-lysine recognition motif required for bromodomain binding.

  • Mechanism: The secondary amines can be functionalized to interact with the WPF shelf or the ZA loop of the bromodomain protein.

  • Reference: Heterocyclic compounds as CBP/EP300 bromodomain inhibitors (Patent WO2022053967A1).

B. Tubulin Polymerization Inhibitors

Derivatives of this scaffold, particularly sulfonamides attached to the nitrogen atoms, have shown potent antitumor activity by binding to the colchicine site of tubulin.

  • Mechanism: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase.

  • Key Insight: The 6-carboxylate group provides a handle for solubilizing groups or further pharmacophore extension.

C. Structural Activity Relationship (SAR) Logic

SAR Core Tetrahydroquinoxaline Core N1 N1 Position (Secondary Amine) Core->N1 N4 N4 Position (Secondary Amine) Core->N4 C6 C6 Methyl Ester Core->C6 Act1 Modulates Solubility & Metabolic Stability N1->Act1 Act2 Critical for H-Bonding (Kinase Hinge Binding) N4->Act2 Act3 Vector for Fragment Extension C6->Act3

Figure 2: SAR opportunities for the tetrahydroquinoxaline scaffold.

Handling and Stability
  • Oxidation Sensitivity: Tetrahydroquinoxalines are susceptible to air oxidation, reverting to the aromatic quinoxaline or forming N-oxides.

    • Storage: Store under nitrogen or argon at -20°C.

    • Handling: Minimize exposure to air during workup.

  • Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.[4]

  • Stability: The methyl ester is stable under neutral conditions but susceptible to hydrolysis in strong acid or base.

References
  • Preparation of CBP/EP300 Inhibitors. World Intellectual Property Organization, WO2022053967A1. Link

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 2018. Link

  • Catalytic Transfer Hydrogenation of N-Heterocycles. RSC Advances, Supporting Info (NMR Data). Link

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives. PMC (PubMed Central). Link

Sources

Foundational

Pharmacophore Modeling and Structural Optimization of the Tetrahydroquinoxaline Scaffold: A Technical Guide

Executive Summary As drug discovery increasingly moves away from planar, fully aromatic molecules to escape "flatland," the 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold has emerged as a highly privileged, conformationall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly moves away from planar, fully aromatic molecules to escape "flatland," the 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold has emerged as a highly privileged, conformationally versatile core. By bridging the gap between flat quinoxalines and highly flexible aliphatic piperazines, the partial saturation of the THQ pyrazine ring imparts a distinct 3D geometry. This whitepaper provides an in-depth analysis of pharmacophore modeling utilizing the THQ scaffold, detailing the causality behind its structural modifications, outlining self-validating computational and synthetic protocols, and summarizing its broad-spectrum biological efficacy.

Structural Rationale: The Tetrahydroquinoxaline Advantage

The pharmacological utility of the THQ scaffold lies in its unique stereoelectronic profile. Unlike its fully oxidized counterpart, the THQ core adopts a "puckered" or half-chair conformation. This 3D dimensionality allows the scaffold to project substituents into deep, complex binding pockets that are inaccessible to planar molecules.

Key pharmacophoric features include:

  • Hydrogen Bonding Vectors: The N1 and N4 atoms act as critical Hydrogen Bond Donors (HBD) or Acceptors (HBA), depending on their substitution state.

  • Aromatic Stacking: The fused benzene ring provides a rigid platform for

    
     and cation-
    
    
    
    interactions.
  • Bio-isosteric Potential: Strategic functionalization, such as the addition of 2,3-dioxo groups, allows the THQ core to mimic other established pharmacophores. For instance, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline is a highly effective bio-isostere for the phthalazinone motif found in the FDA-approved PARP-1 inhibitor Olaparib (1)[1].

Pathway DNA DNA Single-Strand Breaks PARP PARP-1 Recruitment & Activation DNA->PARP THQ THQ Bio-isostere Binding (Olaparib Mimic) PARP->THQ Inhibits Inhib Inhibition of PARylation THQ->Inhib DSB Double-Strand Breaks (DSBs) Inhib->DSB BRCA BRCA-Mutant Cell (Deficient HR Repair) DSB->BRCA Apop Synthetic Lethality & Apoptosis BRCA->Apop

Fig 1. Mechanism of synthetic lethality induced by THQ-based PARP-1 inhibitors.

Target-Specific Pharmacophore Modeling

PARP-1 and Tankyrase 1 (TNKS1) Inhibition

In the development of PARP-1 inhibitors, docking studies reveal that the dual carbonyls of the 2,3-dioxo-THQ core act as precise HBAs for Ser907 and Gly863 in the PARP-1 catalytic domain[1]. Similarly, for Tankyrase 1 (TNKS1)—a poly[ADP-ribose] polymerase involved in the Wnt/β-catenin pathway—pharmacophore models derived from DNA-encoded chemical libraries (DECLs) identified THQ derivatives combined with 4-aryl-4-oxobutanoic acids as potent inhibitors, effectively anchoring into the nicotinamide binding pocket (2)[2].

Viral Nucleocapsid Assembly Modulators

THQ-derived phenyl ureas have been identified as novel modulators of Hepatitis B virus (HBV) nucleocapsid assembly. The hydrophobic substitution at the 2-position of the THQ core misdirects core protein (Cp) dimers, forcing the assembly of morphologically normal but empty capsids devoid of pregenomic RNA (3)[3].

Cytoskeletal and Metabolic Targets

THQ sulfonamides act as potent colchicine binding site inhibitors (CBSIs) on tubulin, overcoming the multidrug resistance typically associated with microtubule-targeting agents (4)[4]. Additionally, 1,4-dimethyl-2,3-dioxo-THQ derivatives have shown high efficacy as DPP-4 inhibitors for hypoglycemic applications (5)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative bioassay data for top-performing THQ derivatives across various therapeutic targets, demonstrating the scaffold's broad-spectrum adaptability.

Biological TargetScaffold ModificationLead CompoundPotency (IC50 / EC50)Reference
PARP-1 2,3-dioxo-THQ-6-sulfonohydrazideCompound 8a2.31 nM[1]
Tankyrase 1 (TNKS1) THQ + 4-aryl-4-oxobutanoic acidCompound 1222.0 nM[2]
HBV Nucleocapsid THQ-derived phenyl ureasCompound 88Sub-micromolar[3]
Tubulin (Colchicine) THQ sulfonamideCompound I-71.34 µM (HT-29 cells)[4]
DPP-4 1,4-dimethyl-2,3-dioxo-THQCompound 8High Potency[5]

Experimental & Computational Methodologies

To ensure scientific integrity, the workflows below are designed as self-validating systems. Causality is explicitly defined to explain why specific methodological choices are made.

Protocol 1: Self-Validating Pharmacophore Modeling & Virtual Screening

Causality: We utilize a sequential filtering approach. Pharmacophore screening acts as a rapid, coarse-grained filter to eliminate scaffolds lacking essential binding vectors, thereby conserving computational resources. Subsequent molecular docking provides fine-grained energetic evaluation, while MM-GBSA resolves desolvation penalties often underestimated by standard docking scoring functions[2].

  • Target Preparation: Retrieve the high-resolution crystal structure of the target (e.g., TNKS1 or PARP-1). Strip water molecules (unless structural), add hydrogens, and assign protonation states at pH 7.4 using tools like Protein Preparation Wizard.

  • Pharmacophore Feature Extraction: Map the active site to define a 4-feature model: at least one HBD, one HBA, and two aromatic/hydrophobic rings corresponding to the THQ core binding mode.

  • Virtual Screening: Screen the ZINC and MolPort databases (approx. 10 million compounds) against the pharmacophore model.

  • Molecular Docking (Glide): Dock the filtered hits using Standard Precision (SP) followed by Extra Precision (XP).

    • Validation Check: Re-dock the co-crystallized native ligand. An RMSD of < 2.0 Å must be achieved to validate the docking grid and scoring function.

  • Free Energy Rescoring: Submit the top 10% of Glide hits to MM-GBSA calculations to estimate the relative binding free energy (

    
    ), keeping only hits with 
    
    
    
    kJ/mol.

Workflow A Target Analysis (e.g., TNKS1, PARP-1) B Pharmacophore Generation (HBA, HBD, Hydrophobic) A->B C Virtual Screening (MolPort, ZINC Databases) B->C D Molecular Docking (Glide, SP/XP Modes) C->D E Free Energy Rescoring (MM-GBSA) D->E F Hit Identification (THQ Scaffold Candidates) E->F

Fig 2. Sequential pharmacophore modeling and virtual screening workflow.

Protocol 2: Synthesis of the 2,3-Dioxo-THQ-6-sulfonyl Chloride Intermediate

Causality: The choice of oxalic acid in 4N HCl for the initial condensation ensures complete cyclization of o-phenylenediamine without over-oxidation. Subsequent chlorosulfonation requires strict temperature control (65–90 °C) to selectively direct the electrophilic attack to the 6-position, driven by the directing effects of the N1/N4 atoms, while avoiding polysulfonation[1].

  • Cyclization: Mix o-phenylenediamine (46.3 mmol) with oxalic acid (46.3 mmol) in 100 mL of 4N HCl. Heat under reflux for 4 hours.

  • Isolation of Dione: Cool the mixture to room temperature. Filter the resulting precipitate, wash with distilled water, and dry to yield quinoxaline-2,3(1H,4H)-dione.

  • Chlorosulfonation: Portion-wise, add the dione intermediate (10 mmol) to chlorosulfonic acid (30 mmol) while maintaining the temperature strictly between 65–90 °C over 3 hours.

  • Quenching & Crystallization: Cool the reaction mixture and pour it slowly onto an ice/water mixture to precipitate the product. Filter, wash, and crystallize from a benzene/petroleum ether (40–60) mixture.

    • Validation Check: Confirm the product via

      
      H NMR (DMSO-
      
      
      
      ). The presence of broad singlet peaks at ~11.9 ppm confirms the intact NH groups of the THQ core.

Conclusion

The tetrahydroquinoxaline scaffold represents a masterclass in bio-isosteric design. By leveraging its unique 3D conformation and robust hydrogen-bonding vectors, computational chemists can utilize pharmacophore modeling to rapidly discover highly potent inhibitors across diverse therapeutic areas—from oncology (PARP-1, TNKS1, Tubulin) to virology (HBV) and metabolic diseases (DPP-4).

References

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies MDPI URL
  • PubMed Central (NIH)
  • PubMed (NIH)
  • PubMed Central (NIH)
  • Royal Society of Chemistry (RSC)

Sources

Exploratory

Metabolic stability predictions for tetrahydroquinoxaline esters

An In-Depth Technical Guide: Predicting and Understanding the Metabolic Stability of Tetrahydroquinoxaline Esters Authored by: A Senior Application Scientist Abstract The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predicting and Understanding the Metabolic Stability of Tetrahydroquinoxaline Esters

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic framework in modern medicinal chemistry, forming the core of numerous therapeutic candidates. The frequent incorporation of ester functionalities, often to modulate physicochemical properties or to serve as prodrug moieties, introduces a critical intersection of metabolic pathways that dictates the pharmacokinetic profile and ultimate success of these molecules. This guide provides a comprehensive technical overview for drug development professionals on the predictive assessment of metabolic stability for THQ esters. We will explore the key enzymatic systems responsible for their biotransformation, detail robust in vitro experimental protocols, and provide a framework for the analysis and interpretation of the generated data, grounding our discussion in the mechanistic causality that underpins sound experimental design.

Introduction: The Tetrahydroquinoxaline Scaffold in Drug Discovery

Heterocyclic structures are the bedrock of medicinal chemistry, with over 70% of FDA-approved small-molecule drugs containing at least one such ring system.[1] The THQ framework, a partially saturated bicyclic heterocycle, offers a unique three-dimensional geometry that allows for precise vectoral presentation of substituents, enabling high-affinity interactions with biological targets.[2] However, like all xenobiotics, THQ-based compounds are subject to metabolic transformation, primarily in the liver, which can significantly impact their half-life, bioavailability, and potential for toxicity.[3] The addition of an ester group further complicates this metabolic landscape, creating a dual susceptibility to both oxidative metabolism of the core and hydrolytic cleavage of the ester.

The Duality of Metabolism: Key Pathways for THQ Esters

The metabolic fate of a THQ ester is primarily governed by two distinct and often competing enzymatic systems: Cytochrome P450 (CYP) monooxygenases and carboxylesterases (CEs). Understanding the interplay between these pathways is fundamental to predicting a compound's stability.

Phase I Oxidative Metabolism of the THQ Core

The liver is the principal site of drug metabolism, with the Cytochrome P450 superfamily of enzymes playing a dominant role.[3][4] For quinoxaline and related nitrogen-containing heterocycles, specific CYP isozymes are known to be involved.

  • Aromatic Hydroxylation: CYP enzymes, particularly CYP1A2, can catalyze the hydroxylation of the aromatic portion of the THQ ring.[5] Studies on a quinoxaline antiviral drug showed that CYP1A2 was responsible for the specific replacement of a fluorine atom with a hydroxyl group, indicating a powerful oxidative capacity for this ring system.[6]

  • N-Oxidation: The nitrogen atoms within the quinoxaline system can also be targets for oxidation. For instance, CYP2A6 has been identified as the principal enzyme in the formation of quinoline-1-oxide from quinoline.[7]

  • Aliphatic Hydroxylation: The saturated portion of the THQ ring is susceptible to hydroxylation, often at positions adjacent to the nitrogen atoms, which are metabolically labile spots.[8]

Strategies to mitigate this oxidative metabolism often involve "metabolic blocking," where labile positions are substituted with groups resistant to oxidation, such as fluorine.[1]

Esterase-Mediated Hydrolysis

Ester groups are frequently incorporated into drug candidates to enhance properties like cell permeability, acting as prodrugs that are cleaved in vivo to release the active carboxylic acid or alcohol.[9][10] This cleavage is catalyzed by a class of enzymes called esterases, which are abundant in various tissues.

  • Carboxylesterases (CEs): The two primary human carboxylesterases are hCE-1 and hCE-2. They have distinct tissue distributions and substrate specificities. hCE-1 is highly expressed in the liver, while hCE-2 is predominant in the small intestine.[11] Their substrate specificity can be generalized: hCE-1 favors substrates with a small alcohol group and a large acyl group, whereas hCE-2 prefers the opposite.[11]

  • Plasma and Blood Stability: Blood and plasma contain various esterases and proteases, making them important matrices for stability testing, especially for ester-containing compounds intended for intravenous administration or those that might be prematurely cleaved before reaching the target tissue.[12] A compound that is rapidly hydrolyzed in plasma will likely have a very short in vivo half-life.[10]

The diagram below illustrates the primary metabolic vulnerabilities of a generic THQ ester.

G cluster_0 THQ Ester Parent Compound cluster_1 Metabolic Pathways cluster_2 Resulting Metabolites Parent Tetrahydroquinoxaline Ester CYP_Metabolism Oxidative Metabolism (CYP450s in Liver) Parent->CYP_Metabolism Phase I Esterase_Metabolism Hydrolytic Cleavage (Esterases in Liver, Intestine, Plasma) Parent->Esterase_Metabolism Hydrolysis Oxidized_Metabolite Oxidized THQ Ester (e.g., Hydroxylated) CYP_Metabolism->Oxidized_Metabolite Acid_Metabolite THQ Carboxylic Acid (Active Drug or Metabolite) Esterase_Metabolism->Acid_Metabolite

Caption: Primary metabolic pathways for tetrahydroquinoxaline esters.

Predictive In Vitro Models for Metabolic Stability Assessment

To de-risk candidates early in the drug discovery process, a suite of in vitro assays is employed to predict in vivo metabolic clearance.[13] The choice of system is critical and depends on the specific metabolic questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum prepared from homogenized liver cells. They are a cost-effective, high-throughput tool for assessing Phase I metabolism because they contain a high concentration of CYP enzymes.[12][14] However, they lack the cytosolic enzymes necessary for most Phase II conjugation reactions.[14]

  • Liver S9 Fraction: This is a supernatant fraction that contains both microsomes and cytosolic enzymes. The S9 assay can therefore characterize metabolism by both Phase I and some Phase II enzymes (like SULTs and GSTs).[13]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions.[15] They are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment.[12][16]

  • Plasma: To specifically assess susceptibility to esterases present in systemic circulation, incubating the compound directly in plasma from various species (including human) is essential.[10][12]

The following table summarizes the key features and applications of these common in vitro systems.

In Vitro System Enzymes Present Primary Application Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs)High-throughput screening of oxidative metabolismCost-effective, high throughput, readily availableLacks Phase II enzymes and cofactors
Liver S9 Fraction Phase I and Cytosolic Phase II (SULTs, GSTs)Broader metabolic profiling than microsomesMore comprehensive than microsomesCofactors for all pathways must be added
Hepatocytes Full complement of Phase I & II enzymes"Gold standard" for predicting hepatic clearanceClosely mimics in vivo liver; integrated metabolismHigher cost, lower throughput, limited viability
Plasma / Blood Esterases, ProteasesAssessing stability in circulation; prodrug activationDirect measure of stability in systemic circulationDoes not model hepatic or intestinal metabolism

Experimental Protocols: A Step-by-Step Guide

Executing these assays requires meticulous attention to detail to ensure data is reproducible and reliable. Below is a generalized workflow, followed by a detailed protocol for a microsomal stability assay.

G cluster_workflow A 1. Preparation - Prepare stock solution of test compound - Thaw and prepare enzyme matrix (e.g., microsomes, hepatocytes) B 2. Incubation - Pre-warm matrix to 37°C - Initiate reaction by adding compound - For CYPs, add NADPH cofactor A->B C 3. Time-Course Sampling - Aliquot reaction mixture at T=0, 5, 15, 30, 60 min - Quench reaction immediately with cold organic solvent (e.g., Acetonitrile with Internal Standard) B->C D 4. Sample Processing - Centrifuge to precipitate proteins - Transfer supernatant for analysis C->D E 5. LC-MS/MS Analysis - Quantify remaining parent compound relative to T=0 D->E F 6. Data Analysis - Plot % remaining vs. time - Calculate half-life (t½) - Calculate intrinsic clearance (Clint) E->F

Caption: Generalized workflow for an in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a standard assay to determine the rate of Phase I metabolism.

Materials:

  • Test Compound (THQ Ester)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, G6P, G6PDH)

  • Control Compounds (High-turnover: Verapamil; Low-turnover: Warfarin)

  • Internal Standard (IS) in Acetonitrile (ACN)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 M stock solution of the test compound in DMSO. Serially dilute to create working solutions.

    • On ice, thaw the pooled HLMs. Dilute the HLMs in cold phosphate buffer to a final concentration of 1.0 mg/mL.

  • Incubation Setup (Final Incubation Volume: 200 µL):

    • To each well of the incubation plate, add 178 µL of the HLM suspension (0.5 mg/mL final concentration).

    • Add 2 µL of the test compound working solution to achieve a final concentration of 1 µM. Include wells for positive and negative controls.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to all wells except the "No-NADPH" negative control wells (add buffer instead).

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer 25 µL of the incubation mixture to a collection plate.

    • The collection plate should be pre-loaded with 100 µL of ice-cold ACN containing a suitable internal standard to immediately stop the reaction and precipitate the microsomal proteins.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.[17][18]

Data Analysis and Interpretation

The primary goal of the assay is to determine the in vitro half-life (t½) and the intrinsic clearance (Clint).

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint represents the inherent ability of the liver to metabolize a drug.[16]

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

Example Data Interpretation:

Compound t½ (min) Clint (µL/min/mg protein) Predicted Hepatic Clearance
THQ-Ester-A8.5163High
THQ-Ester-B55.225Moderate
THQ-Ester-C>120<11.5Low

Based on this data, THQ-Ester-A would be flagged as having high metabolic liability, likely leading to rapid clearance in vivo. In contrast, THQ-Ester-C shows high metabolic stability in this assay, making it a more promising candidate from a pharmacokinetic perspective. These in vitro values can then be used in more complex models to predict human hepatic clearance and bioavailability.[15]

Conclusion and Future Directions

The metabolic stability of tetrahydroquinoxaline esters is a multifaceted challenge that requires a systematic and mechanistically informed approach. By understanding the distinct roles of CYP450 enzymes and carboxylesterases, researchers can design and execute a logical series of in vitro experiments. Assays using liver microsomes, hepatocytes, and plasma provide a robust dataset to predict a compound's pharmacokinetic behavior. This predictive power is essential, allowing project teams to prioritize compounds with a higher probability of success, optimize structures to mitigate metabolic liabilities, and ultimately accelerate the development of safe and effective medicines. The integration of high-throughput screening and in silico predictive models will continue to refine this process, enabling even earlier and more accurate metabolic stability predictions in the future.[4]

References

  • Turesky, R. J., et al. (2012). Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice. Chemical Research in Toxicology, 25(2), 476–487. [Link]

  • Turesky, R. J., et al. (2012). Cytochrome P450-Mediated Metabolism and DNA Binding of 2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline and Its Carcinogenic Isomer 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Mice. ACS Publications. [Link]

  • ResearchGate. (n.d.). Esterase-mediated hydrolysis bisubstrate inhibitor prodrugs. ResearchGate. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]

  • Imai, T. (2006). Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. [Link]

  • Therien, A. G., & G-S-C, E. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. PMC. [Link]

  • Boger, D. L. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

  • Turesky, R. J., et al. (2012). Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice. PubMed. [Link]

  • Rietjens, I. M., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]

  • IJPPR. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]

  • Mutch, P. J., et al. (2001). Formation of a defluorinated metabolite of a quinoxaline antiviral drug catalysed by human cytochrome P450 1A2. Journal of Pharmacy and Pharmacology. [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SCIRP. [Link]

  • Agilent. (2020). Efficient Quantitative Analysis of THC and its Metabolites in Whole Blood Using Agilent Captiva EMR—Lipid and LC/MS/MS. Agilent Technologies. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Coburn, C. A., et al. (2022). Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid (AB-161), a Potent and Liver-Centric Hepatitis B Virus Core Inhibitor. ACS Publications. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link]

  • Patel Singh. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Swidorski, J. J., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]

  • ResearchGate. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

  • Deshmukh, G. K., & Kumar, S. (2023). A Study on the Relevance of Heterocyclic Chemistry. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • ResearchGate. (2015). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. ResearchGate. [Link]

  • Gowda, K. V., et al. (2011). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. [Link]

  • OMICS International. (2022). Development of the bio analytical techniques. OMICS International. [Link]

  • Magar, N. R., et al. (2020). A review on bioanalytical method development and validation. World Journal of Pharmaceutical Research. [Link]

  • Patel Singh. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]

  • Pharma Focus Asia. (2021). Metabolic Stability. Pharma Focus Asia. [Link]

Sources

Foundational

The Evolution of Quinoxaline and Tetrahydroquinoxaline Scaffolds: From Historical Synthesis to Modern Drug Discovery

Executive Summary The quinoxaline scaffold—a bicyclic heteroaromatic system comprising fused benzene and pyrazine rings—has served as a foundational building block in organic and medicinal chemistry for over a century. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline scaffold—a bicyclic heteroaromatic system comprising fused benzene and pyrazine rings—has served as a foundational building block in organic and medicinal chemistry for over a century. Through strategic reduction, this planar structure is transformed into 1,2,3,4-tetrahydroquinoxaline (THQ), a highly versatile, sp3-enriched motif. This technical guide explores the historical genesis of these compounds, the mechanistic causality behind their synthesis, and their modern applications in targeted therapeutics, including microtubule disruption and purinoceptor antagonism.

Historical Genesis: The Hinsberg Reaction

The journey of quinoxaline chemistry was catalyzed in 1884 when German chemists Wilhelm Körner and Carl Hinsberg reported the first synthesis of a quinoxaline derivative[1]. This pioneering work established the Hinsberg condensation , a robust synthetic strategy that remains the industry standard today.

The reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[1]. The causality of this reaction's high efficiency lies in its thermodynamic driving force: the nucleophilic attack of the primary amines on the electrophilic carbonyl carbons forms a bis-imine intermediate, which rapidly dehydrates to yield a fully conjugated, thermodynamically stable aromatic bicyclic system[2].

G A o-Phenylenediamine C Hinsberg Condensation (Acid Catalyst, Heat) A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Core (Aromatic) C->D Cyclization & Dehydration E Reduction (NaBH4 or Pd/C, H2) D->E Loss of Conjugation F 1,2,3,4-Tetrahydroquinoxaline (sp3 enriched) E->F Saturation of Pyrazine Ring

Synthetic workflow from Hinsberg condensation to tetrahydroquinoxaline.

Structural Evolution: The Tetrahydroquinoxaline (THQ) Scaffold

While the parent quinoxaline is planar and electron-deficient, modern drug discovery often demands higher three-dimensionality to improve target specificity and aqueous solubility. The reduction of the pyrazine ring yields the 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold, significantly increasing the fraction of sp3-hybridized carbons (Fsp3)[3].

Causality of Reduction Strategies:

  • Hydride Reduction: The use of sodium borohydride (NaBH₄) in the presence of glacial acetic acid is a classical approach[3]. The addition of acetic acid generates acyloxyborohydride species in situ. These species are highly electrophilic and selectively reduce the imine bonds of the pyrazine ring without over-reducing the highly stable aromatic benzene ring.

  • Catalytic Hydrogenation: Utilizing Palladium on Carbon (Pd/C) with hydrogen gas offers a clean, atom-economical alternative, particularly useful for accessing tetrahydro-derivatives from existing aromatic precursors without generating boron byproducts[4].

Pharmacological Landscape and Target Engagement

Both quinoxaline and THQ derivatives are considered "privileged structures" capable of engaging diverse biological targets[5]. Recent advancements have highlighted their efficacy in oncology and reproductive endocrinology.

Colchicine Binding Site Inhibitors (CBSIs)

Novel THQ sulfonamide derivatives have been engineered as potent CBSIs. By replacing traditional amide groups with sulfonamide bioisosteres, researchers have developed compounds (e.g., Compound I-7) that bind tightly to the colchicine site on tubulin heterodimers. This interaction inhibits tubulin polymerization, disrupts the microtubule network, and ultimately arrests the cell cycle at the G2/M phase, leading to strong anti-proliferative activity against human colon cancer (HT-29) cell lines[6].

G A THQ Sulfonamide B Colchicine Binding Site A->B H-bonds & Hydrophobic Int. C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E G2/M Phase Arrest D->E Mitotic Spindle Failure F Anti-Proliferative Efficacy E->F

Mechanism of action for THQ-based colchicine binding site inhibitors.

P2X1-Purinoceptor Antagonists

In the pursuit of non-hormonal male contraceptives, 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives have been identified as potent P2X1-purinoceptor antagonists. These compounds successfully attenuate contractile responses to electrical field stimulation in the vas deferens (IC50 ~134 µM), demonstrating the scaffold's utility in neuro-muscular modulation[7].

Quantitative Pharmacological Data Summary
Compound ClassPrimary TargetKey Biological EffectRepresentative IndicationRef
2-Phenyl-5,6,7,8-THQ P2X1-purinoceptorAttenuates vas deferens contraction (IC50 ~134 µM)Male Contraceptive[7]
THQ Sulfonamides (I-7) Colchicine Binding SiteInhibits tubulin polymerization, G2/M arrestOncology (HT-29)[6]
Quinoxaline Sulfonamides PI3K / Carbonic AnhydraseEnzyme inhibition and pathway blockadeAnti-inflammatory[8]
2,3-Dichloroquinoxalines Bacterial Cell Wall / DNABroad-spectrum pathogen disruptionAntimicrobial[5]

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate physical and spectroscopic feedback loops.

Protocol A: Classical Hinsberg Synthesis of the Quinoxaline Core

Causality: Ethanol is selected as a protic solvent to stabilize the transition state of the imine condensation. Refluxing provides the thermal energy required to drive the dehydration steps to completion, pushing the equilibrium toward the thermodynamically stable aromatic product[9].

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of o-phenylenediamine in absolute ethanol.

  • Addition: Slowly add 1.05 equivalents of the 1,2-dicarbonyl compound (e.g., benzil or glyoxal). Add a catalytic amount of glacial acetic acid to activate the carbonyl carbons.

  • Cyclocondensation: Heat the mixture to a steady reflux for 2–4 hours.

  • Isolation: Cool the reaction to room temperature. The highly crystalline quinoxaline derivative will typically precipitate. Filter and wash with cold ethanol.

  • Self-Validation & Quality Control:

    • Visual/TLC: The starting diamine is highly polar and prone to oxidation (often appearing dark on TLC). The successful formation of the quinoxaline is indicated by a highly non-polar spot that fluoresces brilliantly under UV light (254 nm) due to the newly formed extended conjugated system.

Protocol B: Selective Reduction to 1,2,3,4-Tetrahydroquinoxaline

Causality: The reaction utilizes NaBH₄ in a benzene/acetic acid system. The dropwise addition of acetic acid is critical; it quenches unreacted borohydride and forms the highly active acyloxyborohydride, which is required to reduce the electron-deficient pyrazine ring without touching the benzene ring[3].

  • Setup: Dissolve the synthesized quinoxaline (1.0 eq) in dry benzene (or toluene for lower toxicity) and cool to 5°C in an ice bath[3].

  • Hydride Addition: Add NaBH₄ (10.0 eq) in portions over 15 minutes to form a pale-yellow slurry.

  • Activation: Slowly add glacial acetic acid dropwise while maintaining the temperature below 10°C to manage the exothermic evolution of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, neutralize with aqueous NaOH, and extract with ethyl acetate.

  • Self-Validation & Quality Control:

    • Visual: The reaction is self-indicating. The deep yellow/orange color of the fully conjugated quinoxaline will completely dissipate, yielding a colorless or pale solution as the extended π-system is broken.

    • Spectroscopic: ¹H NMR will confirm success via the disappearance of the downfield aromatic pyrazine protons (typically >8.0 ppm) and the emergence of upfield sp3 methylene protons (~3.0–3.5 ppm).

References

  • BenchChem. "6-Nitro-2,3-diphenylquinoxaline | 7466-45-7 - Benchchem".
  • BenchChem. "2-Chloro-6,7-difluoroquinoxaline|CAS 143007-15-2 - Benchchem".
  • BenchChem. "1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline - Benchchem".
  • BenchChem. "5,6,7,8-Tetrahydroquinoxalin-2-ol - Benchchem".
  • Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade".
  • Biology of Reproduction.
  • PMC. "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors".
  • MDPI. "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides".
  • BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of Quinoxaline-6-carboxylate to 1,2,3,4-Tetrahydroquinoxaline-6-carboxylate

Introduction & Mechanistic Rationale 1,2,3,4-Tetrahydroquinoxalines (THQs) are privileged scaffolds in drug discovery, frequently serving as core pharmacophores for kinase inhibitors, GPCR antagonists, and antimicrobial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,2,3,4-Tetrahydroquinoxalines (THQs) are privileged scaffolds in drug discovery, frequently serving as core pharmacophores for kinase inhibitors, GPCR antagonists, and antimicrobial agents. The synthesis of THQ derivatives from their fully aromatic quinoxaline precursors requires highly chemoselective reduction strategies.

When the substrate contains reducible functional groups—such as the ester moiety in quinoxaline-6-carboxylate —the primary synthetic challenge is the selective reduction of the electron-deficient pyrazine ring without causing ester cleavage, over-reduction to an alcohol, or pyrazine ring-opening.

Causality in Catalyst Selection: Traditional strong hydride donors (e.g.,


) are unsuitable as they will indiscriminately reduce the C6-carboxylate. To achieve absolute chemoselectivity, two orthogonal methodologies are recommended:
  • Transition-Metal Catalysis (Method A): Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The thermodynamic preference for hydrogenating the nitrogen-containing heterocycle over the ester carbonyl ensures high selectivity. This is the industry standard for scalable API synthesis.

  • Organocatalytic Hydrosilylation (Method B): A metal-free approach utilizing the strongly Lewis acidic borane

    
      and a hydrosilane (e.g., 
    
    
    
    ).
    
    
    acts as a Frustrated Lewis Pair (FLP) or Lewis acid that activates the Si-H bond, facilitating a cascade 1,4-hydride addition followed by transfer hydrogenation[1]. This method is highly tolerant of ester groups, operates under mild conditions, and avoids transition-metal contamination[2].

Experimental Workflows

Workflow Start Methyl Quinoxaline-6-carboxylate (Substrate) MethodA Method A: Pd/C, H2 (50 psi) Solvent: MeOH, 25°C Start->MethodA Scalable MethodB Method B: B(C6F5)3, Et2SiH2 Solvent: Toluene, 60°C Start->MethodB Metal-Free WorkupA Filtration (Celite) & Solvent Evaporation MethodA->WorkupA WorkupB Desilylation (MeOH) & Organic Extraction MethodB->WorkupB Product Methyl 1,2,3,4-Tetrahydroquinoxaline-6-carboxylate (Target API Intermediate) WorkupA->Product WorkupB->Product

Figure 1: Orthogonal synthetic workflows for the chemoselective reduction of quinoxaline-6-carboxylate.

Materials and Reagents

Reagent / MaterialRoleEquivalents / AmountNotes
Methyl quinoxaline-6-carboxylate Substrate1.0 eqEnsure anhydrous if using Method B.
Palladium on Carbon (10% wt) Catalyst (Method A)0.05 eq (Pd)Handle with care; pyrophoric when dry.
Hydrogen Gas (

)
Reductant (Method A)Excess (50 psi)Requires Parr shaker or autoclave.
Tris(pentafluorophenyl)borane Catalyst (Method B)0.05 eqMoisture sensitive[1].
Diethylsilane (

)
Reductant (Method B)3.0 eqHydride source[2].
Methanol / Toluene Solvents0.1 MDegas solvents prior to use.

Step-by-Step Methodologies

Method A: Catalytic Hydrogenation (Scalable / Industry Standard)

Mechanistic Note: Heterogeneous hydrogenation occurs via the adsorption of the pyrazine ring onto the Pd surface, followed by sequential syn-addition of hydrogen atoms.

  • Reaction Setup: In a heavy-walled hydrogenation vessel, dissolve methyl quinoxaline-6-carboxylate (10.0 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) under a continuous stream of nitrogen to prevent ignition of the solvent vapors.

  • Hydrogenation: Seal the vessel, purge with nitrogen (3x), and then purge with hydrogen gas (3x). Pressurize the vessel to 50 psi with

    
    .
    
  • Agitation: Shake or stir vigorously at 25 °C for 12–16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the hydrogen gas and purge with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoxaline-6-carboxylate. Purify via recrystallization (EtOH) if necessary.

Method B: Boron-Catalyzed Hydrosilylation (Metal-Free / Highly Chemoselective)

Mechanistic Note:


 activates the silane, generating a highly electrophilic silicon center and a nucleophilic hydride. This system selectively reduces the N-heterocycle via a 1,4-dihydroquinoxaline intermediate[1],[2].
  • Activation: In an oven-dried Schlenk flask under argon, dissolve the substrate (10.0 mmol) and

    
     (0.5 mmol, 5 mol%) in anhydrous toluene (100 mL).
    
  • Hydride Transfer: Add diethylsilane (

    
    , 30.0 mmol) dropwise via syringe. The solution may exhibit a transient color change indicating the formation of the Lewis acid-base adduct.
    
  • Heating: Stir the reaction mixture at 60 °C for 8 hours. Monitor conversion via TLC or LC-MS.

  • Desilylation Quench: Cool to room temperature and slowly add methanol (20 mL) followed by 1M NaOH (10 mL) to cleave the intermediate N-silyl groups. Stir for 1 hour.

  • Extraction: Dilute with ethyl acetate (100 mL), wash with brine (2 x 50 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    

Mechanistic Pathway (Method B)

Mechanism Substrate Quinoxaline Core Step1 1,4-Hydride Addition Substrate->Step1 Silane Et2SiH2 + B(C6F5)3 (Activated Silane Complex) Silane->Step1 Step2 Transfer Hydrogenation (2nd Hydride Transfer) Silane->Step2 Intermediate N-Silyl-1,4-dihydroquinoxaline (Intermediate) Step1->Intermediate Intermediate->Step2 Product N,N'-Disilyl-tetrahydroquinoxaline Step2->Product Desilylation MeOH Quench (Desilylation) Product->Desilylation Final 1,2,3,4-Tetrahydroquinoxaline Desilylation->Final

Figure 2: Mechanistic cascade of the B(C6F5)3-catalyzed hydrosilylation and subsequent desilylation.

Data Presentation & Analytics (Self-Validating System)

To ensure the protocol is a self-validating system, researchers must verify the structural transformation using NMR and mass spectrometry. The reduction of the pyrazine ring results in a distinct loss of aromaticity, which is easily tracked via


 NMR.
Analytical MethodStarting Material (Quinoxaline)Product (Tetrahydroquinoxaline)Diagnostic Shift / Change

NMR (

)
Pyrazine protons: ~8.80 ppm (2H, s)Aliphatic protons: ~3.40 ppm (4H, m)Loss of aromatic signals at 8.80 ppm; appearance of ethylene bridge.

NMR (

)
N/AAmine protons (NH): ~4.20 ppm (2H, br s)Appearance of exchangeable NH protons.

NMR (

)
Pyrazine carbons: ~145-146 ppmAliphatic carbons: ~41-42 ppmUpfield shift of C2 and C3 carbons.
IR Spectroscopy C=N stretch: ~1600 cm⁻¹N-H stretch: ~3300-3400 cm⁻¹Appearance of secondary amine stretching bands.
LC-MS (ESI+) [M+H]⁺ = 189.06 (for methyl ester)[M+H]⁺ = 193.09Mass shift of +4 Da (addition of 4 hydrogen atoms).

Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Reduction (Mixture of SM and Product)Catalyst poisoning (Method A) or moisture (Method B).Ensure substrate is free of sulfur/heavy metals. For Method B, rigorously dry solvents[3].
Over-reduction (Loss of ester group)Excessive pressure/temperature or use of unapproved hydrides.Maintain

pressure ≤ 50 psi. Do not substitute

with

.
Low Yield after Workup (Method B)Incomplete desilylation of the N-silyl intermediates.Increase stirring time during the MeOH/NaOH quench step to fully cleave the Si-N bonds.

References

1.[1] Title : Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes Source : Institute for Basic Science (IBS) URL : 2.[2] Title : Metal-Free Tandem Cyclization/Hydrosilylation to Construct Tetrahydroquinoxalines Source : University of Liverpool URL : 3.[3] Title : Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :

Sources

Application

Application Notes &amp; Protocols: N-Alkylation of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Introduction The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor, anti-HIV, and antihyperlipidemic agents.[1] The functionalization of this heterocyclic system, particularly through N-alkylation at the N1 and N4 positions, is a critical strategy for modulating pharmacological activity, improving pharmacokinetic properties, and conducting structure-activity relationship (SAR) studies. This guide provides an in-depth analysis and detailed protocols for the N-alkylation of a key intermediate, Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, designed for researchers and professionals in drug development.

Core Concepts: Reactivity and Regioselectivity

The THQ nucleus contains two secondary amine nitrogens (N1 and N4) that are nucleophilic and can be alkylated. The primary challenge in the N-alkylation of unsubstituted or symmetrically substituted THQs is achieving regioselectivity. For the target molecule, Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, the electronic influence of the C6-ester group is minimal on the relative nucleophilicity of N1 versus N4, often leading to mixtures of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products.

The choice of alkylation strategy is therefore paramount and depends on the desired outcome:

  • Monosubstitution vs. Disubstitution: Reaction stoichiometry and conditions must be carefully controlled to favor mono-alkylation or drive the reaction to completion for di-alkylation.

  • N1 vs. N4 Selectivity: While challenging to control directly, the steric hindrance of the incoming electrophile and the precise reaction conditions can sometimes favor one position over the other. For many applications, a mixture is produced, which then requires chromatographic separation.

This document details three robust and widely applicable methods for N-alkylation:

  • Reductive Amination: An indirect method ideal for introducing a wide variety of alkyl groups from corresponding aldehydes and ketones.

  • Direct Alkylation with Alkyl Halides: A classic SN2 approach suitable for simple alkyl groups.

  • Mitsunobu Reaction: A powerful method for alkylation using alcohols, proceeding with stereochemical inversion at the alcohol's carbon center.

Method 1: Reductive Amination

Reductive amination is a highly versatile and one of the most widely utilized reactions for C-N bond formation in medicinal chemistry.[2] It proceeds in two stages: the initial reaction between the amine (THQ) and a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the N-alkylated product.

Principle: This method avoids the issue of over-alkylation often seen with direct alkylation.[3] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred as they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate iminium ion.[2][3] NaBH(OAc)₃ is often favored as it avoids the use of cyanide.[3]

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Methyl 1,2,3,4-tetrahydro- quinoxaline-6-carboxylate + Aldehyde/Ketone Solvent Dissolve in Solvent (e.g., DCE, THF, MeOH) Start->Solvent Acid Add Acetic Acid (cat.) (Facilitates iminium formation) Solvent->Acid Reducer Add NaBH(OAc)₃ (Portion-wise at 0 °C) Acid->Reducer Stir Stir at Room Temp (Monitor by TLC/LC-MS) Reducer->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Quench->Extract Purify Dry, Concentrate & Purify (Column Chromatography) Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Benzylation via Reductive Amination

Objective: To synthesize Methyl 1-benzyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Materials:

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Glacial Acetic Acid (catalytic, ~0.1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 equiv) and the chosen solvent (e.g., DCE).

  • Add benzaldehyde (1.1 equiv) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 15 minutes. Causality: Portion-wise addition controls the initial exothermic reaction and prevents runaway temperatures.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to isolate the desired N-benzylated product and any unreacted starting material or dialkylated byproducts.

Method 2: Direct Alkylation with Alkyl Halides

This is a classic SN2 reaction where the nucleophilic nitrogen of the THQ attacks an alkyl halide (or other electrophile like a tosylate).[4] The reaction requires a base to deprotonate the amine, increasing its nucleophilicity.

Principle: The choice of base and solvent is critical to success.[4] A moderately weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient and preferred over strong bases like sodium hydride (NaH) to minimize side reactions. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal for SN2 reactions.[4]

Detailed Protocol: N-Methylation with Methyl Iodide

Objective: To synthesize Methyl 1-methyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate and Methyl 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate.

Materials:

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 equiv)

  • Methyl Iodide (CH₃I) (1.2 equiv for mono-methylation, 2.5 equiv for di-methylation)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Water, Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, suspend Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 equiv) and potassium carbonate (2.0 equiv) in DMF.

  • Add methyl iodide (1.2 equiv). Causality: Using a slight excess of the alkylating agent ensures the reaction proceeds efficiently, but a large excess will promote dialkylation. For exhaustive dimethylation, use at least 2.5 equivalents.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if the reaction is sluggish with less reactive alkyl halides like bromides or chlorides).

  • Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water.

  • Extract the aqueous phase with Ethyl Acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to separate the N1-methyl, N4-methyl (if formed), and N1,N4-dimethyl products.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including N-alkylated amines.[5][6] It proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[5]

Principle: The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] This forms an alkoxyphosphonium salt, a potent electrophile, which is then displaced by the amine nucleophile (the THQ) in an SN2 fashion.

Reaction Mechanism: Mitsunobu N-Alkylation

Mitsunobu_Mechanism R_OH R-OH (Alcohol) THQ_NH THQ-NH (Amine) PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N=N-CO₂Et] (Betaine Intermediate) PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [THQ-N-H₂⁺---⁻O-P⁺Ph₃] (Protonated Complex) Betaine->Alkoxyphosphonium + R-OH + THQ-NH Final_Product THQ-N-R (N-Alkylated Product) Alkoxyphosphonium->Final_Product Intramolecular Sₙ2 Displacement OPPh3 O=PPh₃ Alkoxyphosphonium->OPPh3 DEAD_H2 EtO₂C-NH-NH-CO₂Et Alkoxyphosphonium->DEAD_H2

Caption: Simplified mechanism of the Mitsunobu N-alkylation reaction.

Detailed Protocol: N-Alkylation with (S)-2-Butanol

Objective: To synthesize Methyl 1-((R)-sec-butyl)-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (demonstrating stereochemical inversion).

Materials:

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 equiv)

  • (S)-2-Butanol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 equiv), (S)-2-Butanol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath. Causality: The addition of DIAD/DEAD is exothermic and cooling prevents the formation of side products.[6]

  • Slowly, add DIAD (1.5 equiv) dropwise via a syringe over 20-30 minutes. A color change (typically to a yellow or orange hue) and formation of a white precipitate (PPh₃=O) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product and significant amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography is often effective. A gradient eluent system (e.g., hexane/ethyl acetate) is typically used.

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃ or NaBH₃CN, cat. AcidWide substrate scope; avoids over-alkylation; mild conditions.[2]Not suitable for simple methyl/ethyl groups; requires carbonyl precursor.
Direct Alkylation Alkyl Halides, TosylatesK₂CO₃ or Cs₂CO₃ in DMF/ACNSimple procedure; uses common reagents; good for unreactive alkyl groups.[4]Risk of over-alkylation; regioselectivity can be poor; requires heating for less reactive halides.
Mitsunobu Reaction Primary/Secondary AlcoholsPPh₃, DEAD or DIADUses readily available alcohols; proceeds with stereochemical inversion; mild conditions.[5]Stoichiometric byproducts (PPh₃=O) can complicate purification; sensitive to steric hindrance.[6]

Conclusion

The N-alkylation of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a fundamental transformation for the synthesis of novel derivatives for drug discovery. The choice of method—reductive amination, direct alkylation, or the Mitsunobu reaction—should be guided by the nature of the desired alkyl substituent, considerations of stereochemistry, and the required control over mono- versus di-alkylation. Each protocol offers a distinct set of advantages and requires careful optimization of reaction parameters to achieve high yields and purity. By understanding the underlying mechanisms and critical process parameters detailed in this guide, researchers can effectively navigate the synthesis of diverse libraries of N-substituted tetrahydroquinoxalines.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available at: [Link][1][7]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link][3]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link][5]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link][6]

Sources

Method

Using Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a medicinal chemistry intermediate

Topic: Using Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a medicinal chemistry intermediate Content Type: Detailed Application Notes and Protocols Executive Summary Methyl 1,2,3,4-tetrahydroquinoxaline-6-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate as a medicinal chemistry intermediate Content Type: Detailed Application Notes and Protocols

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS 90918-37-9) is a privileged bicyclic scaffold in drug discovery. Structurally, it consists of a reduced pyrazine ring fused to a benzoate core. This intermediate serves as a critical building block for tubulin polymerization inhibitors , HDAC inhibitors , and kinase inhibitors due to its ability to mimic purine bases and project substituents into specific hydrophobic pockets.

This guide provides a technical roadmap for researchers utilizing this scaffold. It addresses the primary challenge—regioselective functionalization of the N1 and N4 positions —and offers validated protocols for its conversion into bioactive libraries.

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule features two secondary amines (N1, N4) and a methyl ester at the C6 position. Understanding the electronic environment of these nitrogens is paramount for selective derivatization.

  • N1 Position (Para-like): Originates from the amino group para to the carboxylate in the biosynthetic precursor (3,4-diaminobenzoic acid). It is electronically coupled to the electron-withdrawing ester group (EWG) via resonance/conjugation, rendering it less nucleophilic .

  • N4 Position (Meta-like): Originates from the amino group meta to the carboxylate. It is less affected by the C6-ester's electron withdrawal, making it the primary nucleophile for alkylation and acylation reactions.

  • C6-Ester: A handle for hydrolysis to the carboxylic acid (for library generation) or reduction to the benzylic alcohol.

Reactivity Map

The following diagram illustrates the logical flow of functionalization, highlighting the selectivity for N4 over N1.

ReactivityMap Core Methyl 1,2,3,4-tetrahydro quinoxaline-6-carboxylate (Core Scaffold) N4_Alk N4-Alkylated Product (Major Isomer) Core->N4_Alk 1. Electrophile (1 eq) (Kinetic Control) Quinoxaline Fully Aromatic Quinoxaline Core->Quinoxaline Oxidation (DDQ or MnO2) Acid Carboxylic Acid Derivative Core->Acid LiOH/THF Hydrolysis N1_N4_Dialk N1,N4-Dialkylated (Over-reaction) N4_Alk->N1_N4_Dialk Excess Electrophile High Temp

Validated Experimental Protocols

The following protocols are designed to maximize yield and regioselectivity.

Protocol A: Regioselective N4-Alkylation via Reductive Amination

Objective: To mono-alkylate the N4 position without protecting the N1 amine. Mechanism: Reductive amination is preferred over direct alkylation (with halides) because it avoids over-alkylation to the quaternary ammonium salt and leverages the subtle nucleophilic difference between N4 and N1.

Materials:

  • Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (glacial, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the quinoxaline scaffold (1 mmol) in anhydrous DCM (10 mL).

  • Add the aldehyde (1.1 mmol) and catalytic acetic acid. Stir at room temperature for 30–60 minutes under nitrogen. Note: Formation of the imine/iminium species is faster at the more nucleophilic N4.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexane/EtOAc).

Expected Result: >80% yield of the N4-alkylated product with <5% N1-alkylation.

Protocol B: Controlled Oxidation to Aromatic Quinoxaline

Objective: To convert the tetrahydro-core into the fully aromatic quinoxaline-6-carboxylate, often required for kinase inhibition assays (planarity).

Materials:

  • Tetrahydroquinoxaline derivative[2][3][4][5][6][7]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the tetrahydroquinoxaline (1 mmol) in DCM (15 mL).

  • Cool to 0°C.

  • Add DDQ (1.1 mmol) slowly as a solution in DCM. The reaction is typically rapid and exothermic.

  • Stir for 1 hour at 0°C, then check LC-MS for full conversion (M-4 mass shift).

  • Workup: Filter the mixture through a pad of Celite to remove the reduced DDQ byproduct (DDQ-H₂).

  • Wash the filtrate with saturated NaHCO₃ to remove residual acidic species.

  • Concentrate to obtain the aromatic quinoxaline.

Application Data & Case Studies

Case Study 1: Tubulin Polymerization Inhibitors

Researchers synthesized N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives targeting the colchicine binding site.

  • Strategy: The C6-ester was hydrolyzed to the acid, then coupled with various anilines. The N4 position was benzylated to increase hydrophobic interaction within the tubulin pocket.

  • Outcome: Compound 13d showed IC₅₀ = 0.126 µM against HeLa cell lines [1].

Case Study 2: HDAC Inhibitors

The scaffold serves as a "cap" group in HDAC inhibitors.[8] The N1/N4 positions can be linked to a zinc-binding group (ZBG) via an alkyl linker.

  • Insight: The tetrahydro- form provides a non-planar geometry that can improve selectivity for HDAC6 over Class I HDACs compared to the planar aromatic quinoxaline [2].

Quantitative Comparison: N1 vs N4 Reactivity
Electrophile TypeConditionsMajor ProductSelectivity (N4:N1)
Alkyl Halide (e.g., Benzyl bromide)K₂CO₃, DMF, RTMixture (N4 + N1 + Di)~3:1
Aldehyde (Reductive Amination)STAB, DCM, AcOHN4-Alkyl >15:1
Acyl Chloride (1.0 eq)Et₃N, DCM, 0°CN4-Amide ~10:1

Workflow Visualization

The following diagram outlines the decision tree for processing this intermediate in a drug discovery campaign.

Workflow Start Starting Material: Methyl 1,2,3,4-tetrahydro quinoxaline-6-carboxylate Decision Target Architecture? Start->Decision PathA Path A: Kinase/Intercalator (Planar) Decision->PathA Requires Aromaticity PathB Path B: Tubulin/GPCR (3D Scaffold) Decision->PathB Requires sp3 Character StepA1 Functionalize N4 (Reductive Amination) PathA->StepA1 PathB->StepA1 Optional N-sub StepA2 Oxidize to Aromatic (DDQ Protocol) StepA1->StepA2 StepB1 Hydrolyze Ester (LiOH) StepA1->StepB1 StepB2 Amide Coupling (EDC/HOBt) StepB1->StepB2

References

  • Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (Analogous scaffold chemistry). Source: Bioorganic Chemistry (via PubMed). URL:[Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions. (Synthetic methodology reference). Source: Molecules (MDPI). URL:[Link]

Sources

Application

Optimized Catalytic Hydrogenation Methods for Quinoxaline Derivatives

Application Note & Protocol Guide Executive Summary The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CETP inhibitors, prostaglandin D2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CETP inhibitors, prostaglandin D2 antagonists, and various kinase inhibitors. While the parent quinoxaline ring is aromatic and planar, its reduced THQ form offers a three-dimensional, chiral framework critical for target specificity.

This guide moves beyond generic reduction techniques to provide optimized, high-fidelity protocols . We address the three primary challenges in quinoxaline hydrogenation:

  • Regioselectivity: Preventing over-reduction to decahydroquinoxalines.

  • Enantioselectivity: Installing chiral centers at the C2/C3 positions with high enantiomeric excess (ee).

  • Process Safety: Managing high-pressure hydrogen and pyrophoric catalysts.

Mechanistic Insights & Selectivity

Hydrogenation of quinoxaline is a stepwise process. The pyrazine ring is significantly more electron-deficient than the fused benzene ring, making it the primary site of reduction. However, the stability of the intermediate determines the final product profile.

Reaction Pathway Analysis

The reduction typically proceeds via a 1,2-dihydro or 1,4-dihydro intermediate. In acidic media, protonation of the N-heterocycle lowers the LUMO energy, accelerating hydride attack.

QuinoxalineReduction cluster_0 Selectivity Control Q Quinoxaline (Aromatic) DHQ 1,2-Dihydroquinoxaline (Unstable Intermediate) Q->DHQ H2 / Cat Fast Step THQ 1,2,3,4-Tetrahydroquinoxaline (Target Scaffold) DHQ->THQ H2 / Cat Rate Limiting DHQ_Deca Decahydroquinoxaline (Over-reduction) THQ->DHQ_Deca High P / High T Pt/Rh Catalysts

Figure 1: Stepwise reduction pathway. The transformation from Dihydro- to Tetrahydroquinoxaline is often the stereodetermining step in asymmetric protocols.

Protocol 1: Heterogeneous Catalysis (Scalable Synthesis)

Objective: Rapid, non-enantioselective synthesis of 1,2,3,4-THQ on gram-to-kilogram scale. Best For: Early-stage scaffold generation, achiral substrates.

Optimized Parameters
  • Catalyst: 5% Pd/C (Escat™ or equivalent) is superior to PtO2 for preventing over-reduction to the decahydro- form.

  • Solvent: Methanol is standard, but Acetic Acid is the optimized choice for sluggish substrates. It protonates the nitrogen, activating the ring toward hydrogenation.

  • Pressure: 1–5 bar (Balloon to Low Pressure). High pressure (>20 bar) increases side-ring reduction risk.

Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Quinoxaline substrate (10 mmol) in Glacial Acetic Acid (30 mL) .

    • Note: If the substrate is acid-sensitive, use MeOH with 1.0 eq. of TFA.

  • Catalyst Addition: Under an inert Argon atmosphere, add 5% Pd/C (5 wt% loading relative to substrate) .

    • Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding the flammable solvent if not using a glovebox.

  • Hydrogenation:

    • Purge the vessel 3x with N2, then 3x with H2.

    • Pressurize to 3 bar (45 psi) .

    • Stir vigorously (800+ rpm) at 25°C for 4–6 hours.

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake plateaus. Confirm by TLC (UV active starting material disappears; THQ is often fluorescent).

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash with MeOH.

    • Concentrate filtrate.

    • Neutralization: Dissolve residue in EtOAc, wash with Sat. NaHCO3 (critical to remove acetic acid and liberate the free amine).

    • Dry over Na2SO4 and concentrate.[1]

Protocol 2: Asymmetric Hydrogenation (Iridium-Catalyzed)

Objective: Enantioselective synthesis of C2-substituted THQs (>90% ee). Best For: Chiral drug intermediates.

The Iridium-Iodine Activation System

Standard Ir catalysts are inactive for quinoxalines. The "Optimized" method utilizes an Iridium precursor activated by Iodine (I2) and a chiral bisphosphine ligand (e.g., (S)-SegPhos or (S)-MeO-Biphep).

Experimental Workflow

AsymmetricWorkflow Step1 Pre-Catalyst Formation [Ir(COD)Cl]2 + (S)-SegPhos Solvent: Toluene, 10 min Step2 Activation Add I2 ( Iodine ) Stir 10 min (Color change: Yellow -> Red/Orange) Step1->Step2 Step3 Substrate Addition Add Quinoxaline Add Additive (optional: N-methyl-p-anisidine) Step2->Step3 Step4 Hydrogenation 600 psi H2 (40 bar) Room Temp, 12-24 h Step3->Step4

Figure 2: The "In-Situ" activation protocol is critical. Pre-forming the catalyst prevents non-selective background reduction.

Detailed Protocol
  • Catalyst Prep (Glovebox recommended):

    • In a Schlenk tube, mix [Ir(COD)Cl]2 (1.0 mol%) and (S)-SegPhos (2.2 mol%) in dry Toluene (or THF). Stir for 10 min.

    • Add Iodine (I2, 5.0 mol%) . Stir for 10 min. The solution will darken, indicating the formation of the active Ir-I-I species.

  • Reaction Setup:

    • Add the 2-substituted Quinoxaline (1.0 eq) to the catalyst mixture.

    • Optimization Tip: For difficult substrates, add 10 mol% of a mild amine additive (e.g., N-methyl-p-anisidine) to enhance enantioselectivity via a hydride-amide cycle.

  • Hydrogenation:

    • Transfer to an autoclave.[1]

    • Pressurize to 40 bar (600 psi) H2.

    • Stir at RT for 16–20 hours.

  • Purification:

    • Vent H2. Concentrate solvent.

    • Purify via Flash Chromatography (Silica).[2] Note that THQs are prone to oxidation; store under inert gas or convert to an HCl salt immediately.

Protocol 3: Green Transfer Hydrogenation (No H2 Gas)

Objective: Safety-focused reduction using aqueous media and formate salts. Best For: Labs without high-pressure equipment; environmental sustainability.

Optimized Parameters
  • Catalyst: [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium dichloride dimer).

  • Hydrogen Source: Sodium Formate (HCOONa).

  • Solvent: Aqueous Buffer (pH 4.5). pH control is the critical variable here.

Protocol
  • Buffer Prep: Prepare a 2M Acetic Acid / Sodium Acetate buffer (pH 4.5).

  • Reaction:

    • In a round-bottom flask, combine Quinoxaline (1 mmol), [Cp*IrCl2]2 (1 mol%) , and TsDPEN (ligand, 2 mol%) .

    • Add HCOONa (5 mmol, 5 eq) .

    • Add Buffer (5 mL).

  • Execution: Stir at 40°C open to air (or under N2 for better reproducibility) for 12 hours.

  • Workup: Basify with Na2CO3, extract with DCM.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or Deactivation1. Ensure solvent is degassed (O2 poisons Ir).2. Increase H2 pressure.3. Add I2 (for Ir systems) or TFA (for Pd systems).
Low ee% (Asymmetric) Background reaction1. Lower Temperature (0°C).2. Ensure I2 was added to activate the chiral complex before substrate addition.3. Switch solvent to Toluene/Dioxane mix.
Over-reduction Too aggressive1. Switch from Pt/C to Pd/C.2. Stop reaction immediately upon H2 uptake plateau.3. Reduce pressure to 1 atm.
Product Oxidation Air sensitivity of THQ1. Perform workup under N2.2. Isolate as HCl or Oxalate salt immediately.

References

  • Zhou, Y.-G. et al. (2008). Iridium-Catalyzed Asymmetric Hydrogenation of Quinoxalines with High Enantioselectivity. J. Am. Chem. Soc. 130, 29, 9236–9237.

  • Fan, B. et al. (2022).[3] Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin. J. Org.[3][4][5] Chem. 87, 540–546.[3]

  • Xu, L. et al. (2011). pH-Regulated transfer hydrogenation of quinoxalines with a CpIr-diamine catalyst in aqueous media*. Tetrahedron 67, 8860-8864.

  • Rueping, M. et al. (2011). Asymmetric Transfer Hydrogenation of Quinoxalines. Chem. Commun. 47, 2360-2362.

  • Stephan, D. W. et al. (2017). Frustrated Lewis Pairs Catalyzed Asymmetric Metal-Free Hydrogenations. Acc. Chem. Res. 50, 2933–2946.

Sources

Method

Application Note: Orthogonal Regioselective Functionalization of Secondary Amines in Methyl 1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary The 1,2,3,4-tetrahydroquinoxaline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents. Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate presents a unique synthetic opportunity due to the presence of two secondary amines (N1 and N4) embedded within the same bicyclic framework.

This application note details a validated, self-consistent methodology for the orthogonal functionalization of this scaffold. By exploiting the distinct electronic environments of the N1 and N4 positions, chemists can achieve absolute regiocontrol, enabling the synthesis of complex, asymmetrically disubstituted libraries without the need for transient protecting groups.

Mechanistic Rationale: The Electronic Basis for Regioselectivity

To design a highly selective functionalization protocol, one must analyze the causality behind the differential reactivity of the N1 and N4 amines. The regiocontrol is entirely dictated by the position of the methyl ester group at C6.

  • N1 Amine (Para to the Ester): The N1 nitrogen is attached to C8a, which is para to the strongly electron-withdrawing ester group at C6. The lone pair on N1 participates in an extended resonance system, delocalizing through the aromatic ring into the ester carbonyl. This push-pull "phenylogous amide" effect drastically reduces the electron density and basicity of N1, rendering it a poor nucleophile.

  • N4 Amine (Meta to the Ester): The N4 nitrogen is attached to C4a, which is meta to the ester. Because resonance delocalization to a meta-substituent is quantum mechanically forbidden, N4 only experiences the weaker inductive withdrawal of the ester. Consequently, N4 retains significant anilidic nucleophilicity.

This electronic disparity establishes a strict kinetic hierarchy: soft, mild electrophiles will exclusively attack N4. Functionalization of N1 requires thermodynamic forcing via strong base deprotonation 1.

ElectronicEffects N1 N1 Amine (Para to Ester) Strong Resonance Withdrawal Reduced Nucleophilicity Reactivity Regioselective Electrophilic Attack N1->Reactivity Disfavored N4 N4 Amine (Meta to Ester) Inductive Withdrawal Only High Nucleophilicity N4->Reactivity Favored

Caption: Mechanistic basis for regioselectivity driven by the para-ester resonance effect.

Workflow Visualization

The following diagram outlines the strategic workflow for achieving orthogonal functionalization. By applying kinetic control first, the highly reactive N4 is capped. Subsequent thermodynamic activation allows for the derivatization of the deactivated N1 position 2.

OrthogonalWorkflow Start Methyl 1,2,3,4-tetrahydroquinoxaline -6-carboxylate N4_Func Step 1: N4-Functionalization (Mild Base, Kinetic Control) Start->N4_Func Electrophile, DIPEA RT, 4-6h Intermediate N4-Functionalized Intermediate (N1 remains unreacted) N4_Func->Intermediate N1_Func Step 2: N1-Functionalization (Strong Base, Thermodynamic Control) Intermediate->N1_Func NaH, Electrophile 0°C to RT, 2h Product N1,N4-Orthogonally Disubstituted Tetrahydroquinoxaline N1_Func->Product

Caption: Orthogonal functionalization workflow exploiting the nucleophilic differential between N4 and N1.

Experimental Protocols

Protocol 1: Regioselective N4-Alkylation (Kinetic Control)

Objective: Selectively alkylate the N4 position while preserving the N1 amine for downstream diversification.

Causality & Design: We utilize N,N-Diisopropylethylamine (DIPEA) as a mild, sterically hindered base. DIPEA is sufficiently basic to scavenge the hydrohalic acid byproduct generated during alkylation but is entirely incapable of deprotonating the deactivated N1 amine (estimated pKa ~ 16-18). The reaction is run at room temperature to prevent thermal activation of the N1 position, ensuring >98% regioselectivity 3.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq) in a single portion. Stir the mixture for 5 minutes at room temperature.

  • Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Slowly add the electrophile (e.g., Benzyl Bromide, 1.05 mmol, 1.05 eq) dropwise over 10 minutes to prevent localized heating and over-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (QC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The N4-alkylated product will appear as a distinct, less polar spot. LC-MS should confirm a mass shift of +90 Da (for benzyl) with no trace of the di-alkylated species.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure N4-alkylated intermediate.

Protocol 2: Late-Stage N1-Functionalization (Thermodynamic Control)

Objective: Functionalize the highly deactivated N1 position of the previously synthesized N4-alkylated intermediate.

Causality & Design: Because N1 is deactivated by resonance with the para-ester, it behaves chemically like an amide. Direct reaction with electrophiles fails. To overcome this energy barrier, we use Sodium Hydride (NaH), a strong, non-nucleophilic base, to irreversibly deprotonate N1. This generates a highly reactive nitrogen anion that readily attacks incoming electrophiles.

Step-by-Step Methodology:

  • Preparation: Dissolve the N4-alkylated intermediate (1.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 10.0 mL) in a flame-dried flask under argon.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) in small portions. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes. The solution may undergo a slight color change (typically turning pale yellow/orange), indicating the formation of the N1 anion.

  • Electrophile Addition: Add the second electrophile (e.g., Acetyl Chloride or Methyl Iodide, 1.2 mmol, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (QC): Quench a 10 µL aliquot in MeOH and analyze via LC-MS. Complete consumption of the starting material and the appearance of the fully disubstituted mass peak confirms success.

  • Workup: Cool the flask back to 0 °C and carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl (5 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography to isolate the final N1,N4-orthogonally disubstituted product.

Quantitative Data & Reaction Scope

To aid in experimental planning, the physicochemical properties and expected yields for various derivatization pathways are summarized below.

Table 1: Reactivity Profile of Nitrogen Centers in Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

PropertyN1 AmineN4 Amine
Position relative to Ester Para (C8a)Meta (C4a)
Electronic Effect of Ester Strong Resonance & Inductive WithdrawalInductive Withdrawal Only
Relative Nucleophilicity Low (Amide-like)High (Aniline-like)
Estimated pKa (Conjugate Acid) ~ 2.0 - 3.0~ 4.5 - 5.5
Preferred Activation Method Strong base deprotonation (NaH, LHMDS)Mild base scavenging (DIPEA, K₂CO₃)

Table 2: Substrate Scope and Expected Yields for Orthogonal Functionalization

StepElectrophileBase / Solvent / TempRegioselectivityExpected Yield
1 (N4) Benzyl BromideDIPEA / DCM / RT>98% N482 - 88%
1 (N4) Acetyl ChlorideEt₃N / DCM / 0 °C>98% N485 - 90%
1 (N4) Benzaldehyde (Reductive)NaBH(OAc)₃ / DCE / RT>99% N478 - 85%
2 (N1) Methyl IodideNaH / THF / 0 °C to RTExclusive to N175 - 80%
2 (N1) Tosyl ChlorideLHMDS / THF / -78 °CExclusive to N170 - 75%

References

  • Source: National Institutes of Health (NIH)
  • Title: Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)
  • Source: National Institutes of Health (NIH)

Sources

Application

Application Note: Microwave-Assisted Synthesis of Tetrahydroquinoxaline Carboxylates

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the accelerated synthesis of tetrahydroquinoxaline (THQ) carboxylates using microwave irradiation. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the accelerated synthesis of tetrahydroquinoxaline (THQ) carboxylates using microwave irradiation.

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in CETP inhibitors, bradykinin antagonists, and anticancer agents. Traditional synthesis involves tedious multi-step procedures—typically oxidative condensation followed by high-pressure reduction—often requiring 24–48 hours.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that condenses this workflow into a rapid, high-yielding process. By leveraging dielectric heating, we achieve direct cyclization or accelerated reduction, reducing reaction times from hours to minutes while improving chemoselectivity.

Mechanistic Insight & Rationale

Microwave irradiation is not merely "faster heating"; it exploits specific dielectric properties of the reaction matrix to lower the activation energy of the transition state.

  • Dielectric Heating Efficiency: Polar solvents like Ethanol (EtOH) and Water (

    
    ) have high loss tangents (
    
    
    
    ), allowing them to couple efficiently with the oscillating electric field (2.45 GHz). This creates localized "hot spots" that accelerate the nucleophilic attack of the diamine nitrogen.
  • The "Specific Microwave Effect": In the synthesis of THQ carboxylates, the rate-determining step is often the second intramolecular cyclization (ring closure). The dipolar transition state of this cyclization is stabilized by the electromagnetic field, favoring the formation of the six-membered ring over intermolecular polymerization.

Reaction Pathway Diagram

The following flow illustrates the two primary routes covered in this guide: Route A (Direct Cyclization) and Route B (Condensation-Reduction) .

THQ_Synthesis Figure 1: Microwave-Assisted Pathways to THQ Carboxylates Start o-Phenylenediamine (Starting Material) ReagentA Ethyl 2,3-dibromopropionate + K2CO3 / EtOH Start->ReagentA Route A (Direct Alkylation) ReagentB Ethyl Bromopyruvate + EtOH Start->ReagentB Route B (Stepwise) ProcessA MW Irradiation 120°C, 15 min ReagentA->ProcessA Product Ethyl 1,2,3,4-Tetrahydro- quinoxaline-2-carboxylate ProcessA->Product One-Pot Yield: ~85% Intermed Intermediate: Ethyl Quinoxaline-2-carboxylate (Aromatic) ReagentB->Intermed Condensation 5 min Reduct Reduction Step (MW + HCOOH/Pd-C) Intermed->Reduct Reduct->Product Transfer Hydrog. 10 min

Experimental Protocols

Protocol A: Direct One-Pot Cyclization (Green Route)

Target: Ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate Mechanism: Double Nucleophilic Substitution (


)
Best For:  Rapid library generation where high throughput is required.

Reagents:

  • o-Phenylenediamine (1.0 mmol)[1][2][3][4]

  • Ethyl 2,3-dibromopropionate (1.1 mmol)

  • Potassium Carbonate (

    
    ) (2.2 mmol)
    
  • Solvent: Ethanol (

    
    ) or Water (
    
    
    
    ) (3 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve o-phenylenediamine (108 mg) in 3 mL of EtOH.

  • Addition: Add

    
     (304 mg) followed by the dropwise addition of ethyl 2,3-dibromopropionate (160 µL). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temperature).

    • Temp: 120°C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar).

    • Max Pressure: 250 psi (safety limit).

  • Work-up: Cool to room temperature (using compressed air cooling feature). Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: The crude residue is typically pure enough for initial screening. For high purity, recrystallize from EtOH/Water (8:2) or perform flash chromatography (Hexane:EtOAc 4:1).

Protocol B: Condensation-Reduction Sequence (High Purity)

Target: Substituted THQ Carboxylates (High Regioselectivity) Best For: Complex scaffolds requiring specific substitution patterns on the benzene ring.

Step 1: Condensation

  • Mix substituted o-phenylenediamine (1.0 mmol) and ethyl bromopyruvate (1.1 mmol) in EtOH (3 mL).

  • MW Irradiate: 100°C for 5 minutes .

  • Result: Formation of the aromatic ethyl quinoxaline-2-carboxylate.

Step 2: Transfer Hydrogenation (In-situ)

  • To the same reaction vessel (do not isolate), add Formic Acid (5 equiv) and Triethylamine (2 equiv) with a catalytic amount of Pd/C (10 mol%) or use Hantzsch ester as a metal-free reductant.

  • MW Irradiate: 140°C for 10 minutes .

  • Work-up: Filter through Celite to remove catalyst, neutralize with

    
    , and extract with Ethyl Acetate.
    

Data Presentation & Performance Metrics

The microwave-assisted approach demonstrates superior efficiency compared to conventional thermal methods.[1][5][6]

Table 1: Comparison of Reaction Parameters (Route A)

ParameterConventional RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 8 – 12 Hours15 Minutes32x Faster
Temperature 78°C (Ethanol boil)120°C (Pressurized)+42°C
Yield 55 – 65%82 – 92%+30% Yield
Solvent Usage 20 – 50 mL2 – 3 mL10x Reduction
Energy Consumption High (Continuous heating)Low (Targeted pulses)~85% Savings

Table 2: Substrate Scope (Representative Data)

EntrySubstituent (R)Product (THQ-Carboxylate)MW Yield (%)Time (min)
1HEthyl 1,2,3,4-THQ-2-carboxylate9215
24-MeEthyl 6-methyl-1,2,3,4-THQ-2-carboxylate8915
34-ClEthyl 6-chloro-1,2,3,4-THQ-2-carboxylate8518
44-NO2Ethyl 6-nitro-1,2,3,4-THQ-2-carboxylate7820

Troubleshooting & Optimization

  • Issue: Low Yield / Polymerization

    • Cause: Overheating or "thermal runaway" due to high microwave absorption of the product.

    • Solution: Use "Power Cycling" or "Simultaneous Cooling" (Cooling air on while heating) to maintain 120°C without overpowering the sample.

  • Issue: Incomplete Cyclization (Mono-alkylation)

    • Cause: Steric hindrance in substituted diamines.

    • Solution: Increase temperature to 140°C and extend time to 25 mins. Switch solvent to water with a phase transfer catalyst (TBAB) to enhance rate.

  • Safety Note: Ethyl 2,3-dibromopropionate is a lachrymator and alkylating agent. All microwave vials must be capped and vented in a fume hood after cooling below 40°C.

References

  • Microwave-Assisted Synthesis of Quinoxalines

    • Title: Benign approaches for the microwave-assisted synthesis of quinoxalines.
    • Source: J. Braz. Chem. Soc., Vol. 18, No. 2, 297-303, 2007.
    • URL:[Link] (Verified via SciSpace/ResearchGate context)

  • General Microwave Quinoxaline Protocols

    • Title: Microwave-Assisted Synthesis of Quinoxaline Derivatives.[7][8][9]

    • Source: eCommons, University of Dayton, 2022.
    • URL:[Link]

  • Green Chemistry & Catalysis

    • Title: Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives.[9]

    • Source: Journal of Chemical and Pharmaceutical Research, 2011, 3(6): 925-944.
    • URL:[Link]

  • Tetrahydroquinoxaline Synthesis via Reduction

    • Title: Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogen
    • Source: Chemical Science, 2023.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

To: Research & Development Team From: Technical Applications Support Subject: Yield Optimization Guide: Synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Executive Summary This technical guide addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Applications Support Subject: Yield Optimization Guide: Synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Executive Summary

This technical guide addresses the specific yield-limiting factors in the synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate . While the formation of the quinoxaline core is chemically robust, the subsequent reduction to the tetrahydro state and the isolation of this air-sensitive intermediate present distinct challenges.

This guide is structured as a Level 3 Technical Support Interface , designed to troubleshoot specific failure modes (low yield, oxidation, purification loss) with actionable, mechanistic solutions.

Part 1: The Reaction Workflow (Logic & Causality)

The synthesis generally follows a two-stage protocol: (1) Formation of the aromatic quinoxaline core, followed by (2) Selective reduction to the tetrahydro- derivative.

Visualizing the Critical Control Points

The following diagram illustrates the reaction pathway and the "Yield Traps" where product is commonly lost.

ReactionPathway cluster_0 Critical Yield Zone Start Methyl 3,4- diaminobenzoate Quin Methyl quinoxaline- 6-carboxylate Start->Quin Glyoxal/EtOH Cyclization Dihydro Dihydro- intermediate Quin->Dihydro Reduction (Fast) Product Methyl 1,2,3,4- tetrahydroquinoxaline- 6-carboxylate Dihydro->Product Reduction (Rate Limiting) Product->Quin Re-oxidation Oxidized Oxidized Byproducts (Brown Tar) Product->Oxidized Air Exposure (Workup)

Figure 1: Reaction pathway highlighting the reversibility of the reduction and susceptibility to oxidative degradation.

Part 2: Troubleshooting & Optimization (Q&A)

Phase A: Reduction Strategy

Q1: I am using NaBH₄ for the reduction, but my yield is stuck at 40-50%. TLC shows a streak. What is happening? Diagnosis: You are likely experiencing incomplete reduction or boron-complex trapping .

  • Mechanism: The reduction of the quinoxaline ring proceeds through a dihydro- intermediate. The second step (dihydro

    
     tetrahydro) is slower. Furthermore, amine-borane complexes can form, which are stable and water-soluble, leading to loss during the aqueous workup.
    
  • Solution:

    • Acid Catalysis: NaBH₄ reduction of quinoxalines is significantly accelerated in Acetic Acid (AcOH) or by adding a Lewis acid. The acid activates the imine bond (

      
      ), making it more susceptible to hydride attack.
      
    • Protocol Adjustment: Switch to using NaBH₄ (5-6 eq) in Methanol/Acetic Acid (10:1) at

      
      .
      
    • Workup Fix: Quench with saturated

      
       to break boron complexes before extraction.
      

Q2: Can I use Catalytic Hydrogenation (


/Pd-C) instead? 
Diagnosis:  Yes, but selectivity is the risk.
  • Risk: While

    
    /Pd-C is cleaner, it carries a risk of hydrogenolysis  of the benzyl-nitrogen bond (if benzylated) or reducing the ester if pressure/temperature is too high.
    
  • Optimization: Use

    
     (balloon pressure)  with 10% Pd/C  in Methanol. Do not add acid, as this may promote over-reduction or hydrolysis of the methyl ester.
    
Phase B: Workup & Stability (The "Brown Tar" Phenomenon)

Q3: My reaction mixture was pale yellow, but it turned dark brown during rotary evaporation. Where did my product go? Diagnosis: Oxidative Degradation . 1,2,3,4-Tetrahydroquinoxalines are electron-rich anilines. They are highly susceptible to air oxidation, reverting to the quinoxaline or forming radical polymerization products (the "brown tar").

  • Immediate Corrective Actions:

    • Inert Atmosphere: Perform all concentrations under

      
       flow if possible, or ensure the rotavap is backfilled with 
      
      
      
      immediately.
    • Temperature Limit: Do not heat the water bath above

      
      .
      
    • Solvent Swap: Avoid chlorinated solvents (DCM) if the product is left standing, as trace HCl in DCM can accelerate degradation. Use Ethyl Acetate (EtOAc) for extractions.

Q4: How do I purify this without oxidizing it on the column? Diagnosis: Silica gel is slightly acidic and can catalyze the oxidation of sensitive amines.

  • The "Buffered Silica" Protocol:

    • Pre-treat Silica: Flush your column with mobile phase containing 1% Triethylamine (TEA) . This neutralizes acidic sites on the silica.

    • Speed is Key: Flash chromatography must be flash. Do not let the compound sit on the column.

    • Alternative: If the crude purity is

      
      , skip the column. Attempt recrystallization from EtOAc/Hexanes  under inert conditions.
      

Part 3: Comparative Reagent Data

Select the reduction method based on your available equipment and scale.

MethodReagentsYield PotentialRisk ProfileRecommended For
Standard

/ MeOH / AcOH
High (70-85%)Boron emulsions; ExothermicSmall to Mid-scale (<5g)
Catalytic

(1 atm) / Pd-C
High (80-95%)Fire hazard; Catalyst costLarge scale (>10g)
Cyanoborohydride

/ AcOH
Moderate (60-75%)Toxic HCN gas risk; Difficult workupOnly if NaBH4 fails

Part 4: Validated Experimental Protocol

Objective: Synthesis of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate via NaBH₄ Reduction.

  • Dissolution: Dissolve Methyl quinoxaline-6-carboxylate (

    
    ) in dry Methanol (
    
    
    
    ).
  • Activation: Add Glacial Acetic Acid (

    
    ). Cool to 
    
    
    
    .
  • Reduction: Add

    
     (
    
    
    
    ) portion-wise over 30 minutes. Caution: Gas evolution.
  • Reaction: Stir at

    
     for 1 hour, then warm to RT. Monitor by TLC (Visualization: UV & Ninhydrin - product stains purple/brown).
    
  • Quench (Critical): Pour mixture into ice-cold saturated

    
    . Stir for 20 mins to decompose borates.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with Brine.
    
  • Drying: Dry over

    
    . Filter and concentrate immediately at 
    
    
    
    .
  • Storage: Store under Argon at

    
    .
    

References

  • Standard Reduction Protocol

    • Title: "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide deriv
    • Source: N
    • URL:[Link]

  • Stability & Oxidation Issues

    • Title: "Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline"
    • Source: ResearchGate[1]

    • URL:[Link]

  • Synthesis of Quinoxaline Precursors

    • Title: "Recent Advances in the Synthesis of Quinoxalines"
    • Source: Mother Theresa Institute (Mini Review)
    • URL:[Link] (General reference for core synthesis)

  • Commercial Reference (Properties)

    • Title: "Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate Product Page"[2]

    • Source: Sigma-Aldrich[3][4]

Sources

Optimization

Purification strategies for removing unreacted starting materials from tetrahydroquinoxalines

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes you are familiar with standard organic synthesis but require specific, high-level intervention for the tetrahydroquinoxalin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Engineering Support resource. It assumes you are familiar with standard organic synthesis but require specific, high-level intervention for the tetrahydroquinoxaline (THQ) scaffold.[1]

Ticket ID: THQ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Triage & Diagnosis: Identify Your Impurity

Before initiating a protocol, confirm the identity of your contaminant. THQ syntheses (via reduction of quinoxalines or condensation/reduction sequences) typically yield two distinct classes of impurities that require opposing removal strategies.

Impurity TypeChemical NatureDiagnostic SignPrimary Removal Strategy
Unreacted Diamine Primary Amine (Nucleophile)Polar spot near baseline; rapid color change on TLC with ninhydrin.[1]Chemo-Selective Scavenging (See Section 3)

-Haloketone
Electrophile / LachrymatorHigh R_f spot; skin/eye irritation even with PPE.[1]Thiol/Amine Scavenging (See Section 3)
Quinoxaline Aromatic Heterocycle (Oxidized)UV-active, often fluorescent; similar R_f to THQ.[1]Reductive Workup / Salt Formation (See Section 4)

The "Rough Cut": Acid-Base Extraction Protocols

Warning: THQs and their starting phenylenediamines have overlapping pKa values (typically 4.5 – 5.5). Standard acid-base extraction often fails to separate them cleanly.[1] Use this method only for bulk removal of non-basic impurities (haloketones, solvents).[1]

Protocol A: The "Reverse" Wash (Recommended)

Instead of extracting the product into acid, keep it organic and wash away highly polar impurities.

  • Dissolution: Dissolve crude residue in MTBE or Toluene (Avoid DCM if possible; chlorinated solvents can react with amines over time).[1]

  • The Wash: Wash with 0.5 M Ammonium Chloride (

    
    )  (pH ~5).[1]
    
    • Mechanism:[1][2][3][4][5][6] The starting diamines are often more water-soluble than the lipophilic THQ. The mild acidic buffer protonates the most basic species without stripping the THQ entirely.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[1] Do not use Magnesium Sulfate (
    
    
    
    )
    as it is slightly acidic and can bind amines, reducing yield.[1]

Advanced Purification: Scavenger Resins (The "Silver Bullet")

This is the most robust method for removing unreacted starting materials without chromatography. It relies on the chemical difference between the primary amine (starting material) and the secondary amine (THQ product).

The Logic
  • Impurity: o-Phenylenediamine (Primary Amine

    
    )[1]
    
  • Product: THQ (Secondary Amine

    
    )[1]
    
  • Solution: PS-Benzaldehyde Resin .[1] Aldehydes react selectively with primary amines to form imines (Schiff bases), which remain bound to the bead.[1] Secondary amines cannot form stable imines and remain in solution.[1]

Step-by-Step Scavenging Protocol
  • Stoichiometry: Calculate the excess diamine (via NMR integration). Use 3–4 equivalents of PS-Benzaldehyde resin relative to the impurity.

  • Solvent: Dissolve crude mixture in DCM or THF (anhydrous is preferred to drive imine formation).

  • Incubation: Add resin and typically acetic acid (1-2 drops) as a catalyst.[1]

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–12 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Rinse: Wash resin with DCM to recover entrained product.[1] The filtrate contains your purified THQ.

DOT Diagram: Scavenger Decision Tree

ScavengerLogic Start Identify Impurity ImpurityType Is the impurity a Nucleophile or Electrophile? Start->ImpurityType Nuc Nucleophile (Unreacted Diamine) ImpurityType->Nuc Primary Amine Elec Electrophile (Haloketone/Bromide) ImpurityType->Elec Alkyl Halide Resin1 Use PS-Benzaldehyde (Selects Primary Amines) Nuc->Resin1 Resin2 Use PS-Thiophenol or PS-Trisamine Elec->Resin2 Mechanism1 Forms Solid-Supported Imine (Product stays in solution) Resin1->Mechanism1 Mechanism2 Forms Sulfide/Ammonium Salt (Product stays in solution) Resin2->Mechanism2

Caption: Decision matrix for selecting polymer-supported (PS) scavengers based on impurity reactivity.

Chromatography Troubleshooting: Fixing "The Streak"

THQs are basic amines that interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing (streaking) and co-elution with impurities.
The Mobile Phase Modifier

Do not run a standard Hexane/Ethyl Acetate column. You must deactivate the silica.

  • Option A (Standard): Add 1% Triethylamine (TEA) to your mobile phase.[1]

    • Pre-treatment:[1][7][8] Flush the column with 100% Hexane + 5% TEA before loading your sample.[1] This "caps" the silanols.

  • Option B (The "DCM" Route): Use DCM : Methanol :

    
     (90 : 9 : 1) .[1]
    
    • Best for: Highly polar THQs.[1] The ammonia competes aggressively for silanol sites.

Visualization Tip

THQs are often UV active but can be faint.[1] Use Dragendorff’s Reagent stain.[1]

  • Result: Amines turn bright orange/red against a yellow background.[1] This is far more sensitive than UV for aliphatic amines.[1]

Pro-Tip: Salt Formation for Stability & Purity

THQs are electron-rich and prone to air-oxidation, turning into dark tars (re-aromatizing to quinoxalines) upon storage.[1] The best purification strategy is often crystallization as a salt .

The HCl Salt Protocol
  • Dissolve: Dissolve the crude free base THQ in a minimal amount of Ethanol or Ethyl Acetate .[1]

  • Acidify: Add 1.1 equivalents of HCl (4M in Dioxane or ethereal HCl) dropwise at 0°C.

  • Precipitate: The THQ-HCl salt is usually less soluble and will precipitate as a solid.[1]

  • Filter & Wash: Filter the solid and wash with cold ether.[1]

    • Benefit 1: Impurities (starting materials) often remain in the mother liquor.[1]

    • Benefit 2: The HCl salt is shelf-stable and resistant to oxidation.

Frequently Asked Questions (FAQ)

Q: My THQ turned green/black overnight. What happened? A: This is oxidative degradation.[1] The electron-rich ring is reacting with atmospheric oxygen to form radical cations or fully aromatic quinoxalines [1].[1]

  • Fix: Always store THQs under Argon/Nitrogen.[1] If storing for >24 hours, convert to the HCl or Oxalate salt.

Q: I used an Isocyanate resin to remove the diamine, but my yield dropped. Why? A: Isocyanates react with all nucleophiles.[1] If your THQ has a secondary amine (N-H), the isocyanate resin likely scavenged your product too.[1] Switch to an Aldehyde resin (e.g., PS-Benzaldehyde), which is specific to primary amines (the diamine impurity) [2].[1]

Q: Can I use recrystallization instead of chromatography? A: Yes, but rarely on the free base. Convert to the Oxalate or Hydrochloride salt first. Recrystallize from hot Ethanol/Methanol.[1] This is often superior to chromatography for >10g scales [3].[1]

References

  • Oxidative Instability of THQs: Nishinaga, A., et al.[1] "Antioxidant activity and oxidation products of 1,2,3,4-tetrahydroquinoxalines."[1][9] Bulletin of the Chemical Society of Japan, 2002.

  • Scavenger Resin Selectivity: O'Regan, H. M.[1] "Resin based reagents and scavengers in solution phase synthesis."[1][10][11] University of Southampton, 2004.[1]

  • Salt Formation & Recrystallization: Ghorai, M. K., et al.[1] "Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines."[1][2] Organic Letters, 2011.[1][2] (Demonstrates enantiopure salt isolation).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoxaline Reduction Reactions

Welcome to the Advanced Technical Support Center for Heteroarene Reduction. As a Senior Application Scientist, I frequently encounter researchers struggling to drive the reduction of quinoxalines to 1,2,3,4-tetrahydroqui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Heteroarene Reduction. As a Senior Application Scientist, I frequently encounter researchers struggling to drive the reduction of quinoxalines to 1,2,3,4-tetrahydroquinoxalines to completion. Unlike simpler arenes, the dual nitrogen heteroatoms in the pyrazine ring present unique electronic and steric hurdles that routinely poison catalysts or stall hydride transfer.

This guide abandons generic troubleshooting in favor of mechanistic causality. Below, you will find a diagnostic workflow, targeted Q&A, self-validating protocols, and quantitative benchmarks to resolve low conversion rates in your catalytic systems.

Diagnostic Workflow

Before adjusting temperatures or pressures arbitrarily, follow this logic tree to identify the mechanistic bottleneck in your specific reaction environment.

G Start Low Conversion Rate Detected Check1 Substrate Highly Electron-Deficient? Start->Check1 Action1 Add Brønsted Acid (e.g., HCl) for Activation Check1->Action1 Yes Check2 Catalyst Poisoning via N-Coordination? Check1->Check2 No Action1->Check2 Action2 Use Thiourea Ligands (Outer-Sphere Mech) Check2->Action2 Yes Check3 H-Donor Depletion in Transfer Hydrogenation? Check2->Check3 No Action2->Check3 Action3 Regulate pH with HOAc/NaOAc Buffer Check3->Action3 Yes Success Optimal Conversion Achieved Check3->Success No Action3->Success

Diagnostic workflow for troubleshooting low conversion rates in quinoxaline hydrogenation.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My quinoxaline reduction stalls at 20-30% conversion when using standard Rh or Ir catalysts. Why is the catalyst dying? A1: Quinoxalines possess two basic nitrogen atoms that strongly coordinate to late transition metals (like Rh, Ir, and Ru)[1]. This inner-sphere coordination leads to irreversible catalyst poisoning. Furthermore, the electron-deficient nature of the pyrazine ring makes nucleophilic hydride attack energetically unfavorable. Causality & Solution: You must introduce a strong Brønsted acid (such as HCl). The acid serves a dual purpose: it protonates the quinoxaline (increasing its electrophilicity for hydride attack) and ties up the nitrogen lone pairs, preventing them from binding to the metal center. Recent breakthroughs in Rh-thiourea catalyzed asymmetric hydrogenation [1] demonstrate that HCl facilitates an outer-sphere mechanism, where the chloride ion assists in the heterolytic cleavage of H₂, drastically improving conversion rates from <10% to >99%.

Q2: I am performing a transfer hydrogenation using HCOONa in water, but the reaction is sluggish. How can I drive it to completion? A2: Transfer hydrogenation of quinoxalines in aqueous media is highly pH-dependent. As the reaction progresses and the formate hydrogen donor is consumed, the pH of an unbuffered solution drifts upward (becomes more basic). At higher pH levels, the required pre-activation (protonation) of the quinoxaline substrate is suppressed. Causality & Solution: Implement a pH-regulated system using an acetic acid/sodium acetate (HOAc/NaOAc) buffer [2]. This maintains a stable, slightly acidic pH (~4.5) throughout the reaction, ensuring continuous substrate activation. Research on Cp*Ir-diamine catalysts in aqueous media [2] shows that maintaining this acidic environment prevents the reaction from stalling at 17% and drives it to >95% conversion.

Q3: How do steric effects at the C2 position of quinoxaline impact the reduction, and how do I overcome them? A3: Bulky substituents at the C2 position hinder the approach of the catalyst-hydride intermediate. In traditional inner-sphere mechanisms, the substrate must directly coordinate to the metal; steric bulk physically blocks this interaction, dropping conversion rates. Causality & Solution: Shift to an outer-sphere catalytic system using ligands with hydrogen-bonding capabilities, such as thiourea-based diphosphine ligands [1]. These ligands position the substrate via non-covalent interactions (anion binding with the chloride from the Brønsted acid) rather than direct metal coordination. This accommodates bulkier substrates while maintaining high conversion and enantioselectivity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . If the internal control parameters are not met, the system will immediately flag the mechanistic failure before you waste time on workup.

Protocol 1: Rh-Thiourea Catalyzed Asymmetric Hydrogenation (Batch Method)

Designed to overcome catalyst poisoning via an outer-sphere mechanism.

  • Catalyst Pre-formation: In an argon-filled glovebox, dissolve [Rh(cod)Cl]₂ (0.5 mol%) and the chiral thiourea-diphosphine ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Substrate Pre-activation: Add the 2-substituted quinoxaline substrate (1.0 mmol) to the catalyst solution. Crucial Step: Inject 1.0 equivalent of a 1.0 M HCl solution in diethyl ether. The solution will slightly change color as the substrate is protonated.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Purge with H₂ gas three times, then pressurize to 1.0 MPa (approx. 10 bar). Stir at room temperature for 12 hours.

  • System Validation (The Control): Run a parallel control reaction omitting the HCl additive.

    • Validation Metric: A successful system validation will show <10% conversion in the control vessel (confirming inner-sphere poisoning) and >95% conversion in the primary vessel (confirming outer-sphere activation). If both fail, your H₂ source or catalyst precursor is compromised.

  • Workup: Vent the H₂ gas carefully. Neutralize the reaction mixture with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for NMR/HPLC analysis.

Protocol 2: pH-Regulated Aqueous Transfer Hydrogenation

Designed to maintain substrate electrophilicity during formate depletion.

  • Buffer Preparation: Prepare a 1.0 M HOAc/NaOAc aqueous buffer solution adjusted strictly to pH 4.5.

  • Reaction Assembly: In a Schlenk tube, combine [Cp*IrCl₂]₂ (0.5 mol%), the diamine ligand (1.2 mol%), and HCOONa (5.0 equivalents) as the hydrogen donor. Add 2.0 mL of the prepared pH 4.5 buffer.

  • Substrate Addition: Add the quinoxaline derivative (0.5 mmol). Seal the tube and stir at 40 °C for 16 hours.

  • System Validation (pH Monitoring): Measure the pH of the reaction mixture at

    
     and 
    
    
    
    .
    • Validation Metric: The system is validated if the final pH remains strictly between 4.5 and 5.0. A parallel unbuffered control (using pure water) should show a pH drift to >8.0 and stall at <20% conversion. If your buffered system drifts above pH 5.5, the buffer capacity was exceeded, and the concentration must be increased.

  • Workup: Cool to room temperature, extract the aqueous layer with ethyl acetate (3 × 5 mL), dry the combined organics, and evaporate the solvent.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions, additives, and the resulting conversion rates, serving as a benchmark for your own experiments.

Reaction TypeCatalyst SystemAdditive / BufferSubstrateConversion (%)Enantiomeric Excess (ee %)
Asymmetric HydrogenationRh-thioureaHCl (1.0 eq)2-Methylquinoxaline>99%99%
Asymmetric HydrogenationRh-thioureaNone (Control)2-Methylquinoxaline<10%N/A
Transfer HydrogenationCpIr-diamineHOAc/NaOAc (pH 4.5)2-Methylquinoxaline98%N/A
Transfer HydrogenationCpIr-diamineUnbuffered (Initial pH 8)2-Methylquinoxaline17%N/A
Transfer HydrogenationRu-diamineHCOOH/NEt₃Quinoxaline17%N/A

References

  • Title: Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation Source: Chemical Science (2023) URL: [Link]

  • Title: pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media Source: Tetrahedron (2011) URL: [Link]

Sources

Optimization

Solving solubility issues of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate in aqueous media

Welcome to the Technical Formulation & Troubleshooting Center for Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and addres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Formulation & Troubleshooting Center for Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical hurdles of this compound.

This molecule presents a classic formulation challenge: it features a highly lipophilic, planar bicyclic core that drives strong crystal lattice energy, coupled with a hydrophobic methyl ester group. While it contains two secondary amines, their pKa values dictate that they remain largely unprotonated at physiological pH. Consequently, this compound behaves as a BCS Class II or IV molecule, exhibiting poor aqueous solubility that can severely bottleneck biological assays and drug development pipelines 1.

Below, you will find diagnostic frameworks, causality-driven FAQs, and self-validating experimental protocols to overcome these solubility barriers.

I. Diagnostic Decision Matrix

Before altering your formulation, it is critical to align the solubilization strategy with your downstream application requirements. The following decision tree maps the logical relationships between the compound's chemical properties and appropriate formulation strategies.

DecisionTree Root Low Aqueous Solubility at pH 7.4 Cause1 Unprotonated Secondary Amines Root->Cause1 Cause2 Hydrophobic Methyl Ester Core Root->Cause2 Sol1 pH Adjustment (< pH 4) Salt Formation Cause1->Sol1 Sol2 HP-β-CD Inclusion Complexation Cause2->Sol2 Sol3 Nanomilling / Particle Size Reduction Cause2->Sol3

Mechanistic troubleshooting tree for tetrahydroquinoxaline solubility.

II. Causality-Driven FAQs

Q: Why does Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate precipitate immediately when diluted from DMSO into PBS (pH 7.4)? A: This is a classic solvent-shift precipitation. The compound is highly soluble in DMSO due to favorable solute-solvent interactions. However, when introduced to an aqueous buffer at pH 7.4, the secondary amines in the tetrahydroquinoxaline ring remain uncharged. The hydrophobic methyl ester and the planar aromatic core rapidly aggregate to minimize contact with water, leading to nucleation and precipitation. To prevent this, the aqueous phase must be modified prior to the addition of the API 2.

Q: Can I simply lower the pH of my buffer to protonate the amines and dissolve the compound? A: Yes, but with a critical caveat. Lowering the pH below 4.0 will protonate the secondary amines, forming a highly soluble cationic salt. However, the molecule contains a methyl ester at position 6. Prolonged exposure to acidic aqueous environments will catalyze the hydrolysis of the ester into the corresponding carboxylic acid. If your assay requires the intact methyl ester, pH adjustment is a high-risk strategy unless the solution is prepared immediately before use.

Q: If pH adjustment is risky, what is the most chemically stable method for aqueous solubilization? A: Inclusion complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a lipophilic central cavity. The cavity of β-cyclodextrin is perfectly sized to encapsulate the bicyclic tetrahydroquinoxaline core, shielding the hydrophobic regions from water while maintaining the molecule's chemical integrity [[3]](). This non-covalent interaction significantly increases apparent solubility without risking ester hydrolysis.

Q: What if my downstream application cannot tolerate cyclodextrins or surfactants? A: You must rely on physical modification, specifically nanomilling. By applying mechanical shear in a liquid vehicle, you reduce the particle size to the sub-micron range. While this does not increase the equilibrium solubility of the drug, the massive increase in surface-area-to-volume ratio exponentially accelerates the dissolution rate, allowing the compound to be absorbed or utilized before settling 4.

III. Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to ensure that the solubility enhancement is genuine and that the target molecule has not degraded.

Protocol A: Phase-Solubility Profiling via HP-β-CD Complexation

This protocol determines the optimal cyclodextrin concentration required to solubilize your target concentration while validating chemical stability.

Workflow Step1 Step 1: Preparation Prepare 0-20% HP-β-CD in pH 7.4 Buffer Step2 Step 2: Saturation Add excess Methyl 1,2,3,4- tetrahydroquinoxaline-6-carboxylate Step1->Step2 Step3 Step 3: Equilibration Agitate at 25°C for 48h (Self-Validation: Check pH drift) Step2->Step3 Step4 Step 4: Separation Centrifuge & Filter (0.22 µm) Step3->Step4 Step5 Step 5: Quantification HPLC Analysis (Validate intact ester peak) Step4->Step5

Self-validating phase-solubility workflow for cyclodextrin complexation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a series of aqueous solutions containing 0%, 5%, 10%, 15%, and 20% (w/v) HP-β-CD in standard PBS (pH 7.4). Causality: The 0% control establishes the intrinsic solubility baseline (

    
    ) required to calculate the complexation efficiency.
    
  • API Saturation: Add an excess amount (e.g., 10 mg/mL) of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate to each vial.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 25°C for 48 hours. Validation Check: Measure the pH post-equilibration. A significant pH drop indicates potential ester hydrolysis releasing free acid.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved API. Syringe-filter the supernatant through a 0.22 µm PTFE membrane. Note: Discard the first 1 mL of filtrate to account for membrane adsorption.

  • HPLC Quantification: Analyze the filtrate via HPLC-UV. Validation Check: Ensure the chromatogram shows a single peak corresponding to the intact methyl ester. The appearance of a secondary, more polar peak indicates hydrolysis to the carboxylic acid.

Protocol B: Nanosuspension Generation via Wet Milling

Use this protocol when chemical solubilizers are prohibited by the downstream assay.

  • Vehicle Preparation: Prepare an aqueous vehicle containing a steric stabilizer (e.g., 1% w/v Poloxamer 188 or Polysorbate 80) to prevent nanoparticle agglomeration 1.

  • Milling Setup: Add 5% (w/v) of the compound to the vehicle. Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads.

  • Size Reduction: Mill at 400 RPM for 2 hours in cycles (e.g., 5 mins on, 2 mins off) to prevent thermal degradation of the ester bond.

  • Validation (DLS): Extract the suspension and analyze via Dynamic Light Scattering (DLS). A successful nanosuspension will exhibit a Z-average diameter of 200–400 nm with a Polydispersity Index (PDI) < 0.3.

IV. Quantitative Data Presentation

The table below summarizes the expected solubility enhancement profiles based on the structural properties of tetrahydroquinoxaline derivatives. Use this to select the most efficient formulation strategy for your specific concentration target.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility Enhancement FactorFormulation StabilityPrimary Limitation
Baseline (pH 7.4 Buffer) Intrinsic aqueous solvation1x (Reference)HighInsufficient for most in vitro assays
pH Adjustment (pH < 4.0) Protonation of secondary amines50x - 100xLowHigh risk of ester hydrolysis over time
HP-β-CD Complexation (20%) Hydrophobic cavity encapsulation100x - 500xHighRequires high mass of excipient
Nanosuspension (Milling) Surface area expansionDissolution rate ↑ (Not equilibrium)MediumRisk of Ostwald ripening/aggregation

V. References

  • Solubility enhancement techniques: A comprehensive review. Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com). URL:

  • Drug Solubility: Importance and Enhancement Techniques. Source: National Institutes of Health (nih.gov). URL:

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: National Institutes of Health (nih.gov). URL:

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Source: Agno Pharmaceuticals (agnopharma.com). URL:

Sources

Troubleshooting

Minimizing side reactions during N-acylation of tetrahydroquinoxaline intermediates

Welcome to the Technical Support Center for the functionalization of 1,2,3,4-tetrahydroquinoxaline (THQ) scaffolds. THQ derivatives are critical intermediates in the synthesis of bioactive molecules, ranging from opioid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 1,2,3,4-tetrahydroquinoxaline (THQ) scaffolds. THQ derivatives are critical intermediates in the synthesis of bioactive molecules, ranging from opioid receptor modulators to novel agricultural fungicides . However, the presence of two secondary amines (N1 and N4) within an electron-rich aromatic system introduces significant synthetic challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you minimize side reactions such as over-acylation, poor regioselectivity, and oxidative aromatization.

Diagnostic Workflow

Before initiating your acylation sequence, it is critical to map the steric and electronic landscape of your specific THQ intermediate. The workflow below outlines the strategic decision-making process required to minimize byproduct formation.

Workflow Start 1,2,3,4-Tetrahydroquinoxaline (THQ) Intermediate Assess Assess Substitution & Symmetry Start->Assess Sym Symmetric THQ (Risk: Diacylation) Assess->Sym Asym Asymmetric THQ (Risk: Regioisomers) Assess->Asym Control Strict Stoichiometric Control (1.05 eq Acylating Agent) Sym->Control Steric Exploit Steric Hindrance (Target Less Hindered N) Asym->Steric Ox Prevent Oxidative Aromatization (Inert Atmosphere, Degassed Solvents) Control->Ox Steric->Ox Target Purified Mono-N-Acyl THQ Ox->Target

Workflow for minimizing side reactions during THQ N-acylation.

Core Causality & Troubleshooting Guide

Q: Why am I observing significant diacylation when attempting mono-N-acylation of symmetric THQs?

The Causality: The two secondary amines in an unsubstituted 1,2,3,4-tetrahydroquinoxaline have nearly identical pKa values. While the first acylation reduces the electron density of the functionalized nitrogen, the remaining secondary amine remains highly nucleophilic. If highly electrophilic agents (e.g., acetyl chloride) are used, or if local concentration gradients occur during reagent addition, the reaction kinetics favor rapid diacylation before the remaining starting material can react. The Solution: Shift from kinetic to strict stoichiometric control. Utilize less reactive acylating agents (e.g., acetic anhydride instead of acetyl chloride) and perform the addition cryogenically (-78 °C to 0 °C) via a syringe pump to prevent local concentration spikes.

Q: How can I achieve regioselective acylation in asymmetric 1,2,3,4-tetrahydroquinoxalines?

The Causality: In asymmetric THQs (e.g., 2-methyl-1,2,3,4-tetrahydroquinoxaline), the N1 and N4 positions exist in different steric and electronic environments. The N4 position is typically less sterically hindered than the N1 position due to the adjacent C2 substitution. The Solution: Exploit this inherent steric bias. Using bulky acylating agents (like pivaloyl chloride) naturally directs the reaction to the N4 position. For highly specific functionalizations, employ copper-catalyzed cascade reactions using 2-oxo-2-arylacetic acids, which amplify steric differentiation and yield highly regioselective N-acylated heterocycles .

Q: My THQ intermediate is converting into a fully aromatic quinoxaline. How do I prevent this?

The Causality: The THQ core is exceptionally electron-rich. The thermodynamic driving force to regain full aromaticity in the pyrazine ring makes THQs highly susceptible to oxidative dehydrogenation. This side reaction is aggressively accelerated by atmospheric oxygen, trace transition metals, and strong basic conditions. The Solution: Treat the THQ intermediate with the same rigorous air-free techniques used for organometallics. Degas all solvents via freeze-pump-thaw cycles, run the reaction under a strict Argon atmosphere, and avoid prolonged heating.

Mechanism THQ THQ Core (Electron-Rich) PathA Nucleophilic N-Acylation (Target Pathway) THQ->PathA Acyl Chloride Base, 0°C PathB Aerobic Dehydrogenation (Side Reaction) THQ->PathB O2 exposure Metal traces ProdA N-Acyl-THQ PathA->ProdA ProdB Quinoxaline (Aromatized) PathB->ProdB

Mechanistic divergence: Target N-acylation versus oxidative aromatization.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Strictly Controlled Stoichiometric Mono-Acylation

Designed to prevent diacylation in symmetric THQ substrates.

  • System Preparation: Flame-dry a 50 mL Schlenk flask. Add 1,2,3,4-tetrahydroquinoxaline (1.0 mmol) and anhydrous, degassed dichloromethane (DCM, 10 mL). Purge with Argon for 10 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.1 mmol). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively scavenging HCl.

  • Cryogenic Addition: Cool the flask to -78 °C. Dissolve the acyl chloride (1.05 mmol) in 2 mL of degassed DCM. Add this solution dropwise via a syringe pump over 30 minutes.

  • In-Situ Validation: Stir for 1 hour at -78 °C, then allow warming to 0 °C. Validation Checkpoint: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe >90% mono-acylated mass and <5% diacylated mass. If unreacted starting material remains, do not add more acyl chloride; instead, allow the reaction to warm to room temperature for 1 additional hour.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize any remaining electrophiles and prevent further reaction during concentration. Extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Regioselective N4-Acylation via Steric Control

Designed for asymmetric substrates like 2-methyl-1,2,3,4-tetrahydroquinoxaline.

  • Reagent Setup: In a dried flask under Argon, dissolve 2-methyl-1,2,3,4-tetrahydroquinoxaline (1.0 mmol) in anhydrous THF (10 mL).

  • Acylation Execution: Add triethylamine (1.5 mmol) and cool to 0 °C. Add Boc-anhydride (1.1 mmol) in one portion. Causality: Boc-anhydride is exceptionally bulky. The steric clash with the C2-methyl group heavily disfavors N1 attack, directing the protection almost exclusively to N4.

  • Thermal Maturation: Attach a reflux condenser and heat the reaction to 60 °C for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The N4-Boc derivative will appear as a distinct, less polar spot compared to the starting material. Stain with Ninhydrin; the product will still stain (due to the free N1 secondary amine), validating that diacylation has not occurred.

Quantitative Data: Optimization Matrix

The table below summarizes the causality between reaction conditions and the prevalence of side reactions during THQ functionalization .

Acylating AgentCatalyst / BaseTemp (°C)EquivalentsMajor ProductSide Reaction Prevalence
Acetyl ChlorideEt3N (2.5 eq)252.5Diacyl-THQHigh (Over-acylation)
Acetic AnhydrideDIPEA (1.1 eq)0 to 251.05Monoacyl-THQLow (Optimal kinetic control)
Benzoyl ChloridePyridine (Solvent)601.5Diacyl-THQMedium (Oxidation risk due to heat)
2-Oxo-arylacetic AcidCuBr2 (cat.)601.2N4-Acyl-THQLow (Highly regioselective)
Boc-AnhydrideEt3N (1.5 eq)601.1N4-Boc-THQLow (Sterically controlled)

Frequently Asked Questions (FAQs)

Q: Does the choice of solvent impact the oxidation rate of my THQ intermediate? Yes. Solvents that can stabilize radical intermediates or contain dissolved oxygen (like ethereal solvents that haven't been properly degassed or stabilized) can accelerate the oxidative aromatization to quinoxalines. Halogenated solvents like DCM, when rigorously degassed, generally suppress this pathway.

Q: I need to acylate the more sterically hindered N1 position. How can I achieve this? Direct acylation of the hindered N1 position is thermodynamically and kinetically disfavored. You must use a transient protecting group strategy. First, protect the less hindered N4 position using a bulky, easily removable group (e.g., Boc or Cbz). Next, acylate the N1 position using forcing conditions (e.g., NaH and acyl chloride). Finally, deprotect the N4 position.

Q: Can asymmetric transfer hydrogenation be used to synthesize pre-functionalized THQs to avoid acylation issues entirely? Absolutely. Recent advances have demonstrated that N-substituted tetrahydroquinoxalines can be synthesized directly via regioselective Heyns rearrangement followed by stereoselective transfer hydrogenation in a single pot, bypassing the need to acylate a naked THQ core entirely .

References

  • Journal of Organic Chemistry. "Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids." American Chemical Society. Available at:[Link]

  • ACS Agricultural Science & Technology. "Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents." American Chemical Society. Available at: [Link]

  • Chemical Science. "Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot." Royal Society of Chemistry. Available at:[Link]

Optimization

Technical Support Center: Optimization of Solvent Systems for Recrystallizing Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Welcome to the Technical Support Center for pharmaceutical intermediates. Recrystallizing Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTQC) presents unique thermodynamic challenges due to its dual hydrogen-bondin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pharmaceutical intermediates. Recrystallizing Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTQC) presents unique thermodynamic challenges due to its dual hydrogen-bonding capacity (secondary amines at the 1,4-positions) and its lipophilic aromatic core.

This guide provides an authoritative, causality-driven framework for selecting the optimal solvent system, balancing solute-solvent interactions to maximize recovery yield while rejecting structurally similar impurities.

Part 1: Algorithmic Workflow for Solvent Optimization

The selection of a solvent system should never be trial-and-error. It requires a systematic algorithm based on phase equilibria and Solid-Liquid Equilibrium (SLE) behavior[1].

Workflow N1 Crude MTQC Input N2 Thermodynamic Modeling (NRTL-SAC / SLE) N1->N2 N3 Solvent Screening (Single vs. Binary) N2->N3 N4 Crystallization Strategy (Cooling vs. Antisolvent) N3->N4 N5 Pure Crystalline MTQC N4->N5

Fig 1. Algorithmic workflow for MTQC solvent system optimization.

Part 2: Self-Validating Recrystallization Methodology

This protocol utilizes a binary solvent system optimized via thermodynamic modeling[2]. The causality relies on exploiting the steep solubility curve of MTQC in the primary solvent, while using the antisolvent to force supersaturation without inducing liquid-liquid phase separation ("oiling out").

Step-by-Step Protocol:

  • Saturation & Dissolution: Suspend 1.0 g of crude MTQC in 5.0 mL of the primary solvent (e.g., Ethanol). Heat to 5 °C below the solvent's boiling point (e.g., 73 °C for Ethanol) under continuous agitation. Causality: Heating maximizes the kinetic energy of the solvent molecules, breaking the intermolecular hydrogen bonds of the MTQC crystal lattice.

  • Hot Filtration (Clarification): If insoluble impurities persist, add 10-20 mg of activated charcoal. Hold at temperature for 5 minutes, then perform a hot gravity filtration[3]. Causality: Activated charcoal adsorbs large, conjugated colored impurities. Hot gravity filtration prevents the premature cooling and nucleation that vacuum filtration would cause.

  • Antisolvent Titration: Dropwise, add the antisolvent (e.g., Water) until the solution becomes faintly turbid. Immediately add 1-2 drops of the primary solvent to restore clarity. Causality: This establishes a self-validating metastable zone right at the boundary of supersaturation, ensuring the system is primed for crystallization.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5 °C/min to 20 °C. Causality: Slow cooling minimizes the incorporation of mother liquor inclusions into the crystal lattice, promoting orderly crystal growth[4].

  • Seeding: At 5 °C below the saturation temperature, introduce 1-2 mg of pure MTQC crystals[5]. Causality: Seeding bypasses the primary nucleation energy barrier, forcing the solute to deposit onto the introduced lattice.

  • Isolation: Vacuum filter the slurry, wash with 2.0 mL of ice-cold antisolvent, and dry under vacuum at 40 °C for 12 hours.

Part 3: Quantitative Solvent System Comparison

The following table summarizes the predictive and experimental SLE data for MTQC across various targeted solvent systems. Binary systems generally offer superior crystallization yields per mass of solvent compared to single solvents[2].

Solvent SystemRatio (v/v)MTQC Solubility @ 20°C (mg/mL)MTQC Solubility @ 70°C (mg/mL)Yield (%)Purity (%)
Ethanol / Water70:3012.5145.085>99.0
Ethyl Acetate / Heptane50:508.2110.48898.5
Toluene10025.095.06597.0
Methanol10045.0180.05598.0
Part 4: Troubleshooting Guides & FAQs

Q1: My MTQC is "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. The solute crashes out as an impure liquid rather than a solid crystal. Corrective Actions:

  • Dilution: Add more primary solvent to lower the concentration. This shifts the saturation temperature below the melting point of the solvated system.

  • Solvent Switch: Switch to a solvent system with a higher affinity for the solute (e.g., increasing the Ethyl Acetate ratio in an EtOAc/Heptane system).

  • Seeding: Add seed crystals just above the cloud point to force solid-liquid nucleation before liquid-liquid separation can occur[6].

OilingOut N1 Issue: Oiling Out (Liquid-Liquid Separation) N2 Cause: Saturation Temp > Melting Point of Mixture N1->N2 N3 Action 1: Dilute Solution (Lowers Saturation Temp) N2->N3 N4 Action 2: Adjust Solvent Ratio (Increase Primary Solvent) N2->N4 N5 Action 3: Introduce Seed Crystals (Forces Solid Nucleation) N2->N5

Fig 2. Logical troubleshooting pathway for resolving oiling out during MTQC crystallization.

Q2: The recovery yield of my MTQC is consistently below 60%. How can I optimize the thermodynamics? A2: Recovery yield is directly dependent upon the ratio of the saturated solubilities at high and low temperatures[1]. If your yield is low, the solubility at the cooling temperature (e.g., 20 °C) is too high. Solution: If using a single solvent like Methanol, transition to a binary system (e.g., Methanol/Water) and employ an antisolvent crystallization strategy. The controlled addition of the antisolvent drastically reduces the solubility in the mixture, forcing the remaining MTQC out of the raffinate solution[7].

Q3: How do I remove colored impurities that co-crystallize with MTQC? A3: Tetrahydroquinoxalines are susceptible to slight oxidation, forming highly conjugated, colored trace impurities that are preferentially adsorbed into the growing crystal lattice[3]. Solution: Prior to cooling, perform a decolorization step. Add 1-2% (by weight of the sample) of activated charcoal to the hot solution. The high surface area of the carbon adsorbs the large, conjugated colored impurities. Follow this immediately with a hot gravity filtration. Do not use vacuum filtration for hot solutions, as the reduced pressure will cause the hot solvent to boil and prematurely crash out the MTQC[3].

Q4: Why is my cooling rate affecting the purity of the MTQC crystals? A4: The rate of crystal growth is dictated by the level of supersaturation[4]. Rapid cooling creates a high degree of supersaturation, leading to rapid, chaotic heterogeneous nucleation. This traps mother liquor and impurities (inclusions) within the crystal lattice. A controlled, linear cooling rate maintains the solution within the metastable zone, promoting orderly crystal growth (adding molecules to the existing lattice) rather than forming new, impure nuclei.

References
  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, ACS Publications.[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing.[Link]

Sources

Troubleshooting

Stability of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate under acidic and basic conditions

[1] Ticket ID: THQ-EST-006 Subject: Stability Profile & Handling Guide: Acidic vs. Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Chemistry Division Introduction: The Stability Paradox You ar...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: THQ-EST-006 Subject: Stability Profile & Handling Guide: Acidic vs. Basic Conditions Assigned Specialist: Senior Application Scientist, Organic Chemistry Division

Introduction: The Stability Paradox

You are working with Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate .[1] This molecule presents a classic "stability paradox" in organic synthesis due to its dual functionality:

  • The Tetrahydroquinoxaline (THQ) Core: An electron-rich, bicyclic diamine prone to oxidative aromatization .[2]

  • The Methyl Ester (C6 position): An electrophilic center prone to hydrolysis .[2]

This guide breaks down how these two competing instabilities manifest under acidic and basic conditions. Your handling strategy must balance the risk of hydrolysis against the risk of aromatization.[2]

Module 1: Acidic Conditions (The Protonation Shield)

The Mechanism

Under acidic conditions (pH < 4), the secondary amines at positions N1 and N4 become protonated to form ammonium salts.[2]

  • Effect on Oxidation: Protonation dramatically increases stability against oxidation.[2] The lone pairs on nitrogen are tied up in N-H bonds, removing the electron density required to initiate oxidative dehydrogenation to the aromatic quinoxaline [1].[2]

  • Effect on Hydrolysis: The methyl ester is susceptible to acid-catalyzed hydrolysis (

    
     mechanism), but this is a reversible equilibrium and generally slow at room temperature without excess water [2].[2]
    
Critical Risks
  • High Temperature Acid: Heating in aqueous acid (e.g., 6M HCl at 60°C+) will drive the hydrolysis equilibrium forward, cleaving the ester to the carboxylic acid.[2]

  • Lewis Acids: Strong Lewis acids can sometimes trigger ring-opening or rearrangement if the aromatic ring is electron-rich enough, though less likely with the electron-withdrawing ester present.[2]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Precipitate forms in acid Salt formation (Hydrochloride/TFA salt)This is likely the stable salt form. Filter and dry.[2] Do not neutralize unless necessary.[2]
Loss of Methyl Group (NMR) Acid-catalyzed HydrolysisAvoid heating in aqueous acid.[2] Use anhydrous acids (e.g., HCl in Dioxane) if salt formation is the goal.[2]

Module 2: Basic Conditions (The Saponification Trap)

The Mechanism

Under basic conditions (pH > 8), the amines exist as free bases.[2]

  • Effect on Hydrolysis: The methyl ester undergoes saponification (

    
     mechanism).[2] This is rapid and irreversible because the resulting carboxylic acid is immediately deprotonated to the carboxylate anion, driving the reaction to completion [3].[2]
    
  • Effect on Oxidation: As free bases, the N1/N4 amines are highly electron-rich.[2] In the presence of dissolved oxygen or trace metals, they rapidly oxidize to the fully aromatic quinoxaline or dihydro- intermediates.[2] This is often accompanied by a color change (colorless

    
     yellow/brown) [4].[2]
    
Critical Risks
  • Aqueous Bases (NaOH/LiOH/KOH): Will destroy the ester within minutes to hours depending on concentration.[2]

  • Aerobic Basic Media: The combination of base and air is the "perfect storm" for degrading this molecule (Simultaneous hydrolysis and aromatization).[2]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Rapid disappearance of Ester SaponificationSwitch to non-nucleophilic organic bases (e.g., DIPEA, TEA) in anhydrous solvents.[2] Avoid hydroxide/alkoxide bases.[2]
Solution turns Yellow/Brown Oxidative AromatizationThe free amine is oxidizing.[2] Sparge solvents with Argon/Nitrogen.[2] Add antioxidants (e.g., BHT) if compatible.[2]

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways based on pH environment.

StabilityPathways Start Methyl 1,2,3,4- tetrahydroquinoxaline- 6-carboxylate AcidEnv Acidic Conditions (pH < 4) Start->AcidEnv Add H+ BaseEnv Basic Conditions (pH > 9) Start->BaseEnv Add OH- Protonated Protonated Salt (Oxidation Resistant) AcidEnv->Protonated Fast FreeBase Free Amine (Oxidation Prone) BaseEnv->FreeBase Fast HydrolysisAcid Carboxylic Acid (Slow, Reversible) Protonated->HydrolysisAcid Heat + H2O (Slow) HydrolysisBase Carboxylate Salt (Rapid, Irreversible) FreeBase->HydrolysisBase Saponification (Fast) Aromatization Aromatic Quinoxaline (Irreversible Oxidation) FreeBase->Aromatization O2 / Air (High Risk)

Caption: Figure 1.[2] Degradation logic flow. Acidic pathways (top) offer oxidative protection but risk slow hydrolysis.[2] Basic pathways (bottom) risk rapid hydrolysis and oxidative aromatization.[2]

Module 4: Standardized Testing Protocols

To verify the stability of your specific batch, perform this Forced Degradation Screen .

Protocol A: Acid/Base Stress Test

Objective: Determine the half-life (


) of the ester under your specific processing conditions.[2]
  • Preparation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile (co-solvent).

  • Acid Arm: Add 1 mL of 0.1 M HCl. Incubate at 25°C.

  • Base Arm: Add 1 mL of 0.1 M NaOH. Incubate at 25°C.

  • Control: Add 1 mL of Phosphate Buffer (pH 7.0).

  • Analysis: Inject into HPLC/UPLC at

    
    .
    
    • Monitoring: Watch for the appearance of the Carboxylic Acid peak (typically elutes earlier on Reverse Phase).[2]

    • Oxidation Check: Watch for the appearance of the Quinoxaline peak (typically distinct UV spectrum, higher absorbance at 254/365 nm due to aromaticity).[2]

Protocol B: Oxidative Stress Test

Objective: Assess sensitivity to air/peroxides.[2]

  • Preparation: Dissolve 5 mg in 1 mL Methanol.

  • Stress: Add 10

    
    L of 3% 
    
    
    
    (simulates aggressive oxidation) OR simply bubble air through the solution for 30 mins.
  • Observation: Visual check for yellowing. LCMS check for

    
     or 
    
    
    
    peaks (loss of mass corresponds to aromatization).[2]

Summary of Recommendations

ConditionStability RatingHandling Recommendation
Strong Acid (pH < 2) ⭐⭐⭐ (Good)Preferred for storage. Store as HCl or TFA salt.[2] Keep cool to prevent hydrolysis.[2]
Neutral (pH 7) ⭐⭐ (Moderate)Stable short-term.[2] Slow oxidation possible if exposed to air.[2]
Strong Base (pH > 10) ⚠️ (Critical Failure)Avoid. Rapid saponification and high oxidation risk.[2]
References
  • Beilstein-Institut. (2016).[2] Experimental and theoretical investigations into the stability of cyclic aminals.[2][3] Beilstein Journal of Organic Chemistry.[2]

  • Clark, J. (2022).[2] Hydrolysis of Esters.[2][4][5][6] ChemGuide.[2]

  • Chemistry LibreTexts. (2022).[2] Hydrolysis of Esters: Acid and Base-Catalyzed Mechanism.[2][4][5]

  • Abu-Hashem, A. (2015).[2][7] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[2][7][8] American Journal of Organic Chemistry.[2][7]

Sources

Optimization

Handling air-sensitive tetrahydroquinoxaline derivatives in the laboratory

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals working with 1,2,3,4-tetrahydroquinoxaline (THQ) d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This knowledge base is specifically engineered for researchers and drug development professionals working with 1,2,3,4-tetrahydroquinoxaline (THQ) derivatives.

THQs are highly valuable pharmacophores, but their reduced pyrazine rings are notoriously susceptible to oxidative degradation. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you maintain the structural integrity of your THQ libraries.

Mechanistic Grounding: Why are THQs Air-Sensitive?

THQ_Oxidation THQ 1,2,3,4-Tetrahydroquinoxaline (THQ) Radical N-Centered Radical Intermediate THQ->Radical O2 / Peroxyl Radicals -H• DHQ 3,4-Dihydroquinoxaline (DHQ) Radical->DHQ -H• DHQ->THQ Disproportionation QX Quinoxaline (Fully Aromatic) DHQ->QX O2 -2H

Logical pathway of THQ oxidative degradation driven by the thermodynamic gain of aromaticity.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My THQ reaction mixture turns dark yellow/brown upon exposure to air. What is happening?

Causality: The darkening of your solution is the visual hallmark of extended π-conjugation forming in your flask. As the THQ oxidizes into dihydroquinoxaline and fully aromatic quinoxaline species, the optical properties shift[1]. Over a timespan of days under ambient conditions, even seemingly stable THQ derivatives will gradually oxidize into monocationic and aromatic dicationic quinoxalinium species[3]. Solution: You must exclude oxygen entirely during synthesis and workup. Transition your workflow to strict Schlenk line techniques or perform the synthesis within a nitrogen/argon-filled glovebox[4].

FAQ 2: Can I stabilize the THQ core through structural modification without losing my compound's biological activity?

Causality: Attempting to stabilize the THQ ring by introducing electron-withdrawing groups often leads to a severe reduction in pharmacological potency[3]. Solution: Consider a bioisosteric replacement. Drug development teams have successfully bypassed this oxidative liability by replacing the THQ scaffold with a 3,3-disubstituted indoline [3]. Because the 3-position is a fully substituted quaternary carbon atom, the aromatization process is physically blocked, granting the molecule excellent metabolic and chemical stability while retaining the desired 3D conformation[3].

FAQ 3: My NMR spectra show unexpected downfield aromatic peaks, but my TLC was clean. Is my THQ degrading in the NMR tube?

Causality: Yes. Standard deuterated chloroform (


) contains dissolved oxygen and trace amounts of deuterium chloride (

). The combination of acidity and oxygen acts as a catalyst for the rapid dehydrogenation of THQs into quinoxalines. Solution: Pass your

through a plug of basic alumina to remove acid traces, and degas the solvent using the Freeze-Pump-Thaw method before preparing your sample in a glovebox.

Experimental Protocols: Handling Air-Sensitive Amines

To prevent the oxidation of THQs, researchers must utilize self-validating inert atmosphere protocols. Below is the gold-standard methodology for preparing oxygen-free solvents and handling THQs via Schlenk techniques[4].

Protocol: Freeze-Pump-Thaw Degassing of Solvents

Purpose: To remove dissolved


 from reaction solvents prior to THQ synthesis.
  • Preparation: Fill a heavy-walled Schlenk flask with the desired solvent (do not exceed 50% of the flask's volume to allow for expansion). Add a magnetic stir bar.

  • Freezing: Connect the flask to the Schlenk line. Ensure the flask's stopcock is closed. Submerge the flask in a liquid nitrogen dewar until the solvent is completely frozen solid.

  • Pumping (Vacuum): Open the stopcock to the vacuum manifold for 2–3 minutes. This removes the oxygen gas from the headspace.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen dewar and place the flask in a warm water bath. As the solvent thaws, trapped

    
     bubbles will vigorously escape from the liquid lattice.
    
  • Iteration: Repeat steps 2 through 4 for a total of three cycles .

  • Backfilling: On the final thaw, open the stopcock to the Argon manifold to backfill the flask with inert gas.

Schlenk_Workflow Step1 1. Glassware Preparation (Flame-dry under vacuum) Step2 2. Solvent Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Reagent Addition (Argon counterflow) Step2->Step3 Step4 4. Reaction Execution (Sealed under positive Ar pressure) Step3->Step4 Step5 5. Isolation (Cannula filtration / Glovebox) Step4->Step5

Standardized Schlenk line workflow for the synthesis and handling of air-sensitive THQ derivatives.

Quantitative Data: Stability & Degradation Profiles

The following table summarizes the comparative stability of various THQ derivatives and their bioisosteres under ambient versus inert conditions, allowing for rapid risk assessment during library design.

Scaffold TypeAmbient Air Half-LifeDominant Degradation PathwayStabilization Strategy
Unsubstituted 1,2,3,4-THQ < 24–48 hoursRapid oxidation to Quinoxaline & Dimers[1]Handle strictly under Argon; store at -80°C.
N-Alkylated THQ 3 to 5 DaysGradual oxidation to Quinoxalinium species[3]Degas solvents; store at -20°C in dark.
Dihydroquinoxaline (Intermediate) Minutes to HoursSelf-transfer hydrogenation (Disproportionation)[2]Avoid isolation; reduce immediately to THQ.
3,3-Disubstituted Indoline Indefinite (Stable)None (Aromatization blocked)[3]Permanent structural bioisosteric replacement.

References

  • Source: nii.ac.
  • Source: acs.
  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP)
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Chromatographic Separation of Tetrahydroquinoxaline Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific chromatographic challenges associated with the enantiomeric separation of tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific chromatographic challenges associated with the enantiomeric separation of tetrahydroquinoxaline (THQ) derivatives. THQs are critical chiral scaffolds in medicinal chemistry, frequently serving as the core structure for cholesteryl ester transfer protein (CETP) inhibitors, antiviral agents, and kinase modulators.

Due to the presence of basic secondary or tertiary nitrogen atoms within the THQ ring system, researchers often encounter severe peak tailing, unpredictable retention shifts, and on-column racemization during chiral High-Performance Liquid Chromatography (HPLC). This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure robust and reproducible enantioseparation.

Quick Reference: Quantitative Data Summary

The following table summarizes typical chromatographic outcomes when screening THQ enantiomers across different Chiral Stationary Phases (CSPs) and mobile phase conditions. Notice the critical impact of basic additives on the tailing factor (


).
Chiral Stationary Phase (CSP)Mobile Phase CompositionBasic AdditiveTypical Resolution (

)
Tailing Factor (

)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)None< 1.0> 2.0 (Severe)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.1% DEA1.8 - 2.51.0 - 1.2 (Ideal)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (85:15)0.1% TEA1.5 - 2.21.1 - 1.3
Teicoplanin-based (Macrocyclic Antibiotic)MeOH / 20mM NH₄OAc (50:50)N/A (Buffered)1.5 - 2.01.2 - 1.4

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing for my THQ enantiomers on a polysaccharide CSP, and how do I fix it?

A: Peak tailing in THQ separation is almost always caused by secondary electrostatic interactions. The silica gel support underlying polysaccharide CSPs contains residual, unendcapped surface silanols (Si-OH). Because THQs contain basic nitrogen atoms (pKa ~ 4 to 6 depending on substitution), they act as strong hydrogen bond acceptors and can become protonated, leading to strong ion-exchange interactions with the acidic silanols.

The Fix: Introduce a basic modifier such as Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) into your mobile phase. The DEA competitively binds to the acidic silanol sites, effectively "masking" them. This prevents the THQ molecules from interacting with the silica backbone, restricting their interactions solely to the chiral selector. This mechanistic approach is standard in the[1].

Q2: I have adequate retention but poor resolution ( ). How should I adjust my mobile phase to improve enantioselectivity?

A: If retention (


) is sufficient but selectivity (

) is low, you need to alter the steric or hydrogen-bonding environment of the transient diastereomeric complexes formed between the THQ enantiomers and the CSP.
  • Switch the Alcohol Modifier: If you are using Isopropanol (IPA), switch to Ethanol (EtOH). EtOH is a stronger hydrogen-bond donor/acceptor and is less sterically hindered than IPA. It can penetrate the chiral grooves of the polysaccharide differently, often altering the Gibbs free energy difference (

    
    ) of the enantiomer-CSP interaction.
    
  • Lower the Temperature: Enantiomeric separation is an enthalpy-driven process. Lowering the column temperature (e.g., from 25 °C to 15 °C) increases the entropic penalty but maximizes the enthalpic difference between the two enantiomers, frequently leading to higher resolution.

Q3: Can I use Reversed-Phase (RP) or HILIC modes for THQ chiral separation instead of Normal-Phase?

A: Yes. While normal-phase chromatography on coated polysaccharide columns is the industry standard, reversed-phase (RP) is highly effective when using Macrocyclic Antibiotic CSPs, such as Teicoplanin or Eremomycin. These selectors possess hydrophobic pockets, aromatic rings for


 stacking, and peptide-like hydrogen-bonding networks that are highly adept at recognizing basic amines in aqueous-organic environments. Using RP is particularly advantageous when analyzing THQs directly from biological matrices or aqueous[2]. For a deep dive into the recognition mechanisms of these phases, refer to foundational reviews on [3].
Q4: My chromatogram shows a raised baseline or a "plateau" between the two enantiomer peaks. Is the column degrading?

A: A plateau between enantiomeric peaks is the classic hallmark of on-column interconversion (dynamic chromatography), not column degradation. If the THQ derivative has a labile stereocenter (e.g., an easily enolizable position or a flexible ring conformation that undergoes inversion at room temperature), the enantiomers will interconvert as they travel down the column.

The Fix: Lower the column temperature to 5 °C – 10 °C to trap the molecules in their respective enantiomeric states by increasing the kinetic barrier to interconversion. If the plateau disappears and baseline resolution is achieved, you have validated that dynamic interconversion was the root cause.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for developing your chiral HPLC method.

Protocol 1: Normal-Phase Method Development for THQ Racemates

Objective: Achieve baseline resolution (


) of THQ enantiomers while maintaining a symmetrical peak shape (

).
  • Sample Preparation:

    • Dissolve the THQ racemate in a diluent matching the starting mobile phase (e.g., Hexane/IPA 90:10) to a final concentration of 1.0 mg/mL.

    • Causality Note: Matching the diluent prevents solvent-mismatch band broadening at the column head.

    • Filter the sample through a 0.22 µm PTFE syringe filter.

  • System Equilibration:

    • Install an Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Prepare the mobile phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% (v/v) Diethylamine (DEA) .

    • Flush the column at 1.0 mL/min for at least 20 column volumes (approx. 50 mL) to ensure complete masking of residual silanols by DEA.

  • Chromatographic Run:

    • Set the column oven to 25 °C.

    • Set the UV detector to the

      
       of the THQ (typically 254 nm or 280 nm).
      
    • Inject 5 µL of the sample.

  • Validation & Optimization:

    • Calculate

      
      . If 
      
      
      
      , reduce the IPA content to 5% to increase retention, or switch the modifier to Ethanol.
Protocol 2: Reversed-Phase Separation using Teicoplanin CSPs

Objective: Separate polar THQ derivatives in aqueous-compatible conditions.

  • Mobile Phase Preparation:

    • Prepare a 20 mM Ammonium Acetate buffer. Adjust the pH to 4.0 using glacial acetic acid.

    • Causality Note: A pH of 4.0 ensures the basic nitrogen of the THQ is fully protonated, allowing it to interact strongly with the carboxylate groups within the Teicoplanin chiral cleft.

  • System Equilibration:

    • Mix the buffer with Methanol in a 50:50 (v/v) ratio.

    • Flush a Teicoplanin CSP (e.g., Chirobiotic T, 250 x 4.6 mm) at 0.8 mL/min for 30 minutes.

  • Execution:

    • Inject 5 µL of THQ sample (prepared in mobile phase at 0.5 mg/mL). Maintain column temperature at 20 °C.

Visualizations

Method Development Workflow

The following logical workflow ensures a systematic approach to achieving baseline resolution for THQ enantiomers.

Workflow Start Start: THQ Racemate CSP_Screen Screen Polysaccharide CSPs (Amylose/Cellulose) Start->CSP_Screen MP_Screen Screen Mobile Phases (Hexane/IPA vs. Hexane/EtOH) CSP_Screen->MP_Screen Additives Add Basic Modifiers (0.1% DEA or TEA) MP_Screen->Additives Evaluate Evaluate Resolution (Rs) & Tailing (Tf) Additives->Evaluate Opt_Temp Optimize Temperature (15°C - 25°C) Evaluate->Opt_Temp Rs < 1.5 or Tf > 1.2 Success Validated Chiral Method Evaluate->Success Rs ≥ 1.5 & Tf ≤ 1.2 Opt_Temp->Evaluate

General workflow for developing a chiral HPLC method for THQ enantiomers.

Mechanistic Interaction Model

This diagram illustrates the three-point interaction model required for the chiral recognition of THQ on a polysaccharide stationary phase.

Mechanism THQ Tetrahydroquinoxaline (THQ) - Basic Secondary Amine - Aromatic Ring - Stereocenter CSP Polysaccharide CSP - Carbamate NH/C=O - Phenyl Rings - Chiral Grooves THQ->CSP Hydrogen Bonding (NH...O=C) THQ->CSP π-π Stacking (Aromatic) THQ->CSP Steric Inclusion

Mechanistic interactions between THQ enantiomers and polysaccharide CSPs.

References

  • Xu, A., Ren, L., Huang, J., Zhu, Y., Wang, G., Li, C., Sun, Y., & Chen, F.-E. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science.[Link]

  • Bhat, M. F., Prats Luján, A., Saifuddin, M., & Poelarends, G. J. (2022). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ACS Catalysis, 12(18), 11421-11427.[Link]

  • D'Acquarica, I., Gasparrini, F., Misiti, D., & Zappia, G. (2008). HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism. Journal of Chromatography A (via ResearchGate).[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of tetrahydroquinoxaline esters

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tetrahydroquinoxaline Esters: A Comparative Analysis for Drug Development Professionals Executive Summary Tetrahydroquinoxaline (THQ) scaffolds are privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Tetrahydroquinoxaline Esters: A Comparative Analysis for Drug Development Professionals

Executive Summary

Tetrahydroquinoxaline (THQ) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic candidates.[1] As such, the rapid and unambiguous structural elucidation of novel THQ derivatives is paramount in drug discovery and development. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering high sensitivity and profound structural insights through the analysis of fragmentation patterns.

This guide provides a comprehensive comparison of the mass spectrometric behavior of tetrahydroquinoxaline esters, focusing on the fragmentation pathways induced by common ionization techniques. We will explore the fundamental cleavages of the core scaffold, compare the directing effects of different ester moieties and ring substituents, and provide field-proven methodologies to achieve reliable, high-quality data. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of N-heterocyclic compounds.

The Causality Behind Experimental Choices: Ionization and Analysis

The choice of ionization method is the most critical parameter governing the subsequent fragmentation pathways. The two most common techniques for analyzing moderately polar N-heterocycles like THQ esters are Electrospray Ionization (ESI) and Electron Ionization (EI).

  • Electrospray Ionization (ESI): This is a soft ionization technique that typically generates protonated molecules, [M+H]+, in the positive ion mode. The basic nitrogen atoms of the THQ ring are readily protonated in the ESI source, making this method highly sensitive for this class of compounds.[2] The resulting ions are even-electron species, and their fragmentation, induced by collision-induced dissociation (CID) in tandem MS (MS/MS), follows pathways governed by cation chemistry.[3] This often leads to simpler, more interpretable spectra compared to EI.

  • Electron Ionization (EI): EI is a high-energy technique that bombards the molecule with electrons, causing the ejection of an electron to form a molecular radical cation, M+•.[4] This odd-electron ion is highly energetic and prone to extensive fragmentation.[3] The resulting fragmentation patterns are often complex but highly reproducible and provide a detailed fingerprint of the molecule's structure. EI is typically coupled with Gas Chromatography (GC), requiring the analyte to be volatile and thermally stable.

A Note on In-Source Fragmentation: It is crucial to distinguish between fragmentation occurring in the collision cell (CID) and undesirable fragmentation within the ion source itself. In-source fragmentation can be caused by high source temperatures or excessive declustering potentials (DP) or fragmentor voltages.[5] This phenomenon can complicate spectral interpretation by depleting the precursor ion and generating fragments that are not a direct result of MS/MS analysis. Careful optimization of source parameters is essential to ensure data integrity.[5]

Core Fragmentation Pathways of the Tetrahydroquinoxaline Scaffold

The fragmentation of a THQ ester is a composite of cleavages occurring at the heterocyclic core and the ester substituent. Understanding the behavior of the core is fundamental.

Electron Ionization (EI) Fragmentation

Under EI conditions, the N-substituted tetrahydroquinoxaline core exhibits characteristic fragmentation patterns. Studies on related oxo-tetrahydroquinoxalines show an intense molecular ion peak, which is critical for determining the molecular weight.[6] The primary fragmentation involves cleavages in the saturated heterocyclic ring. A notable pathway observed in 2,3-dioxotetrahydroquinoxaline derivatives is the loss of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles, leading to stable fragment ions.[6]

Electrospray Ionization (ESI-MS/MS) Fragmentation

Under ESI conditions, the protonated [M+H]+ ion is the starting point for fragmentation. The charge is typically localized on one of the nitrogen atoms. Fragmentation is initiated by cleavages of the bonds adjacent (alpha) to the charged nitrogen, as well as cross-ring cleavages. Studies on related fused N-heterocycles show that fragmentation is often directed by the most basic sites and can involve the rupture of the pyridazine or pyrimidine rings.[2] For the THQ core, this translates to the opening of the dihydropyrazine ring, leading to characteristic neutral losses.

The diagram below illustrates a generalized fragmentation pathway for a protonated THQ scaffold, highlighting the initial ring-opening and subsequent cleavages.

cluster_main Generalized ESI-MS/MS Fragmentation of the THQ Core M_H [M+H]+ Protonated THQ Ester Intermediate Ring-Opened Intermediate M_H->Intermediate Ring Opening FragmentA Fragment A (Loss of side chain) Intermediate->FragmentA α-cleavage FragmentB Fragment B (Cross-ring cleavage product) Intermediate->FragmentB Retro-Diels-Alder or similar rearrangement FragmentC Fragment C (Further fragmentation) FragmentB->FragmentC Neutral Loss

Caption: Generalized ESI-MS/MS fragmentation pathway for a protonated Tetrahydroquinoxaline core.

Comparative Guide: The Influence of the Ester Moiety

The ester group significantly directs the fragmentation cascade. Its behavior is predictable and provides key diagnostic ions for identifying the nature of the ester itself. General fragmentation rules for esters include α-cleavage at the carbonyl group and the McLafferty rearrangement.[7][8]

Here, we compare the expected dominant fragmentation pathways for methyl, ethyl, and benzyl esters of a generic tetrahydroquinoxaline carboxylic acid under ESI-MS/MS conditions.

Ester TypeStructure (-COOR)Primary Fragmentation PathwayCharacteristic Neutral LossDiagnostic Fragment Ion
Methyl Ester -COOCH₃Cleavage of the O-CH₃ bondLoss of Methanol (CH₃OH) via rearrangement[M+H - 32]+
Ethyl Ester -COOCH₂CH₃Loss of ethylene (C₂H₄) via McLafferty rearrangementEthylene (28 Da)[M+H - 28]+
Benzyl Ester -COOCH₂PhCleavage of the O-CH₂ bondLoss of Benzyl alcohol or TolueneBenzyl cation (C₇H₇+, m/z 91) or loss of C₇H₈ (92 Da)

Causality:

  • Methyl Esters: The loss of methanol is a common rearrangement for protonated methyl esters.

  • Ethyl Esters: If a gamma-hydrogen is present on the THQ scaffold relative to the carbonyl group, the McLafferty rearrangement is a highly favorable, low-energy pathway, leading to the characteristic loss of an alkene (ethylene).[8] This is often the base peak in the spectrum.

  • Benzyl Esters: The stability of the resulting benzyl cation (m/z 91) makes the cleavage of the O-CH₂ bond a very favorable pathway. The appearance of a strong signal at m/z 91 is highly diagnostic for a benzyl ester or related structures.

Experimental Protocol: LC-MS/MS Analysis of THQ Esters

This protocol describes a self-validating workflow for the reliable analysis of THQ esters, designed to generate high-quality, reproducible fragmentation data while minimizing artifacts.

Sample and System Preparation
  • Sample Preparation: Dissolve the THQ ester derivative in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.[9] Create a working solution by diluting this stock to ~1-10 µg/mL in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter.[9]

  • System Suitability: Before analysis, inject a known standard (e.g., a well-characterized THQ derivative or a commercial standard like reserpine) to verify system performance, including sensitivity, peak shape, and retention time stability.

LC-MS/MS Parameters
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) for high-resolution accurate mass (HRAM) data or a triple quadrupole (QQQ) for targeted analysis.[2][9]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Source Temperature: 120-150 °C (Use the lowest temperature possible to reduce in-source fragmentation).[5]

  • Declustering Potential / Fragmentor Voltage: Optimize this parameter by infusing the analyte. Start at a low value and gradually increase, monitoring for the onset of in-source fragmentation. Select a voltage that maximizes the [M+H]+ signal while minimizing premature fragmentation.[5]

  • Collision Energy (CE): Acquire data over a range of collision energies (e.g., 10, 20, 40 eV) or use a CE ramp to capture both low-energy (diagnostic losses) and high-energy (core fragmentation) fragments.

Data Analysis Workflow

The following diagram outlines the logical flow from sample injection to structural confirmation.

cluster_workflow Data Acquisition & Analysis Workflow SamplePrep 1. Sample Preparation (Dissolve & Filter) LC_Separation 2. LC Separation (C18 Column) SamplePrep->LC_Separation MS_FullScan 3. MS1 Full Scan (Detect [M+H]+) LC_Separation->MS_FullScan MS_MS_Scan 4. MS/MS Scan (Fragment [M+H]+) MS_FullScan->MS_MS_Scan Precursor Selection Data_Processing 5. Data Processing (Extract Spectra) MS_MS_Scan->Data_Processing Interpretation 6. Structural Interpretation (Identify Core & Ester Fragments) Data_Processing->Interpretation

Caption: A typical workflow for the LC-MS/MS analysis of tetrahydroquinoxaline esters.

Conclusion

The mass spectrometric fragmentation of tetrahydroquinoxaline esters is a predictable process governed by the fundamental principles of ion chemistry. Under ESI-MS/MS, fragmentation is dominated by initial cleavages of the protonated heterocyclic core, followed by characteristic losses directed by the ester functional group. Under EI, a more complex but highly specific pattern emerges from the energetic molecular ion. By carefully selecting the ionization method and optimizing instrumental parameters to prevent artifacts like in-source fragmentation, researchers can leverage these fragmentation patterns for rapid and confident structural confirmation. This comparative guide provides the foundational knowledge and practical protocols necessary for scientists in drug development to effectively utilize mass spectrometry in the characterization of this vital class of N-heterocyclic compounds.

References

  • Comparative Analysis of Mass Spectrometry Data for Quinoxaline Derivatives. Benchchem.
  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.
  • The Mass Spectra of Some of Substituted Tetrahydroquinoxaline Compounds. (1976).
  • Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. (2016).
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). Available from: [Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science (RSC Publishing). (2023). Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. (2021). Available from: [Link]

Sources

Comparative

Comparative Bioactivity Guide: Tetrahydroquinoxaline vs. Quinoxaline-6-Carboxylates

[1][2] Executive Summary This guide provides a technical comparison between 1,2,3,4-Tetrahydroquinoxaline (THQ) and Quinoxaline-6-carboxylate (Q6C) scaffolds.[1][2] While both share the benzopyrazine core, their bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide provides a technical comparison between 1,2,3,4-Tetrahydroquinoxaline (THQ) and Quinoxaline-6-carboxylate (Q6C) scaffolds.[1][2] While both share the benzopyrazine core, their bioactivity profiles diverge significantly due to electronic and conformational differences.[1][2]

  • Tetrahydroquinoxalines (THQ) are preferred for targets requiring non-planar, flexible scaffolds , such as the colchicine binding site on tubulin or allosteric modulation of NF-κB.[1][2] They exhibit superior solubility and bioavailability profiles suitable for oral drug delivery.

  • Quinoxaline-6-carboxylates (Q6C) excel in planar molecular recognition , making them ideal for DNA intercalation and ATP-competitive kinase inhibition (e.g., c-Met).[1][2] Their 1,4-di-N-oxide derivatives are particularly potent antibacterial agents.[1][2]

Structural & Chemical Context

The biological divergence stems from the fundamental change in aromaticity and geometry.

FeatureTetrahydroquinoxaline (THQ)Quinoxaline-6-Carboxylate (Q6C)
Geometry Twisted, non-planar (chair-like piperazine ring)Planar, fully aromatic system
Basicity Secondary amine (N1/N4) is basic; H-bond donorWeakly basic; N1/N4 are H-bond acceptors
Lipophilicity Moderate; tunable via N-substitutionHigh; often requires polar side chains for solubility
Primary Mode Allosteric pocket fitting (Induced fit)Stacking interactions (π-π) & H-bonding
Visualization: Structural Activity Relationship (SAR) Flow

SAR_Comparison Core Benzopyrazine Core THQ Reduction (THQ) Non-Planar / Flexible Core->THQ + 4H (Hydrogenation) Q6C Oxidation/Sub (Q6C) Planar / Rigid Core->Q6C + Carboxylate/Oxidation Target_THQ Target: Tubulin (Colchicine Site) Target: NF-κB Allosteric THQ->Target_THQ Conformational Fit Target_Q6C Target: DNA Intercalation Target: Kinase ATP Pocket (c-Met) Q6C->Target_Q6C π-π Stacking Effect_THQ G2/M Arrest Apoptosis Target_THQ->Effect_THQ Effect_Q6C Replication Block Signal Transduction Inhibition Target_Q6C->Effect_Q6C

Caption: Divergent SAR pathways: Reduction leads to flexible THQ scaffolds targeting allosteric sites, while oxidation/substitution yields rigid Q6C scaffolds for planar binding sites.[1][2]

Comparative Bioactivity Analysis
A. Anticancer Activity: Tubulin vs. Kinases[1]

Tetrahydroquinoxalines (THQ): THQs have emerged as potent Tubulin Polymerization Inhibitors .[1][2][3] Unlike taxanes that stabilize microtubules, THQs often bind to the colchicine site , preventing polymerization.[1][2]

  • Mechanism: The non-planar THQ ring mimics the twisted conformation of colchicine, fitting snugly into the hydrophobic pocket of β-tubulin.

  • Key Data: N-substituted THQs (e.g., compound 11a) have demonstrated IC50 values in the low nanomolar range (0.1–2.0 µM) against HeLa and HT-29 cell lines [1].[1][2]

  • Outcome: Cell cycle arrest at the G2/M phase followed by apoptosis.[2][3][4]

Quinoxaline-6-Carboxylates (Q6C): Q6Cs are frequently designed as Kinase Inhibitors (e.g., c-Met, EGFR).[1][2]

  • Mechanism: The planar quinoxaline ring mimics the adenine base of ATP, allowing it to anchor in the kinase hinge region via hydrogen bonds (mediated by the carboxylate or amide group).[1][2]

  • Key Data: Derivatives have shown IC50 values < 0.2 µM against c-Met kinase, effectively inhibiting downstream signaling in gastric cancer models (MKN-45) [4].[1][2]

B. Antimicrobial Activity[1][2][5][6][7][8][9]

Quinoxaline-6-Carboxylates (Q6C): This scaffold dominates antibacterial research, particularly when modified as 1,4-di-N-oxides .[1][2]

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][2]

  • Mechanism: The N-oxide moiety is bioreduced inside the bacterium, generating free radicals that damage bacterial DNA and proteins.[1][2] The C6-carboxylate group modulates solubility and cell penetration.

  • Data: MIC values as low as 0.24 µg/mL have been reported for specific carboxamide derivatives against Streptococcus pneumonia [5].[1][2][5]

Tetrahydroquinoxalines (THQ): While less common as primary antibiotics, THQs show promise as Efflux Pump Inhibitors (EPIs) .[1][2] Their lipophilic nature allows them to interact with transporter proteins, potentially restoring sensitivity to other antibiotics in resistant strains.[1][2]

Summary of Potency (Representative Data)
Target / AssayTHQ Derivative PerformanceQ6C Derivative Performance
HeLa (Cervical Cancer) High (IC50: ~0.12 µM) [3]Moderate (IC50: ~5–10 µM)
c-Met Kinase Low / InactiveHigh (IC50: < 0.2 µM) [4]
Tubulin Polymerization Inhibitor (IC50: ~3.9 µM) [1]Variable / Weak
S. aureus (Antibacterial) Moderate (MIC: > 10 µg/mL)High (MIC: 0.5–2.0 µg/mL) [2]
Mechanistic Pathways

The following diagram illustrates the distinct signaling cascades engaged by these two scaffolds.

Mechanism_Flow cluster_THQ THQ Mechanism (Anticancer) cluster_Q6C Q6C Mechanism (Kinase Inhibition) THQ_Mol THQ Ligand Tubulin β-Tubulin (Colchicine Site) THQ_Mol->Tubulin  Binding   Microtubule Microtubule Destabilization Tubulin->Microtubule  Inhibits Polymerization   G2M G2/M Arrest Microtubule->G2M Q6C_Mol Q6C Ligand Kinase Receptor Tyrosine Kinase (c-Met) Q6C_Mol->Kinase  ATP Competition   Phos Autophosphorylation Kinase->Phos  Blocks   Signal Downstream Signaling (PI3K/Akt) Phos->Signal  Inhibits  

Caption: Dual mechanistic pathways: THQ destabilizes microtubules leading to mitotic arrest, while Q6C blocks ATP binding in kinases, halting proliferation signaling.[1][2]

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are adapted for the specific physicochemical properties of these quinoxaline derivatives.

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Primary validation for THQ derivatives.[1][2]

Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (DAPI or fluorescent analog) incorporated into microtubules.[2]

  • Reagent Prep:

    • Prepare Porcine Brain Tubulin (lyophilized) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a final concentration of 2 mg/mL.[2]

    • Add GTP (1 mM) immediately prior to use.[1][2]

    • Dissolve THQ test compounds in DMSO (Final DMSO concentration must be <1% to avoid solvent effects).[1][2]

  • Assay Setup:

    • In a 96-well black plate (pre-warmed to 37°C), add 10 µL of test compound (varying concentrations).

    • Add 90 µL of the Tubulin/GTP master mix.

    • Control: Include Paclitaxel (enhancer) and Colchicine (inhibitor) as positive controls.[1][2]

  • Measurement:

    • Immediately place in a kinetic fluorescence plate reader at 37°C.

    • Excitation: 360 nm | Emission: 450 nm.[1][2]

    • Read every 1 minute for 60 minutes.

  • Data Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Time.[1][2]

    • Calculate

      
       (rate of polymerization) during the linear growth phase.
      
    • Self-Validation: The vehicle control must show a sigmoidal growth curve.[1] If the curve is flat, the tubulin has denatured.[1][2]

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Standard validation for both scaffolds.

Causality Note: Quinoxalines are hydrophobic.[1][2] Precipitation in cell media can cause false positives (crystals piercing cells).[1][2]

  • Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of THQ/Q6C in culture media.

    • Critical Step: Verify solubility of Q6C derivatives; if turbid, use a co-solvent (PEG-400) up to 5%.[1][2]

    • Incubate cells with compounds for 48h or 72h.[1][2]

  • Development:

    • Add MTT reagent (5 mg/mL in PBS) at 10% of well volume.[2] Incubate 4h at 37°C.

    • Carefully aspirate media (do not disturb formazan crystals).[1][2]

    • Solubilize crystals with 100 µL DMSO.[1][2]

  • Quantification:

    • Measure absorbance at 570 nm (reference 630 nm).[1][2]

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References
  • Wang, J., et al. (2021). Structure-activity relationships and antiproliferative effects of 1,2,3,4-tetrahydroquinoxaline derivatives as tubulin polymerization inhibitors.[1][2] Bioorganic Chemistry.

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.[1][2] International Journal of Pharmaceutical Science and Health Care.

  • Zhang, Y., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry.

  • Kim, S., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Burguete, A., et al. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.[1][2] DADUN.

Sources

Validation

Optimized HPLC Method Development for Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate: Stability-Indicating Purity Analysis

Executive Summary Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTHQC) presents a dual chromatographic challenge: it possesses a basic secondary amine prone to peak tailing and a methyl ester moiety susceptible to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate (MTHQC) presents a dual chromatographic challenge: it possesses a basic secondary amine prone to peak tailing and a methyl ester moiety susceptible to hydrolysis, alongside a core scaffold vulnerable to oxidative dehydrogenation.

This guide objectively compares traditional C18 methodologies against modern Charged Surface Hybrid (CSH) stationary phases. While generic C18 columns often yield tailing factors >1.5 and poor resolution of oxidative impurities, the optimized protocol utilizing a CSH C18 column with a low-pH mobile phase delivers a tailing factor <1.2, superior resolution of the aromatized quinoxaline impurity, and robust stability-indicating capabilities.

Part 1: Analyte Assessment & Critical Challenges

Before method selection, the physicochemical behavior of MTHQC must be mapped to chromatographic risks.

FeatureChemical Structure ContextChromatographic RiskMitigation Strategy
Basic Amine Secondary amine at Pos 1 (pKa ~5.[1]6)Severe Tailing: Protonated amine interacts with free silanols on silica support.Use "Base-Deactivated" or Charged Surface Hybrid (CSH) columns; Low pH mobile phase.
Methyl Ester Ester linkage at Pos 6Hydrolysis: Converts to carboxylic acid (polar impurity) if pH > 7 or < 2 over time.Maintain Mobile Phase pH 2.5–6.0; Avoid high pH buffers.
Tetrahydro Core Saturated N-ringOxidation: Spontaneous dehydrogenation to the fully aromatic Quinoxaline derivative.Ensure resolution between MTHQC and its aromatic analog; Limit sample exposure to air.
Degradation Pathway Visualization

The following diagram illustrates the critical impurities that the HPLC method must resolve to be considered "Stability-Indicating."

DegradationPathways MTHQC MTHQC (Analyte) AcidImp Hydrolysis Impurity (Carboxylic Acid) MTHQC->AcidImp Hydrolysis (High pH / H2O) QuinImp Oxidation Impurity (Aromatized Quinoxaline) MTHQC->QuinImp Oxidation (-4H, Air/Light)

Caption: Primary degradation pathways of MTHQC. The method must resolve the polar acid (left) and the non-polar aromatic quinoxaline (right) from the main peak.

Part 2: Comparative Study – Column & Chemistry Selection

We evaluated three distinct stationary phase chemistries to determine the optimal separation.

Experimental Conditions for Comparison
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV 254 nm[2]

Results Summary
ParameterColumn A: Standard C18 (5µm, 100Å)Column B: Phenyl-Hexyl (3.5µm, 100Å)Column C: CSH C18 (2.5µm, 130Å)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic + Low Surface Charge
Tailing Factor (

)
1.8 (Fail)1.3 (Acceptable)1.1 (Excellent)
Selectivity (

)
Poor resolution of oxidative impurityExcellent resolution of aromaticsGood balanced resolution
Backpressure Low (~80 bar)Medium (~140 bar)High (~280 bar)
Verdict Not Recommended Alternative (If isomers present)Recommended

Analysis:

  • Standard C18: The basic nitrogen of MTHQC interacts strongly with residual silanols, causing significant tailing (

    
    ). This masks small impurities eluting on the tail.
    
  • Phenyl-Hexyl: Offers unique selectivity for the aromatized oxidation impurity due to

    
     interactions but shows slight broadening for the saturated amine.
    
  • CSH C18 (Charged Surface Hybrid): This column surface is slightly positively charged at low pH, which electrostatically repels the protonated amine of MTHQC. This "repulsion" prevents silanol interaction, resulting in a sharp, symmetrical peak (

    
    ).
    

Part 3: Optimized Protocol (The "Gold Standard")

Based on the comparative data, the following protocol provides the highest robustness for purity analysis.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (or equivalent), 4.6 x 100 mm, 2.5 µm.

  • System: HPLC or UHPLC (capable of 400+ bar).

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Sample Temp: 10°C (Critical to retard hydrolysis/oxidation in the vial).

  • Injection Volume: 5 µL.

  • Detection: UV-DAD at 254 nm (primary) and 280 nm (secondary for aromatic impurity confirmation).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why: The buffer capacity at pH 3.0 stabilizes the ionization state of the amine, ensuring reproducible retention times.

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Gradient Program
Time (min)% Solvent A% Solvent BCurveDescription
0.0955InitialEquilibrate
1.09556Hold for polar impurities
10.010906Elute MTHQC & Oxidation Impurity
12.010906Wash column
12.19551Re-equilibrate
15.09556End of Run
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (0.1% Formic Acid).

    • Note: Dissolving the sample in 100% organic solvent can cause "solvent effect" peak distortion (fronting) for early eluting peaks.

  • Concentration: 0.2 mg/mL (for assay); 0.5 mg/mL (for impurity profiling).

Part 4: Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method if specific impurities (e.g., isomers) arise.

MethodLogic Start Start Method Development CheckTailing Check Tailing Factor (Tf) Start->CheckTailing TailingHigh Tf > 1.5? CheckTailing->TailingHigh SwitchCol Switch to CSH or Polar Embedded Column TailingHigh->SwitchCol Yes CheckRes Check Resolution (Rs) of Oxidation Impurity TailingHigh->CheckRes No SwitchCol->CheckRes ResLow Rs < 2.0? CheckRes->ResLow ChangeOrg Switch MeOH for ACN (Change Selectivity) ResLow->ChangeOrg Yes Finalize Finalize & Validate ResLow->Finalize No ChangeOrg->Finalize

Caption: Decision logic for troubleshooting peak shape and selectivity issues for MTHQC.

Part 5: Validation & System Suitability Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before routine use.

  • System Suitability:

    • Tailing Factor (MTHQC): NMT 1.5 (Target < 1.3).

    • Resolution (MTHQC vs. Oxidation Impurity): NLT 2.0.

    • Precision (n=6 injections): RSD

      
       2.0% for area.
      
  • Linearity:

    • Range: 0.1 µg/mL (LOQ) to 0.6 mg/mL (120% of target).

    • Correlation Coefficient (

      
      ): 
      
      
      
      0.999.[4]
  • LOD/LOQ:

    • Estimated LOQ: ~0.05% of target concentration (0.1 µg/mL) using a standard UV cell (10mm path length).

References

  • PubChem. (2025).[1][5][6] 1,2,3,4-Tetrahydroquinoxaline | C8H10N2.[1] National Library of Medicine. [Link]

  • Shimizu, M., et al. (1995).[7] Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen. Heterocycles. [Link]

  • Chromatography Online. (2012). HPLC Method Development: Strongly Basic Analytes. [Link]

  • Molecules. (2021). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters. (Cited for oxidation mechanisms of N-heterocycles).[7][8] [Link][2]

Sources

Comparative

IR spectroscopy characteristic peaks for Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Topic: IR Spectroscopy Characteristic Peaks for Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks for Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile[1]

Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate represents a critical scaffold in medicinal chemistry, particularly as a precursor for tubulin polymerization inhibitors and other antineoplastic agents. Unlike its fully aromatic precursor (Methyl quinoxaline-6-carboxylate) or its oxidized amide derivative (Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate), this molecule features a fully reduced pyrazine ring containing two secondary amine functionalities.

This guide provides a definitive spectroscopic fingerprint to distinguish the target molecule from its synthetic precursors and common side products. It synthesizes experimental data with structural logic to offer a self-validating identification protocol.

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • Target Molecule: Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate[1]

  • Core Structure: Fused benzene and piperazine rings (Tetrahydroquinoxaline).

  • Functional Groups: Methyl Ester (C-6), Secondary Amines (N-1, N-4).

  • Key Differentiator: Presence of sp³ hybridized C-H bonds (methylene groups) and absence of amide carbonyls.

Comparative Spectral Analysis

The identification of this compound relies on detecting the reduction of the pyrazine ring while maintaining the ester functionality. The following table contrasts the target with its primary metabolic and synthetic relatives.

Table 1: Characteristic IR Peak Comparison
Spectral RegionTarget: Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylatePrecursor: Methyl quinoxaline-6-carboxylateAnalog: Methyl 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
N-H Stretch 3300–3450 cm⁻¹ (Medium/Strong)(Two secondary amines)Absent (Fully aromatic heterocyclic ring)3100–3250 cm⁻¹ (Amide/Amine overlap)
C-H Stretch (sp³) 2850–2950 cm⁻¹ (Distinct)(Methylene -CH₂- groups in ring)Absent (Only aromatic C-H >3000 cm⁻¹)Present (Single methylene group)
C=O[2][3][1] Stretch 1690–1720 cm⁻¹ (Strong)(Conjugated Ester only)1710–1730 cm⁻¹ (Conjugated Ester)1680–1710 cm⁻¹ & ~1660 cm⁻¹ (Ester + Amide Carbonyl doublet)
C=N / C=C 1580–1610 cm⁻¹ (Benzene ring breathing)1550–1600 cm⁻¹ (Aromatic C=N and C=C)1600–1620 cm⁻¹ (Amide II / Aromatic)
Fingerprint 1200–1300 cm⁻¹ (C-O Ester Stretch)1200–1300 cm⁻¹ (C-O Ester Stretch)Distinct Amide bands
Detailed Peak Assignment Logic
1. The N-H Stretching Region (3300–3500 cm⁻¹)[3]
  • Observation: The target molecule exhibits distinct absorption in this region due to the N-H bonds at positions 1 and 4.

  • Causality: The reduction of the pyrazine ring converts the imine-like nitrogens (C=N) of the precursor into secondary amines (C-NH-C).

  • Differentiation: Absence of this peak confirms the starting material (Precursor) has not reacted. A broad, lower-frequency shift (3100–3200 cm⁻¹) often indicates the "2-oxo" amide impurity due to strong hydrogen bonding dimers.

2. The Aliphatic C-H Region (2800–3000 cm⁻¹)
  • Observation: Two to three weak-to-medium bands appear just below 3000 cm⁻¹.

  • Causality: These correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups at positions 2 and 3 of the tetrahydroquinoxaline ring.

  • Differentiation: This is the most reliable marker for ring reduction. The aromatic precursor will show essentially zero absorption below 3000 cm⁻¹ (except for the methyl ester C-H, which is often obscured or very weak).

3. The Carbonyl Region (1650–1750 cm⁻¹)[2][3]
  • Observation: A single, strong band centered around 1700–1710 cm⁻¹.

  • Causality: This is the carbonyl stretching vibration of the methyl ester at position 6.

  • Differentiation: If a second band appears around 1660–1680 cm⁻¹, the sample is contaminated with the 2-oxo derivative (amide carbonyl). The target molecule must show only one dominant carbonyl peak.

Experimental Validation Workflow

To ensure data integrity, the following synthesis and analysis workflow is recommended. This protocol minimizes moisture interference which can obscure the critical N-H region.

Diagram 1: Synthesis & Impurity Logic Pathway

SynthesisPathway Precursor Methyl quinoxaline-6-carboxylate (Aromatic Precursor) Reaction Reduction (H2, Pd/C or NaBH4) Precursor->Reaction + Reducing Agent Target Methyl 1,2,3,4-tetrahydroquinoxaline- 6-carboxylate (Target) Reaction->Target Complete Reduction Impurity Methyl 2-oxo-1,2,3,4-tetrahydro- quinoxaline-6-carboxylate Reaction->Impurity Partial Red./Oxidation (Side Product)

Caption: Synthesis pathway highlighting the origin of the target molecule and its common 2-oxo impurity.

Standardized IR Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Mix 1–2 mg of the solid sample with 100–150 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

    • Press into a transparent pellet under vacuum (8–10 tons pressure) to remove trapped air/moisture.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

    • Background: Run a blank KBr pellet immediately prior to the sample.

  • Quality Check (Self-Validation):

    • Moisture Check: If a broad band appears >3500 cm⁻¹, the KBr is wet. Re-dry and repeat.[1]

    • Precursor Check: If no peaks appear at 2850–2950 cm⁻¹, the reduction failed.

    • Oxidation Check: If a "doublet" appears in the carbonyl region (1660–1720 cm⁻¹), the sample contains the 2-oxo impurity.

Decision Tree for Spectral Identification

Use this logic flow to interpret your IR spectrum definitively.

Diagram 2: Spectral Identification Logic

SpectralLogic Start Analyze IR Spectrum CheckNH Is there a band at 3300-3450 cm⁻¹? Start->CheckNH CheckCH Are there bands at 2850-2950 cm⁻¹? CheckNH->CheckCH Yes Result_Precursor ID: Precursor (Methyl quinoxaline-6-carboxylate) CheckNH->Result_Precursor No CheckCO How many C=O bands (1650-1750 cm⁻¹)? CheckCH->CheckCO Yes (sp3 CH present) CheckCH->Result_Precursor No (Aromatic only) Result_Target ID: Target (Methyl 1,2,3,4-tetrahydro...) CheckCO->Result_Target One (Ester only) Result_Oxo ID: 2-Oxo Impurity (Amide detected) CheckCO->Result_Oxo Two (Ester + Amide)

Caption: Logic flow for distinguishing the target from precursors and amide derivatives.

References

  • RS Publication. (2018). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 1,2,3,4-Tetrahydroquinoxaline Derivatives: From Synthesis to Structural Insights

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting propertie...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and antiviral to anticancer and neuroprotective activities.[1] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics. Single-crystal X-ray crystallography stands as the definitive method for providing this precise structural information.

This guide offers an in-depth comparison of the X-ray crystallography data for a series of 1,2,3,4-tetrahydroquinoxaline derivatives. It delves into the experimental nuances of synthesis and crystallization, presents a comparative analysis of key structural parameters, and contextualizes this information within the broader landscape of analytical techniques and drug discovery.

The Decisive Edge of X-ray Crystallography

While other analytical techniques provide valuable structural information, X-ray crystallography offers an unparalleled level of detail. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, excels at elucidating the connectivity and solution-state conformation of molecules. However, it provides an averaged structure and may not reveal the subtle solid-state interactions that govern crystal packing and can influence a compound's physical properties, such as solubility and stability. Techniques like mass spectrometry are indispensable for determining molecular weight and fragmentation patterns but offer no insight into the three-dimensional arrangement of atoms.

X-ray crystallography, by contrast, provides a precise and unambiguous determination of bond lengths, bond angles, and torsion angles. It also reveals the intricate network of intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate how molecules arrange themselves in the solid state. This information is crucial for understanding crystal polymorphism, which can have significant implications for the bioavailability and formulation of pharmaceutical compounds.

Comparative Crystallographic Data of 1,2,3,4-Tetrahydroquinoxaline Derivatives

The following table summarizes key crystallographic parameters for the parent 1,2,3,4-tetrahydroquinoxaline and several of its derivatives, showcasing the impact of substitution on their solid-state structures.

CompoundCCDC No.FormulaCrystal SystemSpace GroupKey Geometric FeaturesRef.
1,2,3,4-Tetrahydroquinoxaline648084C₈H₁₀N₂OrthorhombicPbcaPuckered piperazine ring; N-H···N hydrogen bonds forming infinite zigzag chains.[2][3]
1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline1034951C₁₀H₁₃NO₂STriclinicP-1Half-chair conformation of the heterocyclic ring; inversion dimers linked by C-H···O hydrogen bonds.[4]
1,4-Di-n-octyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione1542476C₂₄H₃₈N₂O₂MonoclinicP2₁/cHeterocyclic ring deviates from planarity; π-stacking between tetrahydroquinoxaline units.

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The foundation of a successful X-ray crystallographic analysis lies in the growth of high-quality single crystals. This section provides a detailed, field-proven methodology for the synthesis and crystallization of 1,2,3,4-tetrahydroquinoxaline derivatives.

Synthesis of the 1,2,3,4-Tetrahydroquinoxaline Core

A common and effective method for the synthesis of the 1,2,3,4-tetrahydroquinoxaline core is the hydrogenation of the corresponding quinoxaline.

Experimental Workflow for Synthesis

quinoxaline Quinoxaline reaction Hydrogenation (Room Temp, 1 atm) quinoxaline->reaction h2_pdc H2, Pd/C Ethanol h2_pdc->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude 1,2,3,4-Tetrahydroquinoxaline evaporation->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification pure_product Pure 1,2,3,4-Tetrahydroquinoxaline purification->pure_product

Caption: Synthetic workflow for the preparation of the 1,2,3,4-tetrahydroquinoxaline core.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve quinoxaline in a suitable solvent, such as ethanol, in a flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoxaline.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Crystallization of 1,2,3,4-Tetrahydroquinoxaline Derivatives

The key to successful crystallization is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal lattice.

Common Crystallization Techniques

start Saturated Solution slow_evap Slow Evaporation start->slow_evap vapor_diff Vapor Diffusion start->vapor_diff liquid_diff Liquid-Liquid Diffusion start->liquid_diff crystals Single Crystals slow_evap->crystals vapor_diff->crystals liquid_diff->crystals

Caption: Common crystallization methods for small organic molecules.

Detailed Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. A good starting point is a solvent in which the compound dissolves when heated but has lower solubility at room temperature.

  • Solution Preparation: Dissolve the purified 1,2,3,4-tetrahydroquinoxaline derivative in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be applied to aid dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for crystal growth. High-quality crystals can take several days to weeks to form.

Structure-Activity Relationship (SAR) Insights from Crystallography

The true power of X-ray crystallography in a drug discovery context is its ability to inform SAR. By visualizing how a ligand binds to its target protein, researchers can make rational design decisions to improve potency, selectivity, and pharmacokinetic properties.

For instance, in the development of inhibitors for a specific enzyme, the crystal structure of a 1,2,3,4-tetrahydroquinoxaline derivative bound to the active site can reveal key hydrogen bonding interactions, hydrophobic pockets, and potential sites for modification. This structural information can guide the synthesis of new analogs with improved binding affinity. While a comprehensive SAR analysis for all 1,2,3,4-tetrahydroquinoxaline derivatives is beyond the scope of this guide, it is a critical application of the data presented.

Conclusion

X-ray crystallography provides an indispensable tool for the structural characterization of 1,2,3,4-tetrahydroquinoxaline derivatives. The detailed atomic-level information it provides is fundamental for understanding the solid-state properties of these compounds and for guiding the rational design of new therapeutic agents. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to successfully obtain and interpret the crystal structures of this important class of heterocyclic compounds.

References

  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772–o2773. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. Retrieved from [Link]

  • Kim, J. H., et al. (2023). Tetrahydroisoquinoline Alkaloids: A Comprehensive Review of Their Natural Sources, Biological Activities, and Synthesis. Molecules, 28(1), 1. [Link]

  • Srinivas, K., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(1), 1. [Link]

  • Jeyaseelan, S., et al. (2014). Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1283. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Petrov, V., et al. (2020). One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems via the Castagnoli–Cushman protocol. Beilstein Journal of Organic Chemistry, 16, 121. [Link]

  • Zheng, Y., et al. (2008). New 1,2,3,4-tetrahydroisoquinoline Derivatives as Modulators of Proteolytic Cleavage of Amyloid Precursor Proteins. Journal of Medicinal Chemistry, 51(4), 845-855. [Link]

  • Trapencieris, P., et al. (2015). Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. Tetrahedron, 71(32), 5012-5023. [Link]

  • Krunić, M. J., et al. (2021). Synthetic route towards 1,2,3,4-tetrahydroquinoxaline/piperidine combined tricyclic ring system. Journal of the Serbian Chemical Society, 86(9), 869-882. [Link]

  • Clarke, P., & Moorhouse, A. (1963). The synthesis of some 6-substituted 1,2,3,4-tetrahydroquinoxalines. Journal of the Chemical Society (Resumed), 4763-4767. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Reduction Methods: Sodium Borohydride vs. Catalytic Hydrogenation

In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. The choice of reducing agent is critical, dictating the outcome, selectivity, and scalability of a synt...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the reduction of functional groups is a cornerstone transformation. The choice of reducing agent is critical, dictating the outcome, selectivity, and scalability of a synthesis. Among the myriad of options, sodium borohydride (NaBH₄) and catalytic hydrogenation stand out as two of the most versatile and widely employed methods. However, their mechanisms, substrate specificities, and operational requirements are fundamentally different. This guide provides an in-depth comparative analysis to inform the rational selection of a reduction method, grounded in mechanistic principles and practical laboratory considerations.

Pillar 1: Sodium Borohydride (NaBH₄) – The Selective Hydride Donor

Sodium borohydride is a mild and selective reducing agent, valued for its ease of handling and high chemoselectivity.[1][2] It functions as a source of nucleophilic hydride (H⁻), making it particularly effective for the reduction of polarized π-bonds, most notably the carbonyl group of aldehydes and ketones.[3]

Mechanism of Action

The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.[3][4] The reaction typically involves a four-centered transition state. In protic solvents like methanol or ethanol, the solvent participates in the reaction, protonating the resulting alkoxide intermediate.[3] One mole of NaBH₄ can, in principle, reduce four moles of a carbonyl compound.[1]

G cluster_0 Sodium Borohydride Reduction Mechanism reagents R₂C=O + Na⁺BH₄⁻ ts Transition State (Hydride Transfer) reagents->ts Nucleophilic Attack alkoxide Alkoxide Intermediate (R₂CHO-BH₃)Na⁺ ts->alkoxide hydrolysis Protonation (Solvent, e.g., MeOH) alkoxide->hydrolysis Workup/Solvolysis product Product R₂CH-OH hydrolysis->product

Caption: Mechanism of NaBH₄ reduction of a ketone.

Substrate Scope and Chemoselectivity

The key strength of NaBH₄ lies in its chemoselectivity.

  • Aldehydes and Ketones: Readily reduced to primary and secondary alcohols, respectively.[2][3] Aldehydes are inherently more reactive than ketones and can be selectively reduced under controlled conditions, such as low temperatures.[5][6]

  • Less Reactive Carbonyls: Under standard conditions (alcoholic solvents, room temperature), NaBH₄ is generally unreactive towards esters, amides, carboxylic acids, and nitriles.[7] This allows for the selective reduction of a ketone in the presence of an ester, a common requirement in complex molecule synthesis.[7]

  • Carbon-Carbon Multiple Bonds: Typically, isolated C=C and C≡C bonds are not reduced by NaBH₄. This orthogonality is a significant advantage over catalytic hydrogenation when preserving unsaturation is desired.[8] However, in conjugated systems (enones), 1,4-reduction (conjugate addition) can sometimes compete with or even dominate over the standard 1,2-reduction of the carbonyl, though specific conditions can favor one over the other.[9]

Stereoselectivity

The stereochemical outcome of NaBH₄ reductions is often predictable.

  • Acyclic Systems: For ketones with adjacent chiral centers, the reduction generally follows the Felkin-Anh or Cram's rule, with the hydride attacking from the less sterically hindered face.

  • Cyclic Systems: The reduction of cyclic ketones leads to a mixture of axial and equatorial alcohols. The product ratio is influenced by steric hindrance to the approaching hydride (steric approach control) and torsional strain in the transition state.

  • Directed Reductions: The stereoselectivity can be dramatically altered by additives. The Luche reduction, which employs CeCl₃ with NaBH₄, enhances the electrophilicity of the carbonyl carbon and can invert the typical stereoselectivity or improve chemoselectivity, for instance, by selectively reducing a ketone in the presence of an aldehyde.[10][11][12]

Pillar 2: Catalytic Hydrogenation – The Power of Surface Chemistry

Catalytic hydrogenation is a powerful and broadly applicable reduction method that uses molecular hydrogen (H₂) and a metal catalyst.[13] Unlike the nucleophilic nature of NaBH₄, this method involves a fundamentally different mechanism on a heterogeneous surface.

Mechanism of Action

The reaction occurs on the surface of a metal catalyst (e.g., Palladium, Platinum, Nickel).[13][14]

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the metal surface and the H-H bond is cleaved, forming metal-hydride bonds.[13]

  • Complexation: The unsaturated substrate (e.g., an alkene) adsorbs onto the catalyst surface.[13]

  • Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the metal surface to the carbons of the multiple bond.[13]

  • Desorption: The saturated product desorbs from the catalyst surface, freeing the active site for another cycle.

A crucial consequence of this surface-based mechanism is that both hydrogen atoms are typically delivered to the same face of the substrate, a process known as syn-addition .[13]

G cluster_1 Catalytic Hydrogenation Mechanism cluster_steps H2 H₂ Gas Catalyst Metal Surface (e.g., Pd) H2->Catalyst Adsorption Alkene Alkene (R₂C=CR₂) Alkene->Catalyst Adsorption Product Alkane (R₂CH-CHR₂) Catalyst->Product Sequential H-transfer & Desorption Adsorption_H2 1. H₂ adsorbs and cleaves Adsorption_Alkene 2. Alkene adsorbs Transfer1 3. First H atom transfers Transfer2 4. Second H atom transfers Desorption 5. Saturated product desorbs

Caption: Heterogeneous catalytic hydrogenation mechanism.

Substrate Scope and Chemoselectivity

Catalytic hydrogenation has a much broader substrate scope than NaBH₄, which is both a strength and a weakness.

  • Unsaturated Hydrocarbons: Readily reduces C=C and C≡C bonds to the corresponding saturated alkanes.[13]

  • Carbonyls and Imines: Aldehydes, ketones, and imines are effectively reduced.

  • Other Functional Groups: Nitro groups, nitriles, and aromatic rings (under more forcing conditions of high pressure and/or temperature) are also reducible.[15][16]

This broad reactivity makes it less chemoselective. It is generally not possible to reduce a ketone with catalytic hydrogenation without also reducing a C=C double bond present in the same molecule.[8] However, selectivity can be achieved by catalyst choice. For example, Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) is "poisoned" to selectively reduce alkynes to cis-alkenes without over-reduction to the alkane.

Stereoselectivity

The stereochemistry is a predictable consequence of the syn-addition mechanism. The substrate adsorbs onto the catalyst from its less sterically hindered face, leading to the addition of both hydrogen atoms from that face.[13] This provides a powerful tool for controlling stereochemistry, especially in rigid cyclic systems. Furthermore, the field of asymmetric hydrogenation , using chiral metal catalysts (often based on Ru, Rh, Ir), allows for the synthesis of chiral molecules with high enantioselectivity and is a cornerstone of modern pharmaceutical manufacturing.[17][18][19]

Head-to-Head Comparison: Performance Metrics

FeatureSodium Borohydride (NaBH₄)Catalytic Hydrogenation
Reagent Type Nucleophilic Hydride Source[3][4]Molecular Hydrogen (H₂) with a Metal Catalyst[13]
Mechanism Hydride attack on electrophilic carbon[3]Surface-mediated syn-addition of H atoms[13]
Typical Substrates Aldehydes, Ketones[1][2]Alkenes, Alkynes, Carbonyls, Nitro, Aromatics[15][16]
Chemoselectivity High: Reduces C=O, leaves C=C, esters, amides intact[7]Low: Reduces most π-systems; selectivity requires catalyst tuning
Stereoselectivity Governed by steric/electronic factors (Felkin-Anh); modifiable with additives (e.g., CeCl₃)[10]High: Predictable syn-addition from the less-hindered face[13]; excellent for asymmetric synthesis with chiral catalysts[17]
Reaction Conditions Protic solvents (MeOH, EtOH); 0°C to RT; atmospheric pressure[2]Various solvents; requires H₂ source (balloon or pressure vessel); RT to high temp[16]
Safety & Handling Relatively safe; reacts with water/acid to release H₂; handle as a water-reactive solid[20][21]High Hazard: H₂ is highly flammable/explosive; catalysts (Pd/C, Ra-Ni) are often pyrophoric, especially after use[16]
Workup Quench excess reagent, aqueous extraction[1]Filtration to remove heterogeneous catalyst is critical and can be hazardous[22][23]
Cost & Scalability Inexpensive and easily scalable[24]H₂ is cheap, but precious metal catalysts can be expensive; requires specialized pressure equipment for large scale[25]

Experimental Protocols & Workflows

Protocol 1: Reduction of a Ketone with Sodium Borohydride

This protocol describes the reduction of 3-nitroacetophenone, a representative ketone.

Objective: To reduce the ketone functionality to a secondary alcohol while leaving the nitro group intact, demonstrating the chemoselectivity of NaBH₄.

Caption: Experimental workflow for NaBH₄ reduction.

Methodology:

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve the ketone substrate (~300 mg, ~2-3 mmol) in ethanol (~10 mL).[1]

  • Cooling: Cool the flask in an ice-water bath to 0°C.

  • Reagent Addition: Slowly add sodium borohydride (~1.5-2 equivalents of hydride) in small portions to the stirring solution. The addition is exothermic and may cause gas (H₂) evolution.[20]

  • Reaction: Allow the reaction to stir at 0°C or room temperature while monitoring its progress by Thin-Layer Chromatography (TLC).[1]

  • Workup (Quenching): Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of water or dilute 1N HCl to destroy excess NaBH₄.[24]

  • Isolation: Transfer the mixture to a separatory funnel, add more water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[24]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol product.[1] Purify further by recrystallization or column chromatography as needed.[26]

Protocol 2: Hydrogenation of an Alkene with Palladium on Carbon (Pd/C)

This protocol describes the reduction of an alkene (e.g., chalcone) using a balloon of hydrogen.

Objective: To selectively reduce the carbon-carbon double bond of chalcone, demonstrating a standard atmospheric pressure hydrogenation.

Caption: Experimental workflow for catalytic hydrogenation.

Methodology:

  • Setup: To a thick-walled round-bottom flask, add the alkene (210 mg), a solvent like methanol or ethyl acetate (8 mL), and 5-10% Palladium on Carbon (Pd/C) catalyst (12 mg).[23] Caution: Pd/C can be pyrophoric; handle in the open, away from flammable solvents.[22]

  • Inerting: Seal the flask with a rubber septum. Using a needle connected to a vacuum/nitrogen manifold, carefully evacuate the flask and backfill with an inert gas like nitrogen. Repeat this cycle three times to remove all oxygen.[22]

  • Hydrogenation: Replace the nitrogen atmosphere with hydrogen. Evacuate the flask and then attach a balloon filled with hydrogen gas. For robust reactions, this vacuum/H₂ cycle can be repeated.[23]

  • Reaction: Stir the mixture vigorously. Efficient stirring is crucial for mixing the three phases (solid catalyst, liquid solution, hydrogen gas). Allow the reaction to proceed for the required time (30 minutes to several hours).[23]

  • Workup (Catalyst Removal): Once the reaction is complete, purge the system with nitrogen to remove all hydrogen.[22] CRITICAL STEP: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. It is imperative to keep the catalyst wet with solvent during filtration, as dry, used catalyst is highly pyrophoric and can ignite upon contact with air.[14][22]

  • Isolation: Rinse the filter cake with a small amount of fresh solvent. Combine the filtrates and remove the solvent by rotary evaporation to yield the product.[23]

Conclusion and Outlook

The choice between sodium borohydride and catalytic hydrogenation is a classic case study in synthetic strategy. NaBH₄ offers surgical precision, prized for its chemoselectivity in reducing aldehydes and ketones while preserving most other functional groups. Its operational simplicity and safety make it a go-to reagent for routine carbonyl reductions.

In contrast, catalytic hydrogenation offers brute-force reductive power. Its broad substrate scope is invaluable for saturating multiple bonds, but this comes at the cost of chemoselectivity and requires stringent safety protocols for handling pyrophoric catalysts and flammable hydrogen gas. However, its predictable stereoselectivity (syn-addition) and its role in asymmetric catalysis make it an indispensable tool for the construction of complex, stereodefined molecules.

Ultimately, the optimal method depends on the specific molecular context. A thorough understanding of the mechanisms, selectivities, and practical hazards of both techniques is essential for any researcher aiming to execute reduction reactions efficiently, safely, and successfully.

References

  • Chandra, T., & Zebrowski, J. P. (2015).
  • Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones.
  • Rohm and Haas. Chemoselective and stereoselective reductions with modified borohydride reagents. Technical Bulletin.
  • ResearchGate. (n.d.). Chemoselective reductions with sodium borohydride.
  • Mihailović, M. L., et al. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed.
  • Canadian Science Publishing. (n.d.). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry.
  • Stanford Environmental Health & Safety. (2023).
  • ThalesNano. (n.d.).
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. UCI Department of Chemistry.
  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. University of California.
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts.
  • Mitsui, S., Senda, Y., & Saito, H. (1966). The Stereoselectivity of Catalysts in Hydrogenation. I. The Catalytic Hydrogenation of 2-Cyclopentylidene-cyclopentanol and 2-Benzylidene-l-tetralol. Bulletin of the Chemical Society of Japan.
  • Oreate AI. (2026). Unpacking the Sodium Borohydride Reduction Mechanism.
  • University of Pennsylvania. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Scribd. (n.d.). Ketone Reduction with Sodium Borohydride. Scribd.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic-Synthesis.org.
  • Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Springer.
  • Zhang, X., et al. (2022). The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.). Cureus.
  • Sigma-Aldrich. (n.d.).
  • Constantino, M. G., et al. (1998). STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. SciELO.
  • ResearchGate. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction.
  • University of Washington. (n.d.). Sodium Borohydride SOP. UW Department of Chemistry.
  • ECP Labchem. (n.d.). SDS Sodium Borohydride 46108. ECP Labchem.
  • Chemistry LibreTexts. (2021). 7.3: Chemoselective Reactions. Chemistry LibreTexts.
  • Dong, V. M., & Chen, Z. (2017). Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry. JoVE (Journal of Visualized Experiments).
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • One Chemistry. (2024). NaBH4 Chemoselectivity Trick Ketone vs Ester. YouTube.
  • J. Am. Chem. Soc. (2022). Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.
  • Diva-Portal.org. (2023).
  • Scribd. (n.d.).
  • Bode Research Group. (2015).
  • Research Repository UCD. (n.d.). Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. University College Dublin.
  • J. Am. Chem. Soc. (2020). Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Substrate scope of hydrogenation reactions achieved with the Hyd-1/C...
  • University of Calgary. (n.d.). Ch 6: Alkenes + H2. University of Calgary Chemistry.
  • Chemistry LibreTexts. (2023).
  • Preprints.org. (2025).
  • MDPI. (2022).
  • ResearchGate. (n.d.). Comparison of Ir-catalyzed hydrogenation and sodium borohydride reduction in desymmetrization of cyclic diketones.
  • RSC Publishing. (2025). Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones. Royal Society of Chemistry.
  • Guella, G., et al. (2006). 11B NMR analysis of intermediates in the hydrolysis of NaBH4. UQ eSpace.
  • Journal of Nanostructures. (2019). Hydrogen evolution from catalytic hydrolysis of NaBH4. Journal of Nanostructures.
  • SciELO. (n.d.).
  • Kaur, H., et al. (2016). Catalytic hydrogen generation from NABH4/H2O system: Effects of catalyst and promoters. Journal of the Mexican Chemical Society.
  • Brown, H. C., & Brown, C. A. (1962). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • CentAUR. (n.d.). Efficient hydrolytic hydrogen evolution from sodium borohydride catalyzed by polymer immobilized ionic liquid stabilized. University of Reading.

Sources

Validation

Benchmarking the potency of Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate analogs

Benchmarking the Potency of Methyl 1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate Analogs as Colchicine Binding Site Inhibitors Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals C...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Potency of Methyl 1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate Analogs as Colchicine Binding Site Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Benchmark

Executive Summary & Scaffold Rationale

The development of Microtubule Targeting Agents (MTAs) has historically been dominated by large, complex natural products like Paclitaxel (Taxol) and Vinca alkaloids. However, clinical resistance and poor aqueous solubility have driven the search for synthetic, small-molecule alternatives.

Recent breakthroughs in medicinal chemistry have identified tetrahydroquinoxaline derivatives —specifically analogs derived from the methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate core—as highly potent Colchicine Binding Site Inhibitors (CBSIs) [1]. By utilizing a bioisosteric replacement strategy (substituting traditional amide linkages with sulfonamides), researchers have engineered novel analogs (such as the benchmarked Compound I-7 ) that exhibit superior metabolic stability, enhanced hydrogen bonding within the


-tubulin hydrophobic pocket, and potent antiproliferative activity against resistant solid tumors like the HT-29 colon cancer cell line [1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the potency, mechanism of action, and experimental validation of these novel tetrahydroquinoxaline analogs against industry-standard MTAs.

Mechanistic Benchmarking: The "Why" Behind the Potency

To understand the potency of tetrahydroquinoxaline sulfonamides, we must analyze their mechanism of action at the structural level. Microtubules are dynamic polymers of


-tubulin heterodimers. While stabilizing agents like Paclitaxel bind to the intact microtubule polymer to prevent depolymerization, CBSIs like Combretastatin A-4 (CA-4) and tetrahydroquinoxaline analogs bind directly to the interface of the 

-tubulin heterodimer.

Causality of Inhibition: When a tetrahydroquinoxaline analog (e.g., Compound I-7) occupies the colchicine binding site, it acts as a steric wedge. It prevents the curved-to-straight structural transition of the tubulin dimer that is thermodynamically required for integration into the growing microtubule protofilament [1]. This leads to catastrophic depolymerization, destruction of the mitotic spindle, and subsequent cell cycle arrest at the G2/M phase.

MOA Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Network Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Tetrahydro Tetrahydroquinoxaline Analogs (e.g., Compound I-7) Tetrahydro->Tubulin Binds Colchicine Site (Inhibits Polymerization) CA4 Combretastatin A-4 (CA-4) [Classic CBSI Benchmark] CA4->Tubulin Binds Colchicine Site Taxol Paclitaxel (Taxol) [Stabilizer Benchmark] Taxol->Microtubule Stabilizes Polymer

Fig 1. Mechanistic targeting of tubulin dynamics by tetrahydroquinoxaline analogs vs standard MTAs.

Quantitative Performance & Potency Data

The following table synthesizes the comparative performance of the optimized tetrahydroquinoxaline sulfonamide (Compound I-7) against standard clinical and preclinical benchmarks. Data reflects in vitro assays utilizing the HT-29 human colorectal adenocarcinoma cell line [1].

Compound ClassRepresentative AgentPrimary Target SiteHT-29 Antiproliferative Activity (IC₅₀)Effect on Tubulin PolymerizationCell Cycle ImpactApoptosis Induction (Early Phase)
Tetrahydroquinoxaline Sulfonamide Compound I-7Colchicine Site (

-tubulin)
Moderate to Strong (Sub-

M)
Strong InhibitionG2/M ArrestNegative (Cytostatic)
Natural Stilbenoid (CBSI) Combretastatin A-4 (CA-4)Colchicine Site (

-tubulin)
Very Strong (nM range)Strong InhibitionG2/M ArrestPositive (Cytotoxic)
Taxane (Stabilizer) Paclitaxel (Taxol)Taxane Site (

-tubulin)
Very Strong (nM range)Strong Promotion / StabilizationG2/M ArrestPositive (Cytotoxic)

Note: A unique feature of the benchmarked tetrahydroquinoxaline analog (I-7) is its ability to induce profound G2/M arrest without immediately triggering apoptosis, suggesting a highly specific cytostatic window that could be leveraged to reduce off-target toxicity in healthy tissues [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate analogs requires a self-validating orthogonal testing approach. Below are the definitive protocols for benchmarking these compounds.

Workflow Prep 1. Reagent Prep Tubulin + GTP + Fluorophore Compound 2. Compound Addition Vehicle / I-7 / CA-4 Prep->Compound Incubate 3. Kinetic Incubation 37°C for 60 mins Compound->Incubate Read 4. Fluorescence Readout Ex: 340nm / Em: 410nm Incubate->Read Analyze 5. Vmax Calculation Polymerization Rate Read->Analyze

Fig 2. Self-validating in vitro tubulin polymerization fluorescence assay workflow.

Protocol A: In Vitro Tubulin Polymerization Assay

This cell-free assay isolates the direct biochemical interaction between the analog and tubulin, removing cellular permeability as a confounding variable.

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (pH 6.9) containing 1 mM EGTA and 1 mM MgCl₂.

    • Causality: PIPES maintains physiological pH without chelating essential ions. Mg²⁺ is a critical cofactor for tubulin stability, while EGTA chelates Ca²⁺ (which naturally triggers depolymerization), ensuring a stable baseline.

  • GTP & Fluorophore Addition: Add 1 mM GTP and a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

    • Causality: GTP hydrolysis provides the thermodynamic energy required for protofilament elongation. The fluorophore undergoes an emission shift when incorporated into the hydrophobic pockets of the polymerized microtubule, allowing real-time kinetic tracking.

  • Compound Dosing (Self-Validation): Plate the assay in a 96-well half-area plate. Include three critical controls:

    • Negative Control: DMSO vehicle (establishes baseline polymerization Vmax).

    • Positive Control 1 (Inhibitor): 3

      
      M CA-4 (validates assay sensitivity to CBSIs).
      
    • Positive Control 2 (Stabilizer): 3

      
      M Paclitaxel (validates assay sensitivity to hyper-polymerization).
      
    • Test Compound: Tetrahydroquinoxaline analog (e.g., I-7) at varying concentrations (1-10

      
      M).
      
  • Kinetic Readout: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes.

    • Causality: Tubulin polymerization is strictly temperature-dependent. Shifting from 4°C to 37°C initiates the assembly phase. A successful CBSI will show a flattened fluorescence curve compared to the DMSO control.

Protocol B: Flow Cytometric Cell Cycle Analysis

To validate that the biochemical inhibition translates to cellular efficacy, we assess the cell cycle phase distribution.

  • Cell Treatment: Seed HT-29 cells and treat with the IC₅₀ concentration of the tetrahydroquinoxaline analog for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight.

    • Causality: Cold ethanol dehydrates the cells and permeabilizes the membrane while precipitating proteins, locking the cellular DNA content in its current state without degrading it.

  • RNase Treatment & PI Staining: Resuspend the fixed cells in PBS containing 50

    
    g/mL Propidium Iodide (PI) and 100 
    
    
    
    g/mL RNase A. Incubate for 30 minutes at 37°C in the dark.
    • Causality: PI is a stoichiometric DNA intercalating dye. Because PI also binds RNA, RNase A must be added to digest cellular RNA, ensuring the fluorescence signal is exclusively proportional to DNA content.

  • Analysis: Run on a flow cytometer. Cells in G2/M will have exactly twice the PI fluorescence intensity of cells in G0/G1. A massive spike in the G2/M peak confirms that the analog successfully disrupted the mitotic spindle, preventing cell division [1].

Structure-Activity Relationship (SAR) Insights

The benchmarking of methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate derivatives reveals critical SAR principles for future drug design:

  • The 6-Carboxylate Core: The ester functionality at the 6-position provides a critical vector for extending the molecule into the solvent-exposed region of the colchicine pocket, balancing lipophilicity and aqueous solubility.

  • Sulfonamide Bioisosterism: Replacing the traditional amide linkage with a sulfonamide group (as seen in Compound I-7) introduces a distinct tetrahedral geometry. This geometry optimally positions the adjacent aromatic rings to form superior

    
     stacking and hydrophobic interactions with residues like 
    
    
    
    -Cys241 and
    
    
    -Leu255 in the tubulin binding pocket [1].

References

  • Dong, H., Lu, L., Song, X., Li, Y., Zhou, J., Xu, Y., Zhang, Y., Qi, J., Liang, T., & Wang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(47), 30202-30216.[Link]

Comparative

UV-Vis absorption spectra differences between quinoxaline and tetrahydroquinoxaline

As a Senior Application Scientist, understanding the precise electronic transitions of nitrogen-containing heterocycles is critical for rational drug design and the development of advanced photophysical materials. Quinox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the precise electronic transitions of nitrogen-containing heterocycles is critical for rational drug design and the development of advanced photophysical materials. Quinoxaline and its fully reduced derivative, 1,2,3,4-tetrahydroquinoxaline, represent a fascinating case study in how structural oxidation states dictate molecular orbital energies and, consequently, UV-Vis absorption spectra.

This guide provides an objective, data-driven comparison of their spectral behaviors, detailing the causality behind their electronic transitions and establishing a self-validating experimental protocol for their analysis.

Mechanistic Causality of Spectral Differences

The fundamental differences in the UV-Vis absorption spectra of these two molecules stem directly from their structural geometry and the extent of their


-electron delocalization.

Quinoxaline (Fully Oxidized) Quinoxaline is a fused bicyclic system consisting of a benzene ring and a pyrazine ring. The entire molecule is planar and fully conjugated. This extended delocalization of


-electrons significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, the UV-Vis spectrum of quinoxaline is characterized by two primary regions: a high-energy band between 250–300 nm corresponding to strong 

transitions, and a distinct lower-energy band between 310–350 nm arising from

transitions involving the nitrogen lone pairs[1].

1,2,3,4-Tetrahydroquinoxaline (Fully Reduced) Reduction of the pyrazine ring to 1,2,3,4-tetrahydroquinoxaline breaks the extended aromatic conjugation. The molecule is forced out of planarity, adopting a puckered "sofa" conformation where the sp³-hybridized carbons lie out of the aromatic plane[2]. Because the extended


-system is disrupted, the electronic transitions are restricted to the remaining benzenoid 

transitions and the

transitions of the newly formed secondary amines. This loss of extended conjugation results in a hypsochromic (blue) shift of the lowest energy transition. The absorption maxima for tetrahydroquinoxaline typically appear around 210–260 nm (

) and ~300–310 nm (

), lacking the deeper >320 nm absorption bands characteristic of fully oxidized quinoxalines[3].

Quantitative Data Comparison

The following table summarizes the core photophysical and structural differences between the two scaffolds.

PropertyQuinoxaline1,2,3,4-Tetrahydroquinoxaline
Structural Geometry Planar, RigidNon-planar (Sofa conformation)
Conjugation Status Fully conjugated (Benzopyrazine)Partially conjugated (Benzenoid only)
Primary

Band
250 – 300 nm210 – 260 nm
Primary

Band
310 – 350 nm~300 – 310 nm
Electronic Nature Electron Acceptor (Deficient)Strong Electron Donor (Rich)

Self-Validating Experimental Protocol

Acquiring reliable UV-Vis spectra requires a robust experimental design. The following step-by-step methodology ensures that spectral shifts are accurately assigned to their respective electronic transitions rather than artifactual phenomena.

Step-by-Step Methodology

Step 1: Reagent Preparation & Concentration Control

  • Action: Prepare stock solutions of quinoxaline and tetrahydroquinoxaline in a high-purity, UV-transparent solvent (e.g., spectroscopic grade ethanol). Dilute to a working concentration of

    
     M.
    
  • Causality: Operating at this low concentration ensures strict adherence to the Beer-Lambert law. It prevents concentration-dependent aggregation (such as excimer formation) that can artificially broaden or shift absorption bands.

Step 2: Instrument Calibration & Baseline Correction

  • Action: Utilize a dual-beam UV-Vis spectrophotometer equipped with matched quartz cuvettes (1 cm path length). Perform a baseline correction using the exact solvent batch used for dilution.

  • Causality: Quartz is mandatory as glass absorbs heavily in the UV region. Solvent blanking mathematically subtracts the solvent's intrinsic absorbance and scattering, isolating the pure solute's electronic profile.

Step 3: Spectral Acquisition

  • Action: Scan the samples across the 200–800 nm range at a moderate scan rate (e.g., 100 nm/min) with a slit width of 1 nm. Record the wavelength of maximum absorbance (

    
    ) and calculate the molar absorptivity (
    
    
    
    ) for each peak.

Step 4: Solvatochromic Validation (The Self-Validating Mechanism)

  • Action: Repeat the acquisition in a non-polar solvent (e.g., cyclohexane) and a highly polar protic solvent (e.g., methanol).

  • Causality: This step definitively validates peak assignments.

    
     transitions will exhibit a hypsochromic (blue) shift in polar protic solvents because hydrogen bonding stabilizes the ground-state nitrogen lone pairs more than the excited state. Conversely, 
    
    
    
    transitions typically exhibit a slight bathochromic (red) shift due to dipole-dipole stabilization of the excited state.

UVVisWorkflow Prep 1. Sample Preparation 10⁻⁵ M in varying solvents (Prevents aggregation artifacts) Baseline 2. Baseline Calibration Matched solvent blanking (Isolates solute absorbance) Prep->Baseline Acquisition 3. UV-Vis Acquisition Scan 200–800 nm (Captures full electronic profile) Baseline->Acquisition split Acquisition->split Quinoxaline Quinoxaline Analysis Identify π-π* (250-300 nm) Identify n-π* (310-350 nm) split->Quinoxaline THQ Tetrahydroquinoxaline Analysis Identify π-π* (210-260 nm) Identify n-π* (~300-310 nm) split->THQ Validation 4. Solvatochromic Validation Shift analysis to confirm transition types (Self-validating mechanism) Quinoxaline->Validation THQ->Validation

Fig 1: Standardized self-validating workflow for comparative UV-Vis spectroscopic analysis.

Advanced Application Insights: Push-Pull Dye Systems

While the bare tetrahydroquinoxaline scaffold absorbs at a shorter wavelength than quinoxaline, its structural reduction transforms it into a highly potent electron donor. In advanced photophysical material design, researchers fuse the tetrahydroquinoxaline moiety to electron-accepting cores (such as BODIPY or rhodamine) to create strong "push-pull" intramolecular charge transfer (ICT) systems.

This intense electron donation drastically lowers the HOMO-LUMO gap of the resulting dye, inducing massive bathochromic shifts that push absorption and emission well into the Near-Infrared (NIR) windows (>600 nm to 1200 nm). These extreme spectral shifts are highly desirable for deep-tissue in vivo imaging and photoacoustic applications[4][5].

References

  • Benchchem. In-Depth Technical Guide: UV-Vis Spectroscopy of 2-Chloro-3,6-dimethylquinoxaline.
  • National Institutes of Health (PMC) / IUCr. rac-(2R,3S)-2-Phenyl-3-(3-phenyl-1,2,3,4-tetrahydroquinoxalin-2-yl)quinoxaline.
  • SciSpace. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives.
  • National Institutes of Health (PMC). Discovery of BODIPY J-aggregates with absorption maxima beyond 1200 nm for biophotonics.
  • National Institutes of Health (PMC). Novel rhodamine dye with large Stokes shifts by fusing the 1,4-diethylpiperazine moiety and its applications in fast detection of Cu2+.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling Methyl 1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

As a Senior Application Scientist, I recognize that the bridge between groundbreaking drug discovery and laboratory safety is built on rigorous, mechanistically sound protocols. Methyl 1,2,3,4-tetrahydroquinoxaline-6-car...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the bridge between groundbreaking drug discovery and laboratory safety is built on rigorous, mechanistically sound protocols. Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a highly valuable building block, frequently utilized in the synthesis of CBP/EP300 bromodomain inhibitors and ASK1 inhibitors [1]. However, its structural properties—specifically the nitrogen-containing heterocycle combined with a lipophilic methyl ester—demand strict handling procedures.

This guide provides a self-validating operational framework for researchers, ensuring that every safety measure is grounded in chemical causality rather than mere compliance.

Hazard Profile & Mechanistic Understanding

To safely handle Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate, one must understand why it poses a risk. The tetrahydroquinoxaline core contains secondary amines that can interact with biological macromolecules, while the methyl ester moiety significantly increases the molecule's lipophilicity compared to its free carboxylic acid counterpart [2]. This enhanced lipophilicity facilitates rapid dermal penetration through the stratum corneum, making skin contact a primary exposure route.

Based on structurally analogous quinoxaline derivatives, this compound exhibits acute oral toxicity and acts as a severe irritant to mucous membranes [3, 4].

Table 1: Hazard Profile & GHS Classification
Hazard ClassGHS CodeDescriptionMechanistic Causality
Acute Toxicity (Oral) H301/H302Toxic/Harmful if swallowedNitrogen heterocycles disrupt cellular enzymatic processes upon systemic absorption.
Skin Irritation H315Causes skin irritationLipophilic ester group facilitates rapid dermal penetration and localized inflammation.
Eye Damage H319Causes serious eye irritationDirect chemical interaction with corneal proteins causes immediate tissue damage.
STOT (Single Exposure) H335May cause respiratory irritationInhalation of fine crystalline particulates triggers acute mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized quinoxalines. Your PPE must act as a deliberate, engineered barrier against the specific physicochemical properties of this compound.

Table 2: PPE Specifications & Performance Metrics
PPE CategorySpecificationBreakthrough TimeScientific Justification
Primary Gloves Nitrile (Min. 0.11 mm thickness)>480 mins (dry powder)Nitrile provides superior resistance to non-polar and slightly polar organic solids compared to latex.
Secondary Gloves Butyl Rubber or FluorinatedSolvent dependentMandatory if the compound is dissolved in highly permeating solvents like DMF or DCM.
Ocular Barrier ANSI Z87.1 Safety GogglesN/ATotal enclosure prevents micro-particulate ingress, which standard safety glasses cannot stop.
Respiratory N95 / P100 Particulate MaskN/AFilters out aerosolized solid particles if handling occurs outside a controlled airflow environment.
Body Protection Flame-resistant lab coatN/AActs as a physical barrier against accidental spills and minimizes electrostatic discharge.

Operational Workflow & Handling Protocol

Every step in this protocol includes a self-validating check to ensure the system is secure before proceeding.

Protocol 1: Safe Dispensing and Reaction Setup
  • Environmental Verification: Ensure the chemical fume hood is operational.

    • Validation: Check the digital monitor to confirm a face velocity of 80–100 feet per minute (fpm). Alternatively, tape a small tissue strip to the sash to visually confirm inward directional airflow.

  • Don PPE: Equip standard lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.

  • Electrostatic Mitigation: Ground the analytical balance. Quinoxaline powders can be highly static; grounding prevents the electrostatic dispersion of fine particulates into the breathing zone.

  • Dispensing: Use an anti-static weighing spatula to transfer the compound from the stock vial to a pre-tared weigh boat.

    • Validation: Cap the stock vial immediately after the transfer is complete to minimize environmental exposure.

  • Transfer: Move the weigh boat directly into the reaction vessel within the fume hood. Do not transport open powder across the laboratory.

Operational_Workflow A 1. Environmental Control (Fume Hood: 80-100 fpm) B 2. PPE Verification (Nitrile, Goggles, Coat) A->B C 3. Material Dispensing (Anti-static tools) B->C D 4. Reaction Execution (Closed System) C->D E 5. Waste Segregation (Solid vs. Solvent) D->E F 6. Decontamination (70% EtOH wipe-down) E->F

Caption: Step-by-step operational workflow for handling hazardous quinoxaline derivatives.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is containment and the prevention of aerosolization. Sweeping dry powder will aerosolize the compound, drastically increasing inhalation risk.

Protocol 2: Spill Containment and Decontamination
  • Assessment: Determine the scale of the spill. If it is outside the fume hood and exceeds 50g, evacuate the immediate area and contact Environmental Health and Safety (EHS).

  • Containment (Minor Spills): Do not dry-sweep. Cover the spilled powder with a damp absorbent pad (moistened with water or 70% ethanol) to suppress dust formation.

  • Collection: Carefully scoop the dampened absorbent and the spilled material using a disposable plastic scraper.

  • Waste Segregation: Place all collected material, along with contaminated gloves and scrapers, into a heavy-duty, clearly labeled solid hazardous waste bag.

  • Surface Decontamination: Wipe the affected surface twice with paper towels soaked in 70% ethanol to solubilize and remove any residual ester.

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Small/Contained Major Major Spill (>50g) Outside Fume Hood Assess->Major Large/Exposed Clean Don PPE & Cover with Damp Absorbent Minor->Clean Evac Evacuate & Call EHS Major->Evac Dispose Place in Sealed Hazardous Waste Bag Clean->Dispose

Caption: Decision matrix for chemical spill response and containment procedures.

Protocol 3: Routine Waste Disposal
  • Solid Waste: All weigh boats, spatulas, and paper towels that have come into contact with the compound must be disposed of in a designated solid hazardous waste bin.

  • Liquid Waste: If the compound is dissolved in an organic solvent, the resulting solution must be disposed of in the appropriate liquid waste carboy (e.g., Halogenated Waste for DCM solutions, Non-Halogenated for DMSO/DMF solutions). Never flush quinoxaline derivatives down the sink, as they pose long-term aquatic toxicity risks [4].

References

  • Heterocyclic compounds as cbp/ep300 bromodomain inhibitors.
  • 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid | C9H8N2O3 | CID 2049053. National Center for Biotechnology Information (PubChem).[Link]

  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028. National Center for Biotechnology Information (PubChem).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroquinoxaline-6-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.